Alanopine
Description
imino acid produced by a dehydrogenase found in the adductor muscle of the oyster, Crassostrea gigas; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-carboxyethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHTMQGSFVHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
219755-19-8, 19149-54-3 | |
| Record name | 2-[(1-carboxyethyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Alanopine in Anaerobic Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of anaerobic metabolism, particularly within marine invertebrates, the production of opines, such as alanopine, presents a critical alternative to lactate fermentation. This technical guide provides an in-depth exploration of the role of this compound in anaerobic glycolysis. It details the biochemical pathway of this compound formation, its physiological significance in maintaining cellular redox balance and sustaining ATP production under hypoxic conditions, and the regulatory mechanisms governing this process. This document synthesizes quantitative data on metabolite concentrations, provides detailed experimental protocols for the analysis of this compound and related enzymes, and visualizes the key pathways using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: An Alternative to Lactate in Anaerobic Glycolysis
Under anaerobic or hypoxic conditions, the regeneration of NAD+ is essential for the continued operation of glycolysis to produce ATP. While vertebrates primarily rely on the conversion of pyruvate to lactate, many marine invertebrates utilize an alternative pathway involving the reductive condensation of pyruvate with an amino acid to form opines. This compound, an imino acid formed from L-alanine and pyruvate, is a prominent opine that serves as a functional analogue of lactate in these organisms.
The synthesis of this compound is catalyzed by this compound dehydrogenase (ALPDH; EC 1.5.1.17), which facilitates the NADH-dependent reductive condensation of pyruvate and L-alanine.[1] This reaction effectively regenerates NAD+ from NADH, thereby maintaining the cytosolic redox balance and allowing glycolysis to proceed. The accumulation of this compound, as opposed to lactate, offers several physiological advantages, including a lesser impact on intracellular pH.
The this compound Pathway in Anaerobic Glycolysis
The core of the this compound pathway lies in the enzymatic activity of this compound dehydrogenase. This section details the biochemical reaction and its integration into the broader scheme of anaerobic glycolysis.
The this compound Dehydrogenase Reaction
The reversible reaction catalyzed by this compound dehydrogenase is as follows:
Pyruvate + L-alanine + NADH + H+ ⇌ 2,2'-Iminodipropanoate (this compound) + NAD+ + H2O
This reaction ensures that the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis is oxidized back to NAD+, a critical substrate for glycolysis to continue.
Quantitative Analysis of Metabolite Concentrations
The metabolic shift towards this compound production under hypoxia is characterized by significant changes in the concentrations of various intracellular metabolites. The following tables summarize quantitative data from studies on marine invertebrates.
Table 1: this compound and Lactate Concentrations in Mantle Tissue of Mytilus galloprovincialis under Heat and Hypoxic Stress
| Temperature (°C) | Condition | Time (days) | This compound (µmol/g wet wt) | Lactate (µmol/g wet wt) |
| 24 | Control | 5 | ~0.2 | ~0.5 |
| 24 | Heat-hardened | 15 | ~0.8 | ~1.2 |
| 26 | Control | 5 | ~1.0 | ~0.6 |
| 26 | Heat-hardened | 5 | ~2.5 | ~1.5 |
| 28 | Control | 5 | ~1.2 | ~0.7 |
| 28 | Heat-hardened | 1-5 | >3.0 | >2.0 |
Data adapted from Georgoulis et al. (2022). Note: "Heat-hardened" individuals were pre-exposed to a sublethal heat shock, which can enhance hypoxia tolerance. Values are approximate based on graphical data.[2]
Table 2: Accumulation of this compound and Strombine in Crassostrea virginica Tissues During Recovery from Anoxia
| Tissue | Time of Recovery (hours) | This compound (µmol/g) | Strombine (µmol/g) |
| Mantle | 2 | 1.3 | Not Measured |
| Gill | 2 | 0.5 | Not Measured |
| Adductor Muscle | 2 | 2.0 | 2.7 |
Data from Fields & Ellington (1983). These opines accumulated during the recovery phase after a 96-hour anoxic period, suggesting a role in managing the metabolic demands of returning to aerobic conditions.[3]
Regulatory Mechanisms of the this compound Pathway
The activation of the this compound pathway is a tightly regulated process, primarily initiated by the cellular response to hypoxia. This involves both transcriptional and neuroendocrine signaling.
Transcriptional Regulation via Hypoxia-Inducible Factor 1-alpha (HIF-1α)
A central player in the cellular response to low oxygen is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[4]
Genes regulated by HIF-1 are crucial for adaptation to hypoxia and include those involved in angiogenesis, erythropoiesis, and anaerobic metabolism, such as the enzymes of glycolysis.[4] In marine invertebrates, hypoxia has been shown to induce the expression of HIF-1α. While direct binding of HIF-1α to the promoter of the this compound dehydrogenase gene has yet to be definitively demonstrated, it is highly probable that HIF-1α plays a key role in upregulating the expression of this and other enzymes essential for anaerobic glycolysis in these organisms.
Neuroendocrine Regulation
The response to hypoxia in marine bivalves also involves the neuroendocrine system. Stressors, including hypoxia, trigger the release of signaling molecules such as catecholamines (e.g., dopamine and norepinephrine) and serotonin. These neurohormones can modulate various physiological processes, including energy metabolism, to help the organism cope with the environmental challenge. Nitric oxide (NO) has also been implicated in the switch from aerobic to anaerobic metabolism under hypoxic conditions.
Experimental Protocols
Accurate quantification of this compound and the activity of this compound dehydrogenase are fundamental to studying this metabolic pathway. This section provides detailed methodologies for these key experiments.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific measurement of this compound in tissue extracts.
5.1.1. Tissue Extraction
-
Excise tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is used for HPLC analysis.
5.1.2. HPLC Analysis
-
Column: A cation-exchange column (e.g., Alltech OA 2000) is suitable for separating this compound.
-
Mobile Phase: An isocratic mobile phase, such as a pH-neutralized sulfuric acid solution, can be used.
-
Detection:
-
Post-column derivatization: Derivatize the eluent with o-phthaldialdehyde (OPA) and sodium hypochlorite, followed by fluorometric detection. This method offers high sensitivity.
-
Direct UV detection: this compound can also be detected by UV absorbance, although this may be less sensitive than fluorometric detection.
-
-
Quantification: Compare the peak areas of the samples to those of known standards of this compound to determine its concentration.
This compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH.
5.2.1. Enzyme Extraction
-
Homogenize fresh or frozen tissue in 5 volumes of ice-cold buffer (e.g., 25 mM imidazole-HCl, pH 7.5, containing 7 mM 2-mercaptoethanol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant can be used as a crude enzyme extract or further purified by methods such as ammonium sulfate precipitation and column chromatography (e.g., DEAE-Sephadex).
5.2.2. Assay Conditions
-
Reaction Mixture (Forward Reaction - this compound Synthesis):
-
50 mM Imidazole-HCl buffer, pH 7.0
-
200 mM L-alanine
-
2.0 mM Pyruvate
-
0.1 mM NADH
-
-
Procedure:
-
Prepare the reaction mixture without pyruvate in a cuvette.
-
Add the enzyme extract and incubate for a few minutes to allow for the reduction of any endogenous pyruvate.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C), which corresponds to the oxidation of NADH.
-
-
Calculation of Activity:
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Conclusion and Future Directions
This compound plays a vital role in the anaerobic metabolism of many marine invertebrates, serving as a key end product of glycolysis that facilitates the regeneration of NAD+ and sustains ATP production in the absence of oxygen. The regulation of the this compound pathway is a complex process involving transcriptional control, likely mediated by HIF-1α, and modulation by the neuroendocrine system.
For professionals in drug development, understanding these unique metabolic pathways in invertebrates can offer insights into novel targets for antiparasitic drugs, as many parasitic helminths also rely on anaerobic metabolism. Furthermore, studying the mechanisms of hypoxia tolerance in these organisms may provide valuable information for developing strategies to protect tissues from ischemic damage in vertebrates.
Future research should focus on definitively establishing the direct transcriptional regulation of the this compound dehydrogenase gene by HIF-1α through techniques such as chromatin immunoprecipitation (ChIP) and promoter-reporter assays. Additionally, a more comprehensive analysis of the metabolome under varying degrees of hypoxia in a wider range of species will provide a more complete picture of the intricate metabolic adaptations to low oxygen environments.
References
A Technical Guide to the Alanopine Synthesis Pathway in Marine Mollusks
Executive Summary
Marine mollusks exhibit remarkable metabolic adaptability, particularly in response to hypoxic and anoxic conditions that are common in intertidal and benthic environments. Unlike vertebrates, which primarily rely on lactate dehydrogenase (LDH) for anaerobic glycolysis, many molluscan species utilize a family of enzymes known as opine dehydrogenases to maintain cytoplasmic redox balance. This guide provides an in-depth examination of the alanopine synthesis pathway, a key anaerobic route in numerous marine mollusks. The central enzyme, this compound dehydrogenase (ADH), catalyzes the reductive condensation of L-alanine and pyruvate. This process regenerates NAD+ from NADH, allowing for the continued production of ATP via glycolysis during periods of oxygen limitation.[1][2] This document details the core biochemical pathway, the kinetic and physical properties of this compound dehydrogenase, regulatory mechanisms, and standardized experimental protocols for its study.
The Core Pathway: this compound Synthesis
The synthesis of this compound is a terminal step in anaerobic glycolysis in the tissues of many marine mollusks.[3] It serves the critical function of re-oxidizing NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, thus preventing feedback inhibition and allowing ATP production to continue in the absence of oxygen.[1] The reaction is catalyzed by this compound Dehydrogenase (EC 1.5.1.17).[4]
The overall reaction is as follows: L-Alanine + Pyruvate + NADH + H⁺ ⇌ meso-Alanopine + NAD⁺ + H₂O
This reversible reaction strongly favors this compound formation under the acidic and high-pyruvate conditions characteristic of anaerobic muscle tissue.
Caption: The this compound Synthesis Pathway.
Enzyme Profile: this compound Dehydrogenase (ADH)
This compound dehydrogenase is a cytosolic enzyme belonging to the oxidoreductase family. It displays specificity for its substrates and the cofactor NADH, showing no activity with NADP(H). Its kinetic properties are finely tuned to function optimally during the physiological stress of anoxia.
Quantitative Data: Physicochemical and Kinetic Properties
The properties of this compound dehydrogenase have been characterized in several marine mollusk species. The data presented below is primarily from studies on the foot muscle of the common periwinkle, Littorina littorea, and the pedal retractor muscle of Strombus luhuanus.
Table 1: Kinetic Properties of this compound Dehydrogenase from Littorina littorea Foot Muscle
| Parameter | Substrate/Inhibitor | Value | Conditions |
|---|---|---|---|
| pH Optimum | Forward Reaction | 6.5 - 7.5 | Decreases with lower substrate concentration |
| Reverse Reaction | 9.2 | ||
| Michaelis Constant (Kₘ) | Pyruvate | 0.17 ± 0.02 mM | pH 6.5 |
| Pyruvate | 0.26 ± 0.01 mM | pH 7.5 | |
| L-Alanine | 14.9 ± 0.85 mM | pH 6.5 | |
| L-Alanine | 23.8 ± 0.52 mM | pH 7.5 | |
| NADH | 9 ± 0.1 µM | pH independent | |
| NAD⁺ | 0.18 ± 0.03 mM | pH independent | |
| meso-Alanopine | 6.5 mM | pH 6.5 | |
| meso-Alanopine | 50 mM | pH 8.5 | |
| Inhibition Constant (Kᵢ) | NAD⁺ | 0.16 ± 0.012 mM | Product Inhibitor |
| meso-Alanopine | 35 ± 0.4 mM | Product Inhibitor | |
| 50% Inhibition (I₅₀) | Pyruvate | 8 mM | Substrate Inhibition |
| | L-Alanine | 450 - 550 mM | Substrate Inhibition |
Table 2: Physicochemical Properties of this compound Dehydrogenase
| Property | Organism | Value | Reference |
|---|---|---|---|
| Molecular Weight | Strombus luhuanus | ~42,000 Da |
| Isoelectric Point (pI) | Littorina littorea | 5.7 ± 0.05 | |
Regulation of the this compound Synthesis Pathway
The activity of this compound dehydrogenase is regulated by several factors that ensure its function is coordinated with the cell's metabolic state, particularly the switch to anaerobic metabolism.
-
Substrate Availability : The primary substrates, pyruvate and L-alanine, are products of glycolysis and amino acid metabolism, which are elevated during anaerobic conditions.
-
pH : During anoxia, intracellular pH decreases due to the accumulation of acidic end products. The apparent Kₘ of ADH for both pyruvate and L-alanine decreases as pH drops from 7.5 to 6.5, increasing the enzyme's affinity for its substrates precisely when its activity is most needed.
-
Product Inhibition : The forward reaction is inhibited by its products, NAD⁺ and meso-alanopine, preventing excessive accumulation of the end product.
-
Allosteric Regulation : ATP and ADP act as competitive inhibitors with respect to NADH. This links the enzyme's activity to the energetic state of the cell. When energy charge is high (high ATP), the pathway is inhibited.
Caption: Regulation of this compound Dehydrogenase activity.
Experimental Protocols
The following protocols are standard methods for the purification and characterization of this compound dehydrogenase, based on established literature.
Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase Activity
This assay quantifies ADH activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Reagents:
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.5
-
Pyruvate solution: 100 mM sodium pyruvate in assay buffer
-
L-alanine solution: 1 M L-alanine in assay buffer
-
NADH solution: 10 mM NADH in assay buffer
-
-
Procedure:
-
Prepare a 1 ml reaction mixture in a quartz cuvette containing:
-
847 µl Assay Buffer
-
13 µl of 100 mM Pyruvate (final conc: 1.3 mM)
-
130 µl of 1 M L-alanine (final conc: 130 mM)
-
Enzyme extract (e.g., 10-50 µl of tissue supernatant)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.
-
Initiate the reaction by adding 10 µl of 10 mM NADH (final conc: 0.1 mM).
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient for NADH (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that consumes 1 µmol of NADH per minute.
-
Caption: Experimental workflow for ADH spectrophotometric assay.
Protocol 2: In-Gel Activity Staining for this compound Dehydrogenase
This method allows for the visualization of ADH activity directly in a non-denaturing polyacrylamide gel.
-
Reagents:
-
Staining Buffer: 50 mM Tris-HCl, pH 8.5
-
Substrate Solution: 50 mM meso-alanopine
-
Cofactor Solution: 10 mg/ml NAD⁺
-
Dye Solution: 1 mg/ml Nitroblue Tetrazolium (NBT)
-
Coupling Agent: 1 mg/ml Phenazine Methosulfate (PMS)
-
-
Procedure:
-
Perform native polyacrylamide gel electrophoresis (PAGE) on the enzyme sample.
-
Prepare the staining mixture by combining:
-
8 ml Staining Buffer
-
2 ml Substrate Solution
-
2 ml Cofactor Solution
-
5 ml Dye Solution
-
-
Incubate the gel in the staining mixture in the dark at room temperature for 30 minutes.
-
To visualize the enzyme band, add 0.5 ml of the Coupling Agent (PMS) and continue incubation.
-
Bands of ADH activity will appear as dark purple formazan precipitates.
-
Stop the reaction by washing the gel extensively with distilled water and store in the dark.
-
Implications for Drug Development
While not a direct target for human therapeutics, the study of the this compound synthesis pathway holds relevance for drug development professionals:
-
Novel Enzyme Mechanisms: Opine dehydrogenases represent a distinct evolutionary solution to anaerobic metabolism. Understanding their structure and catalytic mechanism can provide insights for enzyme engineering and the design of novel biocatalysts.
-
Comparative Biochemistry: The pathway is a prime example of metabolic diversity. Studying these unique invertebrate pathways can reveal fundamental principles of metabolic regulation and adaptation that may be applicable to other biological systems.
-
Aquaculture and Pest Control: Some mollusks are significant for aquaculture, while others are invasive pests. A deep understanding of their unique metabolic vulnerabilities, such as their reliance on opine pathways during stress, could theoretically inform the development of species-specific agents to improve aquaculture yields or control pest populations.
Conclusion
The this compound synthesis pathway is a cornerstone of anaerobic energy metabolism in a wide array of marine mollusks. Governed by the highly regulated enzyme this compound dehydrogenase, this pathway allows for sustained ATP production during periods of intense muscular activity and environmental hypoxia. Its kinetic properties are exquisitely adapted to the intracellular conditions of anoxia, highlighting a sophisticated evolutionary response to environmental challenges. The detailed protocols and data provided herein offer a comprehensive resource for researchers investigating molluscan physiology, comparative biochemistry, and novel enzymatic pathways.
References
The Discovery and Scientific Journey of Alanopine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alanopine, a unique imino acid, has carved a significant niche in the study of anaerobic metabolism, particularly in marine invertebrates. First identified in the 1980s, research into this compound and its associated enzyme, this compound dehydrogenase, has unveiled crucial mechanisms of metabolic adaptation to oxygen-deprived environments. This technical guide provides a comprehensive overview of the discovery, historical research milestones, detailed experimental protocols, and quantitative data related to this compound. It is designed to serve as a foundational resource for researchers in marine biology, comparative physiology, and drug development, offering insights into a fascinating biochemical pathway with potential broader applications.
Discovery and Historical Context
The discovery of this compound emerged from studies on anaerobic energy metabolism in marine mollusks. In 1980, Fields, Eng, Ramsden, Hochachka, and Weinstein identified both this compound and a related compound, strombine, as novel imino acids in the adductor muscle of the Pacific oyster, Crassostrea gigas.[1] This discovery was pivotal as it revealed an alternative to lactate fermentation for the regeneration of NAD+ during anaerobiosis in these organisms.
The enzyme responsible for the synthesis of this compound, this compound dehydrogenase (ALPDH), was subsequently isolated and characterized.[2] ALPDH catalyzes the reductive condensation of L-alanine and pyruvate, with the concomitant oxidation of NADH to NAD+.[2][3] The systematic name for this enzyme is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[2] Early research focused on purifying and characterizing ALPDH from various marine invertebrates, revealing its kinetic properties and substrate specificities. These studies laid the groundwork for understanding the physiological role of the this compound pathway in maintaining redox balance during periods of oxygen limitation, such as during tidal cycles or intense muscular activity.
Quantitative Data
The following tables summarize key quantitative data from this compound research, providing a comparative overview of enzyme characteristics and tissue concentrations.
Table 1: Kinetic Properties of this compound Dehydrogenase from Various Marine Invertebrates
| Species | Tissue | Molecular Weight (Da) | Km (Pyruvate) (mM) | Km (L-Alanine) (mM) | Km (NADH) (µM) | Vmax (U/g wet wt) | Reference |
| Littorina littorea | Foot Muscle | 42,200 ± 500 | 0.17 ± 0.02 (at pH 6.5) | 14.9 ± 0.85 (at pH 6.5) | 9 ± 0.1 | Not Reported | |
| Busycotypus canaliculatum | Foot Muscle | Not Reported | Not Reported | Not Reported | Not Reported | 47 | |
| Mercenaria mercenaria | Gill | Not Reported | Not Reported | 200 | Not Reported | Not Reported | |
| Crassostrea gigas | Adductor Muscle | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: this compound Concentration in Tissues of Marine Invertebrates under Different Conditions
| Species | Tissue | Condition | This compound Concentration (µmol/g wet wt) | Reference |
| Mytilus galloprovincialis | Adductor Muscle | Normoxia | Not Reported | |
| Mytilus galloprovincialis | Adductor Muscle | Anoxia (24h) | ~5 | |
| Scapharca inaequivalvis | Foot Muscle | Normoxia | Not Reported | |
| Scapharca inaequivalvis | Foot Muscle | Anoxia (24h) | ~15 |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research, based on established protocols from the literature.
Extraction and Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction of this compound from invertebrate tissues and its quantification using HPLC with pre-column derivatization.
Materials:
-
Perchloric acid (PCA), 6% (w/v)
-
Potassium hydroxide (KOH), 5 M
-
o-phthaldialdehyde (OPA) reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Tissue Homogenization: Rapidly dissect and freeze the tissue sample in liquid nitrogen. Homogenize the frozen tissue in 2 volumes of ice-cold 6% PCA.
-
Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 5 M KOH. The formation of a potassium perchlorate precipitate will occur.
-
Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Derivatization: Mix an aliquot of the supernatant with the OPA reagent to derivatize the primary amine group of this compound.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer). Detect the fluorescent OPA-alanopine derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.
This compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Reaction buffer (e.g., 100 mM Imidazole-HCl, pH 7.0)
-
L-alanine solution
-
Pyruvate solution
-
NADH solution
-
Tissue homogenate or purified enzyme solution
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-alanine, and pyruvate at their final desired concentrations.
-
Initiation of Reaction: Add the tissue homogenate or purified enzyme solution to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound synthesis and a typical experimental workflow for its study.
Caption: The enzymatic synthesis of this compound from pyruvate and L-alanine.
Caption: A typical experimental workflow for the analysis of this compound.
Conclusion and Future Directions
The discovery and subsequent research on this compound have significantly advanced our understanding of metabolic adaptations to anaerobic conditions in marine invertebrates. The this compound pathway serves as a critical mechanism for maintaining cellular redox balance, allowing these organisms to thrive in environments with fluctuating oxygen levels.
Future research in this area could explore several promising avenues. A deeper investigation into the regulation of this compound dehydrogenase at the molecular and genetic levels could provide further insights into the control of this metabolic pathway. Furthermore, exploring the potential pharmacological applications of this compound or inhibitors of its synthesis could be a novel area of investigation, particularly in contexts where modulating anaerobic metabolism might be beneficial. The comprehensive data and protocols presented in this guide aim to facilitate and inspire such future endeavors.
References
Alanopine Dehydrogenase in Invertebrates: A Technical Guide to its Core Function and Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Executive Summary
Alanopine dehydrogenase (ADH), an enzyme analogous to lactate dehydrogenase (LDH) in vertebrates, plays a pivotal role in the anaerobic metabolism of many marine invertebrates. This document provides a comprehensive overview of the function, properties, and regulation of ADH. It details the enzyme's role in maintaining cytoplasmic redox balance during periods of environmental anoxia or intense muscular activity by catalyzing the reductive condensation of pyruvate with an amino acid, typically L-alanine. This guide consolidates key kinetic data, outlines detailed experimental protocols for its study, and presents visual diagrams of its biochemical pathway and experimental workflows to serve as a technical resource for researchers in marine biology, biochemistry, and pharmacology.
Core Function and Metabolic Role
This compound dehydrogenase (EC 1.5.1.17) is a member of the opine dehydrogenase family of enzymes.[1] Its primary function is to serve as the terminal dehydrogenase in anaerobic glycolysis in a wide range of marine invertebrates, including mollusks, polychaetes, and cnidarians.[2][3] During periods of oxygen limitation (hypoxia or anoxia), such as during low-tide exposure for intertidal species or during bursts of muscle work, the rate of glycolysis surpasses the capacity of aerobic respiration.[2][4] This leads to an accumulation of pyruvate and NADH.
ADH catalyzes the following reversible reaction to regenerate the NAD+ required for glycolysis to continue:
Pyruvate + L-alanine + NADH + H+ ⇌ meso-alanopine + NAD+ + H₂O
This process, known as opine fermentation, prevents the acidification of tissues that would result from lactate accumulation, as the pKa of this compound is higher than that of lactic acid. By coupling two products of anaerobic glycolysis—pyruvate and L-alanine—the enzyme provides a mechanism for sustained ATP production under anaerobic conditions.
Regulatory Significance
The activity of this compound dehydrogenase is finely tuned to the metabolic state of the cell. Its kinetics are strongly influenced by changes in intracellular pH and the concentration of its substrates. During anoxia, a decrease in intracellular pH enhances the enzyme's affinity for pyruvate and L-alanine, thereby promoting this compound synthesis. This regulation ensures that ADH is most active when the demand for anaerobic energy production is highest. Furthermore, ATP and ADP can act as competitive inhibitors with respect to NADH, linking the enzyme's activity directly to the cell's energy charge.
Biochemical and Physical Properties
This compound dehydrogenase has been isolated and characterized from various invertebrate species. While sharing a core function, the enzyme exhibits tissue-specific isoforms and species-specific kinetic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound dehydrogenase from several well-studied invertebrate species.
Table 1: Kinetic Constants of this compound Dehydrogenase (Forward Reaction)
| Species | Tissue | Apparent K_m (Pyruvate) | Apparent K_m (L-alanine) | Apparent K_m (NADH) | pH | Reference |
|---|---|---|---|---|---|---|
| Littorina littorea | Foot Muscle | 0.44 ± 0.04 mM | 38 ± 2.9 mM | 0.013 ± 0.002 mM | 7.5 | |
| Littorina littorea | Foot Muscle | 0.15 ± 0.01 mM | 25 ± 1.5 mM | 0.011 ± 0.001 mM | 6.5 | |
| Mercenaria mercenaria | Gill | 0.38 ± 0.05 mM | 28 ± 2.1 mM | Not Specified | - |
| Strombus luhuanus | Pedal Retractor Muscle | 0.29 mM | 21 mM | 0.02 mM | 7.0 | |
Table 2: Physical Properties of this compound Dehydrogenase
| Species | Tissue | Molecular Weight (kDa) | Isoelectric Point (pI) | Subunit Structure | Reference |
|---|---|---|---|---|---|
| Strombus luhuanus | Pedal Retractor Muscle | ~42 | Not Specified | Monomer | |
| Mercenaria mercenaria | Gill | Not Specified | 5.0 - 5.25 | Not Specified |
| Bilophila wadsworthia | - | 42 (SDS-PAGE), 273 (Native) | Not Specified | Homo-hexamer | |
Table 3: Substrate Specificity
| Species | Primary Amino Acid Substrate | Other Utilized Amino Acids | Reference |
|---|---|---|---|
| Littorina littorea | L-alanine | Highly specific for L-alanine | |
| Mercenaria mercenaria (Gill ADH) | L-alanine | Glycine (low affinity), various other neutral L-amino acids |
| Crassostrea gigas | L-alanine, Glycine | Broad specificity, utilizes several amino acids at similar rates | |
Key Experimental Protocols
The study of this compound dehydrogenase relies on established biochemical techniques for purification and characterization.
Protocol 1: Enzyme Activity Assay
This protocol describes the standard method for measuring ADH activity via spectrophotometry.
-
Principle : The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
-
Reagents :
-
Assay Buffer (Forward Direction): 50 mM Imidazole-HCl, pH 7.5.
-
Assay Buffer (Reverse Direction): 50 mM Tris-HCl, pH 9.2.
-
Substrate Stock Solutions: 100 mM Pyruvate, 1 M L-alanine, 10 mM NADH, 1 M meso-alanopine, 100 mM NAD+.
-
-
Procedure (Forward Reaction) :
-
Prepare a 1 ml reaction mixture in a quartz cuvette containing: 50 mM Imidazole buffer (pH 7.5), 1.3 mM pyruvate, 130 mM L-alanine, and 0.1 mM NADH.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µl) of the enzyme-containing sample.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of activity using the molar extinction coefficient of NADH (6.22 x 10³ M⁻¹cm⁻¹).
-
-
Procedure (Reverse Reaction) :
-
Prepare a 1 ml reaction mixture containing: 50 mM Tris-HCl buffer (pH 9.2), 50 mM meso-alanopine, and 2 mM NAD+.
-
Follow steps 2-5 as above, monitoring the increase in absorbance at 340 nm.
-
Protocol 2: Purification of this compound Dehydrogenase from Molluscan Tissue
This protocol provides a general workflow for the purification of ADH, adapted from methods for Littorina littorea.
-
Homogenization : Mince tissue (e.g., foot muscle) and homogenize (1:5 w/v) in ice-cold 50 mM Imidazole buffer (pH 7.5) containing 15 mM β-mercaptoethanol.
-
Clarification : Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the crude enzyme extract.
-
Ammonium Sulfate Precipitation :
-
Slowly add solid ammonium sulfate to the crude supernatant to achieve 60% saturation while stirring at 4°C.
-
Stir for 30 minutes, then centrifuge as in step 2.
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Imidazole, pH 7.4 with 10 mM β-mercaptoethanol).
-
-
Gel Filtration Chromatography :
-
Apply the resuspended pellet to a Sephadex G-100 column equilibrated with 20 mM Imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.
-
Elute the column with the same buffer at a constant flow rate (e.g., 20 ml/h).
-
Collect fractions and assay each for ADH activity to identify the peak fractions.
-
-
Chromatofocusing :
-
Pool the active fractions from gel filtration.
-
Apply the pooled sample to a PBE 94 chromatofocusing column pre-equilibrated in 20 mM Imidazole buffer (pH 7.4).
-
Elute with Polybuffer 74 (pH 4.0) to create a pH gradient.
-
Collect fractions and assay for ADH activity. ADH from L. littorea typically elutes at a pH of approximately 5.7.
-
-
Purity Check : Assess the purity of the final sample using SDS-PAGE. Measure protein concentration at each step using a standard method like the Bradford assay.
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide clear visual representations of the biochemical and logical relationships governing ADH function.
Biochemical Reaction
Caption: Reversible reaction catalyzed by this compound Dehydrogenase.
Role in Anaerobic Glycolysis
Caption: this compound Dehydrogenase maintains redox balance in glycolysis.
Physiological Regulation of ADH Activity
Caption: Physiological triggers and biochemical regulation of ADH.
Experimental Workflow for ADH Characterization
Caption: Workflow for purification and characterization of ADH.
References
The Metabolic Crossroads of Survival: An In-depth Guide to the Fate of Alanopine in Marine Bivalves
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, accumulation, and catabolism of alanopine, a key opine in the anaerobic metabolism of marine bivalves. This document provides a thorough overview of the biochemical pathways, quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic processes.
Executive Summary
Marine bivalves, frequently subjected to periods of oxygen deprivation (hypoxia or anoxia) due to tidal cycles and other environmental factors, have evolved sophisticated anaerobic metabolic pathways to sustain energy production. A key feature of this adaptation is the accumulation of opines, which act as temporary sinks for glycolytic end products. Among these, this compound plays a crucial role. This guide elucidates the metabolic fate of this compound, from its synthesis via this compound dehydrogenase to its eventual catabolism upon the return to normoxic conditions. Understanding these pathways offers insights into cellular adaptation to stress and may present novel targets for drug development, particularly in contexts involving hypoxic tissues.
Introduction
During anaerobic conditions, the reliance on glycolysis for ATP production in marine bivalves leads to an accumulation of pyruvate and NADH. To maintain redox balance and allow glycolysis to continue, these byproducts are channeled into alternative metabolic pathways. Unlike vertebrates that primarily produce lactate, many marine invertebrates, including bivalves, synthesize opines. This is achieved through the reductive condensation of an amino acid with pyruvate, a reaction catalyzed by a class of enzymes known as opine dehydrogenases.
This compound is formed from the amino acid L-alanine and pyruvate. Its accumulation, along with other opines like strombine (formed from glycine and pyruvate), prevents the significant drop in intracellular pH that would result from lactic acid accumulation. This guide provides a detailed examination of the metabolic pathways governing this compound in marine bivalves.
This compound Synthesis and Accumulation
Under hypoxic or anoxic conditions, the enzyme this compound dehydrogenase (ADH) catalyzes the synthesis of this compound. This reaction is a critical juncture in anaerobic glycolysis, ensuring the regeneration of NAD+.
Reaction: Pyruvate + L-alanine + NADH + H⁺ ⇌ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD⁺ + H₂O
The synthesis of this compound is tissue-specific and varies between different bivalve species. Tissues with high metabolic activity, such as the adductor muscle and foot, often exhibit significant ADH activity and consequently, higher concentrations of this compound during anaerobiosis.
Quantitative Data on this compound and Strombine Accumulation
The following table summarizes the concentrations of this compound and strombine in various marine bivalve tissues under anaerobic conditions.
| Bivalve Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Strombine Concentration (µmol/g wet weight) | Reference |
| Crassostrea virginica | Adductor Muscle | 96h anoxia, 2h recovery | 2.0 (increase) | 2.7 (increase) | [1] |
| Crassostrea virginica | Mantle | 96h anoxia, 2h recovery | 1.3 (increase) | Not specified | [1] |
| Crassostrea virginica | Gill | 96h anoxia, 2h recovery | 0.5 (increase) | Not specified | [1] |
| Mercenaria mercenaria | Gill | 96h anoxia | < 1.0 | < 1.0 | [2] |
| Mercenaria mercenaria | Mantle | 96h anoxia | < 1.0 | < 1.0 | [2] |
| Mercenaria mercenaria | Phasic Adductor Muscle | 96h anoxia | < 1.0 | < 1.0 | |
| Mercenaria mercenaria | Catch Adductor Muscle | 96h anoxia | < 1.0 | < 1.0 | |
| Mercenaria mercenaria | Foot | 96h anoxia | < 1.0 | < 1.0 |
Note: In Crassostrea virginica, this compound and strombine were not produced during anoxia but accumulated during the initial hours of aerobic recovery. In Mercenaria mercenaria, these opines were not produced in appreciable amounts during anoxia.
Catabolism of this compound
Upon the return of aerobic conditions, the accumulated this compound is catabolized. The primary step in this process is the reversal of the synthetic reaction, catalyzed by this compound dehydrogenase.
Reaction: this compound + NAD⁺ + H₂O ⇌ Pyruvate + L-alanine + NADH + H⁺
The resulting pyruvate and L-alanine can then enter mainstream metabolic pathways. Pyruvate can be completely oxidized via the Krebs cycle and oxidative phosphorylation to generate a large amount of ATP, or it can be used as a substrate for gluconeogenesis to replenish glycogen stores. The L-alanine can be used for protein synthesis or deaminated, with its carbon skeleton entering the Krebs cycle.
The complete catabolism of this compound is a key process in the recovery from anaerobic stress, allowing the organism to restore its energy balance and clear the accumulated metabolic byproducts. During recovery from anoxia in Crassostrea virginica, this compound and strombine levels decline after 6-12 hours, returning to control levels by 24 hours.
This compound Dehydrogenase: Properties and Kinetics
This compound dehydrogenase (ADH) is a key enzyme in the metabolic fate of this compound. It is a member of the opine dehydrogenase family and exhibits varying substrate specificities and kinetic properties across different species and tissues.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters (Km) for this compound dehydrogenase and related opine dehydrogenases from various marine bivalves.
| Bivalve Species | Enzyme | Tissue | Substrate | Km (mM) | Reference |
| Busycotypus canaliculatum | This compound Dehydrogenase (Muscle isozyme) | Muscle | Pyruvate | 0.45 | |
| Busycotypus canaliculatum | This compound Dehydrogenase (Muscle isozyme) | Muscle | L-alanine | 25.0 | |
| Busycotypus canaliculatum | This compound Dehydrogenase (Gill isozyme) | Gill | Pyruvate | 0.28 | |
| Busycotypus canaliculatum | This compound Dehydrogenase (Gill isozyme) | Gill | L-alanine | 15.0 | |
| Busycotypus canaliculatum | This compound Dehydrogenase (Hepatopancreas isozyme) | Hepatopancreas | Pyruvate | 0.20 | |
| Busycotypus canaliculatum | This compound Dehydrogenase (Hepatopancreas isozyme) | Hepatopancreas | L-alanine | 10.0 | |
| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | Pyruvate | 0.37 | |
| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | Glycine | 18.2 | |
| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | L-alanine | 10.9 |
Experimental Protocols
Quantification of this compound in Bivalve Tissues
Method: High-Performance Liquid Chromatography (HPLC)
-
Tissue Extraction:
-
Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K₂CO₃ and 0.5 M triethanolamine.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.45 µm filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: Isocratic elution with a buffered mobile phase (e.g., 0.1 M sodium acetate, pH 5.7).
-
Detection: Pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection is a common method for quantifying primary and secondary amino acids like this compound.
-
Quantification: Compare the peak areas of the samples to those of known standards of this compound to determine the concentration.
-
This compound Dehydrogenase Enzyme Assay
Method: Spectrophotometry
-
Enzyme Extraction:
-
Homogenize fresh or frozen tissue in 5 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract.
-
-
Assay Mixture (Forward Reaction - this compound Synthesis):
-
100 mM Buffer (e.g., Tris-HCl, pH 7.0)
-
5 mM L-alanine
-
1 mM Sodium Pyruvate
-
0.15 mM NADH
-
Enzyme extract
-
-
Procedure:
-
Initiate the reaction by adding the enzyme extract to the assay mixture.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C), which corresponds to the oxidation of NADH to NAD⁺.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Signaling Pathways and Workflows
This compound Metabolism Pathway
Caption: The central role of this compound in anaerobic glycolysis and aerobic recovery.
Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound from bivalve tissues.
Conclusion
The metabolic fate of this compound in marine bivalves is a testament to their remarkable ability to adapt to fluctuating oxygen environments. The synthesis of this compound serves to maintain redox balance during anaerobiosis, preventing the deleterious effects of lactate accumulation. Upon the return to normoxia, the catabolism of this compound allows for the efficient recovery of carbon skeletons for energy production and biosynthesis. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating cellular metabolism under hypoxic stress. Further research into the regulation of this compound dehydrogenase and the integration of opine metabolism with other anaerobic pathways will continue to enhance our understanding of these resilient organisms and may provide valuable insights for biomedical applications.
References
Alanopine Accumulation Under Hypoxic Conditions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of alanopine accumulation as a key metabolic adaptation to hypoxic conditions, primarily observed in marine invertebrates. The document outlines the biochemical pathways, regulatory mechanisms, and detailed experimental protocols for the study of this phenomenon. Quantitative data are presented to illustrate the physiological response to oxygen deprivation, and key pathways and workflows are visualized to facilitate understanding.
Introduction: The Physiological Role of this compound
Under conditions of oxygen limitation (hypoxia) or absence (anoxia), many marine invertebrates shift from aerobic to anaerobic metabolism to sustain ATP production. A key challenge in this metabolic state is the re-oxidation of NADH to NAD+, which is essential for the continued operation of glycolysis. While some organisms produce lactate, many marine molluscs and other invertebrates utilize alternative pathways, leading to the formation of opines. This compound is one such opine, a secondary imino acid formed by the reductive condensation of L-alanine and pyruvate. This reaction is catalyzed by this compound dehydrogenase (ADH), which simultaneously oxidizes NADH to NAD+, thus maintaining the cellular redox balance and allowing glycolysis to continue. The accumulation of this compound is a hallmark of anaerobic metabolism in these organisms and serves as a biochemical indicator of hypoxic stress.[1][2]
Biochemical Pathway of this compound Synthesis
The synthesis of this compound is a single-step enzymatic reaction that serves as a terminal step in anaerobic glycolysis in many marine invertebrates.
Reaction:
Pyruvate + L-alanine + NADH + H⁺ ⇌ meso-Alanopine + NAD⁺ + H₂O
This reaction is catalyzed by the cytosolic enzyme This compound dehydrogenase (ADH) (EC 1.5.1.17).[3] The pathway is functionally analogous to lactate production in vertebrates, where lactate dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, regenerating NAD+. The accumulation of opines like this compound is thought to be advantageous over lactate accumulation as it has a lesser impact on intracellular pH.[2]
dot
Quantitative Data on this compound Accumulation
The following tables summarize quantitative data on this compound accumulation in various marine invertebrate species under hypoxic or anoxic conditions. Concentrations are typically expressed in micromoles per gram of wet or dry tissue weight.
| Species | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica | Adductor Muscle | Recovery from 96h anoxia (2h) | ~2.0 | [4] |
| Crassostrea virginica | Mantle | Recovery from 96h anoxia (2h) | ~1.3 | |
| Crassostrea virginica | Gill | Recovery from 96h anoxia (2h) | ~0.5 |
| Species | Tissue | Condition | Strombine/Alanopine Concentration (μmol/g dry weight) | Reference |
| Mytilus galloprovincialis | Posterior Adductor Muscle | Normoxia | < 1 | |
| Mytilus galloprovincialis | Posterior Adductor Muscle | 12h Anoxia | ~15 |
Note: Some studies report the combined concentration of this compound and strombine due to cross-reactivity of the analytical methods or the substrate promiscuity of the dehydrogenase enzyme.
Experimental Protocols
This section details the methodologies for studying this compound accumulation under hypoxic conditions.
Induction of Hypoxia/Anoxia
A common method for inducing hypoxia in a laboratory setting for marine invertebrates is by bubbling nitrogen gas (N₂) into the seawater, which physically displaces the oxygen.
Protocol for Inducing Hypoxia in Mussels (Mytilus edulis):
-
Place mussels in flow-through chambers with natural or artificial seawater at a controlled temperature and salinity.
-
Acclimate the animals for a specified period (e.g., 24-48 hours) under normoxic conditions (seawater saturated with air).
-
To induce hypoxia, stop the flow of aerated seawater and begin bubbling nitrogen gas into the water reservoir that feeds the chambers.
-
Continuously monitor the dissolved oxygen (DO) level in the chambers using an oxygen probe. A target DO level for hypoxia is often below 2.0 mg/L, while anoxia is considered <0.01% O₂ saturation.
-
Maintain the desired hypoxic/anoxic conditions for the duration of the experiment (e.g., 12, 24, or 96 hours).
-
For reoxygenation studies, replace the hypoxic water with fully aerated seawater.
dot
Tissue Extraction and Sample Preparation
Proper tissue extraction is critical to quench metabolic activity and preserve the in vivo concentrations of metabolites.
-
At the designated time point, rapidly retrieve the animal from the experimental chamber.
-
Dissect the target tissue (e.g., adductor muscle, gill, mantle) on a cold surface as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. Store at -80°C until further processing.
-
For metabolite extraction, homogenize the frozen tissue powder in a cold solution of 6% perchloric acid (PCA).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.
-
Neutralize the resulting supernatant with a solution of potassium hydroxide (KOH) to a pH of 7.0-7.4.
-
Centrifuge again to remove the potassium perchlorate precipitate. The supernatant is now ready for analysis.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC):
A robust method for the quantification of this compound involves HPLC with post-column derivatization and fluorometric detection.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase, for example, a phosphate buffer at a specific pH.
-
Flow Rate: A constant flow rate, e.g., 1 ml/min.
-
-
Post-Column Derivatization:
-
After elution from the column, the effluent is mixed with a derivatizing agent, commonly o-phthaldialdehyde (OPA), in the presence of a thiol (e.g., mercaptoethanol) and sodium hypochlorite. This reaction forms a fluorescent derivative of the imino acid.
-
-
Detection:
-
The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
This compound concentrations in the samples are determined by comparing the peak areas to those of known standards. The sensitivity of this method is in the picomole range.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for metabolomic analysis, including the quantification of opines.
-
Derivatization: As this compound is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation to convert the polar functional groups into more volatile derivatives.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: this compound can be identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a specific ion fragment to that of an internal standard.
Regulatory Mechanisms of this compound Accumulation
The accumulation of this compound under hypoxic conditions is primarily regulated by the increased availability of its substrates (pyruvate and L-alanine) and the activation of this compound dehydrogenase. The transcriptional regulation of the ADH gene in response to hypoxia is an area of active research. In many animals, the master regulator of the hypoxic response is the Hypoxia-Inducible Factor 1 (HIF-1) .
HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and rapid degradation by the proteasome. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
While direct evidence for HIF-1 binding to the ADH gene promoter in marine invertebrates is still emerging, HIF-1α has been shown to be upregulated under hypoxia in species like the Pacific oyster (Crassostrea gigas) and to regulate other genes involved in anaerobic metabolism. It is therefore highly probable that HIF-1 plays a crucial role in the transcriptional upregulation of ADH during hypoxic stress in these organisms.
dot
Conclusion
The accumulation of this compound is a critical metabolic adaptation that enables many marine invertebrates to survive periods of environmental hypoxia. The study of this process, facilitated by the detailed experimental protocols outlined in this guide, provides valuable insights into the biochemical and molecular strategies of stress tolerance in these organisms. For researchers in drug development, understanding these unique metabolic pathways may offer novel targets for therapeutic intervention, particularly in contexts where cellular hypoxia plays a significant role. Further research into the direct transcriptional regulation of this compound dehydrogenase by hypoxia-inducible factors will continue to enhance our understanding of this elegant solution to life without oxygen.
References
- 1. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and properties of this compound dehydrogenase from the adductor muscle of the oyster, Crassostrea gigas (Mollusca, Bivalvia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of Alanopine Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanopine dehydrogenase (ADH), an enzyme pivotal in anaerobic metabolism in many marine invertebrates, primarily resides within the cytoplasm. This technical guide synthesizes the current understanding of the cellular localization of ADH, presenting key biochemical data, detailed experimental protocols for its characterization, and visual representations of associated pathways and workflows. The cytosolic nature of ADH positions it to efficiently regulate redox balance during periods of oxygen deprivation by catalyzing the reductive condensation of pyruvate and an amino acid. Understanding its subcellular locale is crucial for elucidating its physiological role and for potential applications in drug development targeting metabolic pathways.
Introduction
This compound dehydrogenase (EC 1.5.1.17) is an oxidoreductase that plays a crucial role in the anaerobic metabolism of various marine mollusks, polychaetes, and cnidarians.[1][2] It functions as a terminal dehydrogenase in glycolysis, analogous to lactate dehydrogenase in vertebrates, by catalyzing the reversible reductive condensation of pyruvate with an amino acid, typically L-alanine or glycine, to form this compound or strombine, respectively.[1][3] This reaction is vital for the regeneration of NAD+ from NADH, thereby allowing glycolysis to continue under anaerobic conditions. The precise subcellular localization of ADH is fundamental to understanding its metabolic function and its interaction with other cellular components.
Cellular Localization of this compound Dehydrogenase
Current scientific literature indicates that this compound dehydrogenase is predominantly a cytosolic enzyme . Studies on the tissues of the channeled whelk, Busycotypus canaliculatum, have shown that ADH constitutes the major cytosolic dehydrogenase activity in most tissues examined. This localization is consistent with its role in cytoplasmic glycolysis, where it can readily access its substrates, pyruvate and NADH, which are produced during the breakdown of glucose.
While direct visualization through techniques like immunofluorescence microscopy specific to ADH is not extensively documented in the available literature, the cytosolic localization is inferred from tissue homogenate studies where ADH activity is consistently found in the supernatant fraction after centrifugation to remove organelles.
Quantitative Data on this compound Dehydrogenase Activity
The activity of this compound dehydrogenase varies across different tissues and species, reflecting the diverse metabolic demands of these organisms. The following table summarizes key kinetic parameters and tissue distribution data from selected studies.
| Organism | Tissue | Substrate(s) | Apparent Km (mM) | Specific Activity | Reference |
| Littorina littorea (Periwinkle) | Foot Muscle | L-alanine | 14.9 ± 0.85 (at pH 6.5) | Not Reported | |
| Pyruvate | 0.17 ± 0.02 (at pH 6.5) | ||||
| meso-alanopine | 6.5 (at pH 6.5) | ||||
| Mercenaria mercenaria (Cherrystone Clam) | Gill | L-alanine | 28 ± 2.1 | 3 µmol/min/mg protein | |
| Pyruvate | 0.38 ± 0.05 | ||||
| Foot Muscle (Strombine Dehydrogenase) | Glycine | 173 ± 1.3 | 37 µmol/min/mg protein | ||
| Pyruvate | 0.32 ± 0.04 | ||||
| Strombus luhuanus | Pedal Retractor Muscle | Not Specified | Not Reported | 245 ± 5 µmol/min/g wet wt | |
| Busycotypus canaliculatum (Channeled Whelk) | Gill | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 4.3 - 4.7 (ratio) | |
| Muscle Tissues | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 3.5 - 3.7 (ratio) | ||
| Hepatopancreas | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 2.2 (ratio) |
Experimental Protocols
Preparation of Tissue Homogenate for Localization and Enzyme Assays
This protocol describes the initial steps for separating the cytosolic fraction from other cellular components.
-
Tissue Dissection: Excise the tissue of interest (e.g., foot muscle, gill) from the organism and place it in ice-cold homogenization buffer.
-
Homogenization: Homogenize the tissue in 5 volumes (w/v) of ice-cold buffer (e.g., 50 mM imidazole-HCl, pH 7.0, containing 15 mM 2-mercaptoethanol) using a Polytron or similar homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 20 minutes at 2°C) to pellet nuclei and large cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g for 20 minutes at 2°C) to pellet mitochondria and other organelles.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction, which can be used for enzyme assays or further purification.
This compound Dehydrogenase Enzyme Assay
This spectrophotometric assay measures the activity of ADH by monitoring the oxidation of NADH at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.0-7.5
-
L-alanine solution (e.g., 200 mM)
-
Pyruvate solution (e.g., 2.0 mM)
-
NADH solution (e.g., 0.1 mM)
-
Enzyme preparation (cytosolic fraction)
Procedure:
-
In a quartz cuvette, combine the assay buffer, L-alanine solution, and pyruvate solution.
-
Add the NADH solution and mix.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the ADH activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
This compound Dehydrogenase Catalytic Reaction
Caption: The catalytic reaction of this compound dehydrogenase.
Experimental Workflow for Determining Cellular Localization
Caption: Workflow for subcellular fractionation and localization.
Conclusion
The available evidence strongly supports the cytosolic localization of this compound dehydrogenase. This subcellular positioning is integral to its function in maintaining redox balance during anaerobic glycolysis in a variety of marine invertebrates. While detailed visualization studies are not abundant, the biochemical data from tissue fractionation and enzyme assays consistently point to the cytoplasm as the primary site of ADH activity. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating this important enzyme and its role in metabolic adaptation. Further research employing modern molecular and imaging techniques could provide a more detailed picture of its intracellular distribution and potential interactions with other cellular components.
References
The Core of Anaerobic Metabolism in Marine Life: A Technical Guide to Alanopine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the dynamic and often oxygen-limited marine environment, many invertebrate species have evolved unique metabolic strategies to sustain energy production. One such pivotal adaptation is the synthesis of opines, with alanopine being a key player in the anaerobic metabolism of numerous marine molluscs and other invertebrates. This technical guide provides an in-depth exploration of this compound metabolism, offering a comprehensive overview of the enzymatic processes, quantitative data from various species, detailed experimental protocols, and the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers in marine biology, comparative physiology, and for professionals in drug development exploring novel metabolic pathways.
Introduction: The Significance of this compound in Anaerobic Glycolysis
During periods of functional or environmental hypoxia, such as intense muscular activity or tidal emersion, marine invertebrates must maintain cellular redox balance to ensure the continued operation of glycolysis. While vertebrates primarily rely on the conversion of pyruvate to lactate via lactate dehydrogenase (LDH), many marine invertebrates utilize alternative pathways involving opine dehydrogenases. These enzymes catalyze the reductive condensation of pyruvate with an amino acid, thereby regenerating NAD+ from NADH.
This compound is an imino acid formed from the reductive condensation of L-alanine and pyruvate. This reaction is catalyzed by this compound dehydrogenase (ADH), a key enzyme in the anaerobic metabolism of a wide range of marine species. The accumulation of this compound, along with other opines like strombine (formed from pyruvate and glycine), prevents the significant drop in intracellular pH that would result from lactic acid accumulation.[1][2] This allows for sustained energy production under anaerobic conditions. Understanding the nuances of this compound metabolism provides critical insights into the physiological adaptations of marine organisms to their environment.
The Central Enzyme: this compound Dehydrogenase (EC 1.5.1.17)
This compound dehydrogenase (ADH) is the central enzyme responsible for both the synthesis and, in the reverse reaction, the catabolism of this compound. The reversible reaction catalyzed by ADH is as follows:
Pyruvate + L-alanine + NADH + H+ ⇌ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD+ + H2O[3]
The systematic name for this enzyme is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[3] ADH belongs to the family of oxidoreductases and plays a crucial role in maintaining the NAD+/NADH ratio during anaerobic glycolysis.
Species-Specific and Tissue-Specific Distribution
The activity and presence of this compound dehydrogenase can vary significantly between different marine species and even between different tissues within the same organism. In many molluscs, there is a clear tissue-specific distribution of opine dehydrogenases. For instance, some species may predominantly express this compound dehydrogenase in certain tissues while strombine dehydrogenase is more active in others.[4] This differential expression likely reflects the availability of the respective amino acid substrates (alanine and glycine) in those tissues.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data on this compound dehydrogenase kinetics and this compound concentrations in various marine invertebrates.
Table 1: Kinetic Properties of this compound Dehydrogenase in Marine Molluscs
| Species | Tissue | Apparent Km (Pyruvate) (mM) | Apparent Km (L-alanine) (mM) | Apparent Km (NADH) (µM) | pH Optimum (Forward Reaction) | Reference |
| Littorina littorea (Periwinkle) | Foot Muscle | 0.17 (at pH 6.5) | 14.9 (at pH 6.5) | 9 | 6.5 - 7.5 | |
| 0.26 (at pH 7.5) | 23.8 (at pH 7.5) | |||||
| Strombus luhuanus (Gastropod) | Pedal Retractor Muscle | ~0.2 | ~20 | ~0.02 | ~7.0 |
Table 2: this compound Concentrations in Marine Invertebrate Tissues Under Different Conditions
| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |
| Mytilus galloprovincialis (Mussel) | Mantle | Normoxia (18°C) | ~2 | |
| Mantle | Hypoxia (26°C, 5 days) | ~18 | ||
| Mantle | Hypoxia (28°C, 1 day) | ~25 |
Experimental Protocols
Purification of this compound Dehydrogenase from Marine Invertebrate Tissue
This protocol is a generalized procedure based on methods described for the purification of ADH from Littorina littorea.
Materials:
-
Marine invertebrate tissue (e.g., foot muscle)
-
Homogenization buffer (e.g., 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol)
-
Ammonium sulfate
-
Sephadex G-100 gel filtration medium
-
Chromatofocusing exchanger (e.g., PBE 94)
-
Centrifuge
-
Chromatography columns and system
Procedure:
-
Homogenization: Homogenize the tissue in cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant).
-
Ammonium Sulfate Fractionation:
-
Bring the supernatant to 60% saturation with ammonium sulfate, stir, and centrifuge. Discard the pellet.
-
Increase the ammonium sulfate saturation of the supernatant to 80%, stir, and centrifuge. Retain the pellet.
-
Resuspend the pellet in a minimal volume of homogenization buffer.
-
-
Gel Filtration Chromatography:
-
Apply the resuspended pellet to a Sephadex G-100 column equilibrated with homogenization buffer.
-
Elute the protein and collect fractions. Assay fractions for ADH activity.
-
Pool the active fractions.
-
-
Chromatofocusing:
-
Apply the pooled active fractions to a chromatofocusing column pre-equilibrated with the appropriate buffer.
-
Elute with a pH gradient to separate proteins based on their isoelectric point.
-
Collect fractions and assay for ADH activity.
-
-
Final Gel Filtration:
-
Pool the active fractions from chromatofocusing and apply to a second, larger Sephadex G-100 column for final purification and buffer exchange.
-
The purified enzyme can be stored at 4°C.
-
Enzymatic Assay of this compound Dehydrogenase Activity
This spectrophotometric assay measures the rate of NADH oxidation at 340 nm.
Reagents:
-
Assay buffer (e.g., 50 mM imidazole buffer, pH 7.5)
-
Pyruvate solution (e.g., 1.3 mM)
-
L-alanine solution (e.g., 130 mM)
-
NADH solution (e.g., 0.1 mM)
-
Enzyme preparation
Procedure:
-
In a cuvette, combine the assay buffer, pyruvate solution, and L-alanine solution.
-
Add the enzyme preparation to the cuvette.
-
Initiate the reaction by adding the NADH solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the ADH activity.
Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH to NAD+ per minute under the specified conditions.
Measurement of this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol; specific parameters may need to be optimized for different sample matrices and equipment.
Sample Preparation:
-
Excise tissue and immediately freeze in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen tissue in a deproteinizing agent (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution with a buffer such as ammonium formate at a specific pH.
-
Detection: UV detection at a low wavelength (e.g., 215 nm).
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of purified this compound.
Signaling Pathways and Experimental Workflows
Anaerobic Glycolysis and this compound Formation
The following diagram illustrates the central role of this compound dehydrogenase in anaerobic glycolysis in many marine invertebrates.
Caption: this compound formation pathway during anaerobic glycolysis.
Experimental Workflow for this compound Dehydrogenase Analysis
The following diagram outlines a typical experimental workflow for the purification and characterization of this compound dehydrogenase.
Caption: Workflow for ADH purification and characterization.
Conclusion
This compound metabolism represents a critical adaptation for many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. A thorough understanding of the key enzyme, this compound dehydrogenase, its kinetic properties, and its regulation is fundamental to appreciating the metabolic plasticity of these organisms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this fascinating area of comparative biochemistry and physiology. Future investigations could focus on the molecular regulation of ADH gene expression in response to environmental stressors and the potential for targeting this pathway for various applications, including as a biomarker for environmental stress in marine ecosystems.
References
The Enzymatic Synthesis of Alanopine: A Technical Guide to the Reductive Condensation of L-Alanine and Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanopine, an opine, is a product of anaerobic glycolysis in certain marine invertebrates. Its biosynthesis is a reductive condensation reaction between L-alanine and pyruvate, catalyzed by the enzyme this compound dehydrogenase (ALPDH; EC 1.5.1.17). This document provides a detailed technical overview of this biochemical pathway, including its mechanism, the kinetic properties of the primary enzyme, experimental protocols for its study, and a summary of relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers in marine biology, enzymology, and drug development investigating this unique metabolic pathway.
The this compound Biosynthesis Pathway
The formation of this compound is a reversible reaction that plays a crucial role in maintaining redox balance in the cells of various marine mollusks and other invertebrates during periods of anoxia.[1] The reaction consumes pyruvate, a product of glycolysis, and NADH, thereby regenerating NAD+ which is essential for the continuation of glycolysis.[1][2]
The overall reaction is as follows:
L-alanine + pyruvate + NADH + H⁺ ⇌ meso-alanopine + NAD⁺ + H₂O[2]
This reaction is catalyzed by this compound dehydrogenase, a member of the oxidoreductase family.[2]
Caption: Biosynthesis of this compound from L-alanine and pyruvate.
Quantitative Data
The kinetic properties of this compound dehydrogenase have been studied in various marine invertebrates. The following table summarizes key quantitative data from the literature.
| Organism | Substrate | Apparent K_m (mM) | Optimal pH | Molecular Weight (kDa) | Reference |
| Littorina littorea (Foot Muscle) | L-Alanine | 14.9 ± 0.85 (at pH 6.5) | 6.5 - 7.5 | 42.2 ± 0.5 | |
| Pyruvate | 0.17 ± 0.02 (at pH 6.5) | ||||
| NADH | 0.009 ± 0.001 | ||||
| Strombus luhuanus (Pedal Retractor Muscle) | L-Alanine | - | ~7.5 | ~42 | |
| Pyruvate | ~0.2 | ||||
| NADH | ~0.02 | ||||
| Mercenaria mercenaria (Gill) | L-Alanine | 28 ± 2.1 | - | - | |
| Pyruvate | 0.38 ± 0.05 | ||||
| Bilophila wadsworthia | L-Alanine | 1.6 | 9.0 - 11.5 (deamination) | 273 (hexamer) | |
| Pyruvate | 1.1 | 9.0 (amination) | |||
| NADH | 0.04 |
Note: K_m values can be influenced by pH and the concentration of the co-substrate.
Experimental Protocols
Purification of this compound Dehydrogenase from Marine Invertebrate Tissue
This protocol is a generalized procedure based on methods described for Littorina littorea and Strombus luhuanus.
Materials:
-
Marine invertebrate tissue (e.g., foot muscle, pedal retractor muscle)
-
Homogenization buffer: 50 mM imidazole buffer, pH 7.5, containing 15 mM β-mercaptoethanol
-
Ammonium sulfate
-
Dialysis buffer: 25 mM Tris-HCl buffer, pH 8.0
-
Chromatography resins (e.g., CM-cellulose, DEAE-cellulose, Sephadex G-100)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Homogenization: Mince the tissue and homogenize in ice-cold homogenization buffer (1:5 w/v).
-
Centrifugation: Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 55-60% saturation while stirring at 4°C.
-
Centrifuge at 27,000 x g for 20 minutes. Discard the supernatant.
-
Increase the ammonium sulfate concentration of the supernatant to 90% saturation.
-
Centrifuge as before and collect the pellet containing this compound dehydrogenase.
-
-
Ion-Exchange Chromatography:
-
Resuspend the pellet in a minimal volume of dialysis buffer and dialyze against the same buffer.
-
Apply the dialyzed sample to a CM-cellulose or DEAE-cellulose column equilibrated with the dialysis buffer.
-
Elute the enzyme using a linear gradient of NaCl (e.g., 0-0.5 M) in the dialysis buffer.
-
Collect fractions and assay for this compound dehydrogenase activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from ion-exchange chromatography and concentrate them.
-
Apply the concentrated sample to a Sephadex G-100 column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 100 mM NaCl).
-
Elute the protein and collect fractions. Assay for enzyme activity.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assay
The activity of this compound dehydrogenase is typically measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.
Materials:
-
Purified this compound dehydrogenase or tissue extract
-
Assay buffer: 50 mM imidazole buffer, pH 7.5
-
L-alanine solution
-
Pyruvate solution
-
NADH solution
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, L-alanine (e.g., 130 mM), and pyruvate (e.g., 1.3 mM).
-
Initiate the reaction by adding NADH to a final concentration of 0.1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
The rate of NADH oxidation is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Molecular Weight Determination
The molecular weight of the native enzyme can be determined by gel filtration chromatography.
Materials:
-
Purified this compound dehydrogenase
-
Gel filtration column (e.g., Sephadex G-100)
-
Elution buffer: 50 mM Tris-HCl buffer, pH 7.6, containing 100 mM NaCl
-
Molecular weight standards (e.g., bovine serum albumin, ovalbumin, chymotrypsinogen A)
Procedure:
-
Calibrate the gel filtration column using a set of standard proteins with known molecular weights.
-
Apply the purified this compound dehydrogenase sample to the calibrated column.
-
Elute the protein with the elution buffer and determine its elution volume.
-
The molecular weight of this compound dehydrogenase can be estimated by comparing its elution volume to the calibration curve generated from the standard proteins.
Logical Relationships and Experimental Workflow
The study of this compound biosynthesis follows a logical progression from tissue preparation to detailed kinetic analysis.
Caption: Experimental workflow for this compound dehydrogenase study.
Conclusion
The biosynthesis of this compound from L-alanine and pyruvate is a key metabolic pathway in many marine invertebrates, essential for survival under anaerobic conditions. The enzyme responsible, this compound dehydrogenase, has been characterized from several sources, revealing its kinetic properties and molecular characteristics. The protocols and data presented in this guide provide a solid foundation for further research into this enzyme and its physiological role, with potential applications in understanding metabolic adaptations to hypoxia and for the development of novel enzymatic assays or bioremediation strategies.
References
The Synthesis of Alanopine and Strombine in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marine invertebrates have evolved unique metabolic strategies to survive in environments with fluctuating oxygen levels. A key adaptation is the synthesis of opines, such as alanopine and strombine, as alternative end-products of anaerobic glycolysis. This process, catalyzed by opine dehydrogenases, plays a crucial role in maintaining cellular redox balance and pH during periods of anoxia or intense muscular activity. Understanding the intricacies of this compound and strombine synthesis offers valuable insights into anaerobic metabolism and presents potential avenues for novel drug development, particularly in the context of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core biochemical pathways, enzymatic kinetics, regulatory mechanisms, and detailed experimental protocols relevant to the study of this compound and strombine synthesis in marine invertebrates.
Core Biochemical Pathways
During anaerobic conditions, the glycolytic pathway in many marine invertebrates diverges at the level of pyruvate. Instead of or in addition to the reduction of pyruvate to lactate, pyruvate is reductively condensed with an amino acid to form an opine. This reaction is catalyzed by a class of enzymes known as opine dehydrogenases (OpDHs), which utilize NADH as a reducing agent. This process regenerates NAD+, which is essential for the continued operation of glycolysis and ATP production.[1]
The synthesis of this compound and strombine are two prominent examples of these pathways:
-
This compound Synthesis: Pyruvate is condensed with L-alanine, catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17), to form this compound.[2]
-
Strombine Synthesis: Pyruvate is condensed with glycine, catalyzed by strombine dehydrogenase (SDH; EC 1.5.1.22), to form strombine.[2][3]
These reactions are reversible, allowing the organism to metabolize the accumulated opines upon return to normoxic conditions. The primary advantage of opine production over lactate accumulation is the maintenance of intracellular pH, as opines are less acidic than lactate.[4]
Figure 1: Biochemical pathways for this compound and strombine synthesis.
Quantitative Data: Enzyme Kinetics
The kinetic properties of this compound and strombine dehydrogenases vary among species and even between different tissues within the same organism. These differences reflect adaptations to specific physiological demands and environmental conditions. A summary of key kinetic parameters is presented in Table 1.
| Enzyme | Species | Tissue | Substrate | Apparent Km (mM) | Vmax (µmol/min/g wet wt) | Reference |
| This compound Dehydrogenase (ADH) | Littorina littorea | Foot Muscle | Pyruvate | 0.17 - 0.26 | Not Reported | |
| L-Alanine | 14.9 - 23.8 | Not Reported | ||||
| NADH | 0.009 | Not Reported | ||||
| Mercenaria mercenaria | Gill | Pyruvate | 0.38 | Not Reported | ||
| L-Alanine | 28 | Not Reported | ||||
| Glycine | 291 | Not Reported | ||||
| Busycotypus canaliculatum | Hepatopancreas | L-Alanine | 8.84 | Not Reported | ||
| Gill | L-Alanine | 13.12 | Not Reported | |||
| Strombine Dehydrogenase (SDH) | Mercenaria mercenaria | Foot Muscle | Pyruvate | 0.32 | Not Reported | |
| Glycine | 173 | Not Reported | ||||
| L-Alanine | 242 | Not Reported | ||||
| Meretrix lusoria | Foot Muscle | Pyruvate | Not Reported | Not Reported | ||
| Glycine | Not Reported | Not Reported | ||||
| L-Alanine | Not Reported | Not Reported |
Note: Vmax values are often reported in various units (e.g., U/mg protein) and may not be directly comparable across studies without standardization. Researchers should refer to the original publications for specific experimental conditions.
Regulation of Synthesis: Signaling Pathways
The synthesis of this compound and strombine is tightly regulated in response to cellular oxygen status. While the complete signaling cascades are still under investigation, evidence points to the involvement of the highly conserved Hypoxia-Inducible Factor (HIF) pathway in marine invertebrates.
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. It is hypothesized that the genes encoding this compound and strombine dehydrogenases are among the targets of HIF-1, leading to their upregulation during periods of anoxia.
Figure 2: Hypothesized HIF-1 signaling pathway regulating opine dehydrogenase expression.
Potential for Drug Development
The metabolic shift towards opine production in marine invertebrates under hypoxic conditions shares parallels with the metabolic reprogramming observed in ischemic tissues and solid tumors. This raises the possibility of targeting opine dehydrogenases for therapeutic intervention.
-
Ischemia-Reperfusion Injury: During ischemia, cells switch to anaerobic metabolism, leading to acidosis and ATP depletion. The subsequent reperfusion can paradoxically exacerbate tissue damage through the production of reactive oxygen species. Modulating opine synthesis pathways could potentially mitigate the detrimental effects of ischemia by maintaining cellular energy balance and pH.
-
Cancer Metabolism: The hypoxic microenvironment of solid tumors drives a metabolic switch towards glycolysis, a phenomenon known as the Warburg effect. Targeting enzymes involved in anaerobic metabolism is a promising strategy in cancer therapy. While opine dehydrogenases are not present in mammals, studying their structure and function could provide insights for the design of inhibitors targeting analogous metabolic pathways in cancer cells.
Further research is required to validate opine dehydrogenases as viable drug targets and to develop specific modulators of their activity.
Experimental Protocols
Tissue Preparation and Extraction
A generalized protocol for the extraction of opines and opine dehydrogenases from marine invertebrate tissue is as follows:
-
Tissue Dissection: Excise the tissue of interest (e.g., adductor muscle, foot, gill) from the organism and immediately freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until use.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
For Opine Quantification:
-
Homogenize the tissue powder in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.
-
Centrifuge to remove the KClO4 precipitate. The supernatant contains the opines and is ready for analysis.
-
-
For Enzyme Activity Assays and Purification:
-
Homogenize the tissue powder in 5 volumes of ice-cold extraction buffer (e.g., 50 mM imidazole-HCl, pH 7.5, containing 2 mM EDTA and 7 mM 2-mercaptoethanol).
-
Centrifuge at 27,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Figure 3: General workflow for tissue extraction.
Enzyme Activity Assays
The activity of this compound and strombine dehydrogenases is typically measured spectrophotometrically by monitoring the oxidation of NADH to NAD+ at 340 nm.
This compound Dehydrogenase (ADH) Assay:
-
Reaction Mixture (1 mL total volume):
-
50 mM Imidazole-HCl buffer, pH 7.0-7.5
-
2.0 mM Pyruvate
-
200 mM L-alanine
-
0.15 mM NADH
-
Crude or purified enzyme extract
-
-
Procedure:
-
Combine all reagents except the enzyme extract in a cuvette and incubate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
-
Strombine Dehydrogenase (SDH) Assay:
-
Reaction Mixture (1 mL total volume):
-
50 mM Imidazole-HCl buffer, pH 7.0
-
2.0 mM Pyruvate
-
600 mM Glycine
-
0.15 mM NADH
-
Crude or purified enzyme extract
-
-
Procedure:
-
Follow the same procedure as for the ADH assay.
-
Quantification of this compound and Strombine by HPLC
High-performance liquid chromatography (HPLC) is a sensitive and specific method for the quantification of this compound and strombine in tissue extracts.
-
Instrumentation: An HPLC system equipped with a cation-exchange column and a fluorescence detector.
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 25 mM sodium phosphate, pH 2.5).
-
Post-Column Derivatization: For fluorescence detection, the column effluent is mixed with o-phthalaldehyde (OPA) and sodium hypochlorite to derivatize the opines.
-
Detection: Excitation at 340 nm and emission at 455 nm.
-
Quantification: this compound and strombine concentrations are determined by comparing the peak areas of the samples to those of known standards.
Enzyme Purification
A general protocol for the purification of opine dehydrogenases involves a combination of chromatographic techniques.
-
Ammonium Sulfate Fractionation: Precipitate the enzyme from the crude extract using a specific range of ammonium sulfate saturation (e.g., 40-70%).
-
Ion-Exchange Chromatography: Separate proteins based on charge using a DEAE-Sephadex or similar column.
-
Gel Filtration Chromatography: Separate proteins based on size using a Sephadex G-100 or similar column.
-
Affinity Chromatography: Utilize a column with a ligand that specifically binds the enzyme of interest for high-purity isolation.
Throughout the purification process, fractions are collected and assayed for enzyme activity and protein concentration to monitor the purification progress.
Conclusion
The study of this compound and strombine synthesis in marine invertebrates provides a fascinating window into the metabolic adaptations that enable life in extreme environments. For researchers, the detailed methodologies and kinetic data presented in this guide offer a solid foundation for further investigations into the enzymology and regulation of these pathways. For drug development professionals, the parallels between opine metabolism and the metabolic reprogramming in ischemia and cancer highlight a potential, albeit underexplored, avenue for the discovery of novel therapeutic targets. Continued research in this area is crucial to fully elucidate the molecular mechanisms governing opine synthesis and to harness this knowledge for biomedical applications.
References
- 1. Hypoxia-Inducible Factor α and Hif-prolyl Hydroxylase Characterization and Gene Expression in Short-Time Air-Exposed Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INABIS '98 - Gene Up-regulation in Response to Anoxia or Freezing Stresses in the Marine Snail, Littorina littorea. [mcmaster.ca]
- 3. Cancer Metabolism and Ischemia-Reperfusion Injury: Two Sides of the Same Coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Living without Oxygen: Anoxia-Responsive Gene Expression and Regulation | Semantic Scholar [semanticscholar.org]
The Evolutionary Odyssey of the Alanopine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alanopine pathway represents a fascinating example of metabolic adaptation, particularly in marine invertebrates, where it plays a crucial role in maintaining redox balance during anaerobic conditions. This technical guide provides an in-depth exploration of the evolutionary origins of this pathway, detailing the phylogenetic distribution of its key enzyme, this compound dehydrogenase, and exploring the molecular mechanisms that have shaped its evolution. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and evolutionary hypotheses. This document is intended to serve as a comprehensive resource for researchers in marine biology, evolutionary biology, and drug development, offering insights into the functional significance and evolutionary history of this important metabolic pathway.
Introduction: The this compound Pathway in Anaerobic Metabolism
In many marine invertebrates, particularly molluscs and annelids, the this compound pathway is a key component of anaerobic glycolysis.[1] During periods of intense muscular activity or environmental hypoxia, when oxygen supply is limited, this pathway serves a function analogous to lactate production in vertebrates.[2] The final step of glycolysis, the reduction of pyruvate, is coupled with the reductive condensation of L-alanine to form meso-alanopine.[1] This reaction is catalyzed by the NAD+-dependent enzyme this compound dehydrogenase (ADH), regenerating NAD+ and allowing glycolysis to continue producing ATP.[1][3] The accumulation of this compound, an opine, avoids the significant drop in intracellular pH associated with lactate accumulation.
The opine pathways, including those for this compound, strombine (pyruvate + glycine), and octopine (pyruvate + arginine), are catalyzed by a class of enzymes known as opine dehydrogenases (OpDHs). The distribution and prevalence of these pathways vary across different species and even between different tissues within the same organism, reflecting diverse evolutionary adaptations to anaerobic metabolism.
Evolutionary Origins and Phylogenetic Distribution
The evolutionary history of the this compound pathway is intertwined with the evolution of other opine dehydrogenases and lactate dehydrogenase (LDH). Phylogenetic analyses suggest that the genes encoding for these enzymes arose from a common ancestor and have diversified through a series of gene duplication events.
A Tale of Two Enzyme Groups in Marine Invertebrates
Phylogenetic studies of OpDHs in marine invertebrates have revealed two distinct and unrelated groups of these enzymes. One major group is found in molluscs and annelids, while a separate class of OpDHs exists in sponges (Porifera), which are phylogenetically older. This suggests that the evolution of opine pathways may have occurred independently in different lineages or that the sponge-type OpDHs represent a more ancient form.
The "Patchwork" Evolution of Opine Dehydrogenases
The diversity of opine dehydrogenases, each with a preference for a specific amino acid substrate, is thought to be the result of "patchwork evolution." This model posits that new metabolic pathways are assembled by recruiting and modifying existing enzymes with broad substrate specificities. It is hypothesized that an ancestral dehydrogenase with relaxed substrate specificity underwent gene duplication, followed by divergence of the daughter genes, leading to the evolution of enzymes with refined specificities for different amino acids like alanine, glycine, and arginine.
The Enigma of Horizontal Gene Transfer
While gene duplication is a primary driver of OpDH evolution, the possibility of horizontal gene transfer (HGT) has also been considered. HGT, the transfer of genetic material between unrelated organisms, is a significant evolutionary force in prokaryotes and has been observed in some eukaryotes. The presence of opine biosynthesis pathways in the plant-pathogenic bacterium Agrobacterium tumefaciens (which produces nopaline and octopine) has fueled speculation about potential HGT events between bacteria and marine invertebrates. However, concrete evidence for the HGT of this compound dehydrogenase or other OpDHs in marine invertebrates remains elusive and requires further investigation.
Quantitative Data on this compound Dehydrogenase
The kinetic properties of this compound dehydrogenase have been characterized in several marine invertebrate species. This data provides insights into the enzyme's efficiency and its regulation under different physiological conditions.
Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Marine Invertebrates
| Species | Tissue | Apparent Km (Pyruvate) (mM) | Apparent Km (L-alanine) (mM) | pH Optimum | Reference |
| Littorina littorea | Foot Muscle | 0.17 (at pH 6.5) - 0.26 (at pH 7.5) | 14.9 (at pH 6.5) - 23.8 (at pH 7.5) | 6.5 - 7.5 | |
| Busycotypus canaliculatum | Foot Muscle | ~0.3 | ~20 | 7.5 | |
| Busycotypus canaliculatum | Gill | ~0.25 | ~15 | 7.5 | |
| Busycotypus canaliculatum | Hepatopancreas | ~0.4 | ~30 | 7.5 | |
| Mercenaria mercenaria | Gill | Not specified | Not specified | 7.0 | |
| Strombus luhuanus | Pedal Retractor Muscle | Similar to Octopine Dehydrogenase | Not specified | Similar to Octopine Dehydrogenase |
Note: Km values can be influenced by pH and the concentration of the co-substrate.
Detailed Experimental Protocols
This compound Dehydrogenase Activity Assay
This protocol is based on the spectrophotometric measurement of NADH oxidation.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Temperature-controlled water bath
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.5
-
Substrate Stock Solutions:
-
Pyruvate (e.g., 100 mM)
-
L-alanine (e.g., 2 M)
-
NADH (e.g., 10 mM)
-
-
Enzyme extract (homogenized tissue supernatant)
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
Assay Buffer
-
Pyruvate solution to a final concentration of 1.3 mM.
-
L-alanine solution to a final concentration of 130 mM.
-
Distilled water to bring the volume to just under the final volume (e.g., 990 µL for a 1 mL final volume).
-
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm for several minutes. The rate of decrease is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Detection and Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of opines using High-Performance Liquid Chromatography.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile
-
Derivatization agent (if using fluorescence detection), e.g., 4-fluoro-7-nitrobenzoxadiazole (NBD-F)
-
This compound standard
-
Tissue extract (e.g., perchloric acid extract)
Procedure:
-
Sample Preparation:
-
Homogenize frozen tissue in cold perchloric acid (e.g., 6%).
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant contains the opines.
-
-
Derivatization (for fluorescence detection):
-
Mix the sample with the derivatization agent (e.g., NBD-F) and incubate as per the manufacturer's instructions.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the opines using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution profile using the fluorescence or UV detector.
-
-
Quantification:
-
Identify the this compound peak by comparing its retention time with that of the this compound standard.
-
Quantify the concentration of this compound by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.
-
Mandatory Visualizations
This compound Metabolic Pathway
Caption: The this compound metabolic pathway in anaerobic glycolysis.
Experimental Workflow for this compound Dehydrogenase Analysis
Caption: Workflow for this compound dehydrogenase activity measurement.
Hypothesized Evolutionary Origin of Opine Dehydrogenases
Caption: Hypothesized evolution of opine dehydrogenases via gene duplication.
Conclusion and Future Directions
The this compound pathway is a testament to the remarkable metabolic flexibility of marine invertebrates. Its evolution, likely driven by gene duplication and subsequent functional divergence, has provided these organisms with a crucial mechanism to sustain energy production in oxygen-deprived environments. While significant progress has been made in understanding the biochemistry and phylogeny of this compound dehydrogenase, several questions remain.
Future research should focus on:
-
Comprehensive Phylogenetic Analyses: Broader sampling of OpDH genes from a wider range of marine invertebrate taxa will help to resolve the evolutionary relationships between different OpDHs and provide more definitive evidence for or against HGT events.
-
Structural Biology: Elucidating the three-dimensional structures of various OpDHs will provide insights into the molecular basis of their substrate specificity and catalytic mechanisms.
-
Functional Genomics: Knockdown or knockout studies of OpDH genes in model marine invertebrates could help to definitively establish the physiological importance of these pathways in vivo.
-
Drug Development: The unique substrate specificity of OpDHs compared to their vertebrate counterparts (LDH) could potentially be exploited for the development of selective inhibitors, which may have applications as antiparasitic agents against marine invertebrates that are pests or disease vectors.
By continuing to unravel the evolutionary and functional complexities of the this compound pathway, we can gain a deeper appreciation for the diversity of life in our oceans and potentially uncover new avenues for biotechnological and pharmaceutical innovation.
References
The Crucial Role of Alanopine in Maintaining Redox Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of cellular metabolism, the maintenance of redox balance is paramount for survival, particularly under conditions of environmental stress such as hypoxia. In many marine invertebrates, the accumulation of opines, including alanopine, represents a critical biochemical adaptation to sustain energy production during anaerobic glycolysis. This technical guide provides an in-depth exploration of the role of this compound in maintaining redox homeostasis. It delves into the biochemical pathways, kinetic properties of the key enzyme this compound dehydrogenase, and the physiological implications for cellular survival. Detailed experimental protocols for the quantification of this compound are provided, alongside a discussion of its potential, yet less explored, roles as an osmolyte and cryoprotectant. This document serves as a comprehensive resource for researchers in marine biology, comparative physiology, and drug development seeking to understand and leverage the mechanisms of anaerobic metabolism and redox regulation.
Introduction: The Challenge of Cellular Life without Oxygen
Aerobic respiration is the most efficient pathway for ATP production in most organisms. However, in environments where oxygen is limited or absent (hypoxia and anoxia, respectively), cells must rely on anaerobic glycolysis to meet their energy demands. A fundamental challenge of sustained glycolysis is the regeneration of NAD+ from the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step. Without the regeneration of NAD+, glycolysis would halt, leading to a rapid energy crisis and cellular demise.
In vertebrates, this redox balance is primarily maintained by the reduction of pyruvate to lactate, catalyzed by lactate dehydrogenase. However, many marine invertebrates, particularly mollusks, have evolved an alternative strategy involving the synthesis of opines.[1] These compounds are formed through the reductive condensation of an amino acid with pyruvate or another alpha-keto acid. One such opine, this compound, is synthesized from L-alanine and pyruvate. The enzyme responsible for this reaction, this compound dehydrogenase (ALPDH), plays a pivotal role in the anaerobic metabolism of these organisms.[2]
This guide will elucidate the multifaceted role of this compound in maintaining cellular redox balance, with a focus on the underlying biochemical mechanisms and the methodologies used to study them.
The this compound Pathway: A Locus of Redox Regulation
The synthesis and degradation of this compound are central to the maintenance of the NAD+/NADH ratio during anaerobic conditions. The key enzyme, this compound dehydrogenase, catalyzes the reversible reaction:
Pyruvate + L-alanine + NADH ⇌ this compound + NAD+ + H₂O [3]
During periods of hypoxia or anoxia, the forward reaction is favored, leading to the accumulation of this compound. This process oxidizes NADH to NAD+, thereby replenishing the pool of NAD+ required for the continuation of glycolysis.[1] This allows for a sustained, albeit lower, rate of ATP production, which is crucial for survival until aerobic conditions are restored.
Upon the reintroduction of oxygen, the accumulated this compound can be catabolized via the reverse reaction, regenerating pyruvate and L-alanine, which can then be shunted into aerobic metabolic pathways.
Signaling and Regulation: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to hypoxia is orchestrated by a master transcriptional regulator, the Hypoxia-Inducible Factor (HIF).[4] HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit and a stable β-subunit. Under normoxic conditions, the α-subunit is hydroxylated, leading to its ubiquitination and subsequent proteasomal degradation. However, under hypoxic conditions, the α-subunit is stabilized, allowing it to translocate to the nucleus and dimerize with the β-subunit. The active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in anaerobic metabolism, angiogenesis, and other adaptive responses.
While direct regulation of the this compound dehydrogenase gene by HIF-1 has not been definitively established in all species, HIF-1 is known to upregulate the expression of glycolytic enzymes. This leads to an increased production of pyruvate, a substrate for this compound dehydrogenase. Therefore, it is highly probable that the activation of the this compound pathway is, at least in part, a downstream consequence of HIF-1 signaling.
Quantitative Data on this compound Metabolism
The efficiency of the this compound pathway in maintaining redox balance is underscored by the kinetic properties of this compound dehydrogenase and the accumulation of this compound under anaerobic conditions.
Kinetic Properties of this compound Dehydrogenase
The kinetic parameters of this compound dehydrogenase have been characterized in several marine invertebrate species. These data provide insights into the enzyme's substrate specificity and its regulation under physiological conditions.
| Species | Tissue | Optimal pH (this compound Synthesis) | Apparent Km (Pyruvate) (mM) | Apparent Km (L-Alanine) (mM) | Apparent Km (NADH) (µM) | Reference |
| Littorina littorea | Foot Muscle | 6.5 - 7.0 | 0.17 - 0.26 | 14.9 - 23.8 | 9 | [Storey, 1983] |
| Strombus luhuanus | Pedal Retractor Muscle | ~7.0 | - | - | - | |
| Crassostrea gigas | Adductor Muscle | - | - | - | - |
Note: Km values can vary with pH and co-substrate concentrations.
Accumulation of this compound and Related Metabolites Under Hypoxia
The accumulation of this compound in the tissues of marine invertebrates is a hallmark of the metabolic response to hypoxia. The concentrations of this compound and other metabolites can be quantified to assess the extent of the anaerobic response.
| Species | Tissue | Condition | This compound (µmol/g wet wt) | Strombine (µmol/g wet wt) | Lactate (µmol/g wet wt) | Reference |
| Crassostrea virginica | Adductor Muscle | 2h recovery from anoxia | ~2.0 | ~2.7 | - | |
| Arenicola marina | Body Wall | 24h at 25°C (heat stress inducing anaerobiosis) | Significantly elevated | Significantly elevated | - | |
| Mytilus edulis | Foot Muscle | Hypoxia | Increased | - | - |
Note: The concentrations of metabolites can vary significantly depending on the duration and severity of the hypoxic event, as well as the species and tissue type.
This compound and Oxidative Stress
While this compound synthesis is crucial for surviving anaerobic conditions, the subsequent reoxygenation can lead to a burst of reactive oxygen species (ROS), resulting in oxidative stress. The role of this compound in mitigating this oxidative stress is an area of active research.
The regeneration of NAD+ by this compound dehydrogenase during hypoxia may indirectly contribute to the maintenance of the cellular antioxidant defense system. The primary cellular antioxidant, glutathione, is maintained in its reduced state (GSH) by glutathione reductase, an NADPH-dependent enzyme. The NAD+/NADH ratio can influence the NADP+/NADPH ratio through the action of NAD(P)H transhydrogenase. By maintaining a higher NAD+/NADH ratio, the this compound pathway may help to ensure a sufficient supply of NADPH for antioxidant defense upon reoxygenation.
However, direct evidence linking this compound accumulation to enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is still emerging. Further research is needed to fully elucidate the interplay between opine metabolism and the enzymatic antioxidant defense system.
Beyond Redox Balance: Other Potential Roles of this compound
This compound as an Osmolyte
In addition to its role in redox balance, this compound may also function as a compatible osmolyte. Marine invertebrates are often subjected to fluctuations in salinity, which can cause osmotic stress. The accumulation of high concentrations of inorganic ions to counteract osmotic pressure can be detrimental to protein structure and function. Compatible osmolytes are small organic molecules that can accumulate to high concentrations without perturbing cellular function. Amino acids and their derivatives, such as this compound, are known to act as compatible osmolytes in many organisms. By accumulating this compound during periods of hyperosmotic stress, marine invertebrates may be able to maintain cell volume and protect cellular components from damage.
This compound as a Cryoprotectant
The potential for this compound to act as a cryoprotectant is an intriguing but largely unexplored area. Cryoprotectants are substances that protect cells and tissues from damage during freezing and thawing. Some amino acids, such as proline, have been shown to have cryoprotective properties. The mechanisms by which cryoprotectants work are varied, but can include lowering the freezing point of water, preventing the formation of damaging ice crystals, and stabilizing membranes and proteins. Given its structure as an amino acid derivative, it is plausible that this compound could confer some degree of cryoprotection. However, direct experimental evidence for this role is currently lacking and represents a promising avenue for future research.
Experimental Protocols
The accurate quantification of this compound and related metabolites is essential for studying their role in redox balance and stress physiology. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques for this purpose.
Quantification of this compound by HPLC
This protocol is based on the method described by Fiore et al. (1984).
1. Tissue Extraction:
-
Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K₂CO₃ in 0.5 M triethanolamine.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitated potassium perchlorate.
-
The resulting supernatant is the tissue extract.
2. HPLC Analysis:
-
Column: Cation-exchange column (e.g., Alltech OA 2000).
-
Mobile Phase: Isocratic elution with an appropriate acidic buffer (e.g., 25 mM sulfuric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite, followed by fluorometric detection.
-
Quantification: Compare the peak areas of this compound in the samples to a standard curve generated from known concentrations of purified this compound.
Analysis of this compound by NMR Spectroscopy
NMR spectroscopy provides a powerful tool for the simultaneous identification and quantification of multiple metabolites in a single sample, without the need for derivatization.
1. Sample Preparation:
-
Prepare tissue extracts as described for HPLC, but lyophilize the final extract to a dry powder.
-
Reconstitute the powder in a known volume of D₂O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
2. NMR Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a water suppression pulse sequence to attenuate the residual H₂O signal.
3. Data Analysis:
-
Identify the characteristic resonances of this compound in the NMR spectrum.
-
Integrate the area of a well-resolved this compound peak and the peak of the internal standard.
-
Calculate the concentration of this compound based on the relative integrals and the known concentration of the internal standard.
Conclusion and Future Directions
This compound metabolism is a cornerstone of anaerobic energy production in many marine invertebrates, playing an indispensable role in maintaining redox balance during hypoxia. The enzyme this compound dehydrogenase facilitates the regeneration of NAD+, allowing glycolysis to continue in the absence of oxygen. While the primary function of this compound in redox homeostasis is well-established, its potential roles in mitigating oxidative stress upon reoxygenation, as well as its functions as an osmolyte and cryoprotectant, warrant further investigation.
For drug development professionals, understanding the intricacies of anaerobic metabolism and redox regulation in these organisms can provide valuable insights into novel therapeutic strategies for conditions involving ischemia-reperfusion injury and oxidative stress. The enzymes of the opine pathways, such as this compound dehydrogenase, could represent novel targets for the development of drugs aimed at modulating cellular metabolism and enhancing cellular survival under stress.
The continued application of advanced analytical techniques such as metabolomics and proteomics will undoubtedly uncover further layers of complexity in the regulation and function of this compound metabolism, solidifying its importance as a key adaptation to life in fluctuating environments.
References
Methodological & Application
Application Notes and Protocols for Alanopine Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of alanopine from tissue samples, primarily targeting marine invertebrate tissues where it is an abundant end-product of anaerobic glycolysis. The protocol is designed to be adaptable for various research applications, from metabolic studies to natural product discovery.
Introduction
This compound is an opine, a derivative of amino acids, that accumulates in the tissues of many marine invertebrates, such as mollusks and annelids, during periods of hypoxia or anoxia. It is synthesized by the reductive condensation of pyruvate and an amino acid, typically L-alanine or glycine, catalyzed by this compound dehydrogenase. The study of this compound provides insights into the metabolic adaptations of organisms to low-oxygen environments. This protocol details a robust method for extracting this compound from tissue samples for subsequent quantification and analysis, commonly performed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section outlines a generalized protocol for the extraction of this compound from tissue samples. The procedure involves tissue homogenization, deproteinization, and clarification of the extract.
2.1. Materials and Reagents
-
Tissue sample (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium hydroxide (KOH), 3 M
-
Potassium chloride (KCl), 0.5 M
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
pH meter or pH strips
-
Syringe filters (0.22 µm)
2.2. Tissue Homogenization and Deproteinization
-
Weigh approximately 100-200 mg of frozen tissue.
-
If using a mortar and pestle, pre-chill with liquid nitrogen.
-
Place the frozen tissue in the mortar and add a small amount of liquid nitrogen to keep it frozen and brittle.
-
Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-weighed, ice-cold microcentrifuge tube.
-
Add 5 volumes of ice-cold 0.6 M perchloric acid to the tissue powder (e.g., for 100 mg of tissue, add 500 µL of PCA).
-
Homogenize the sample thoroughly using a vortex mixer for 1 minute or with a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process.
-
Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites including this compound, and transfer it to a new pre-chilled microcentrifuge tube. Discard the pellet.
2.3. Neutralization and Clarification
-
Neutralize the perchloric acid in the supernatant by adding 3 M KOH dropwise while vortexing gently. Monitor the pH using a pH meter or pH strips until it reaches 6.5-7.5.
-
The addition of KOH will cause the precipitation of potassium perchlorate.
-
Incubate the neutralized extract on ice for 20 minutes to ensure complete precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Carefully collect the supernatant, which is the this compound-containing extract.
-
For analysis by HPLC, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The clarified extract is now ready for analysis or can be stored at -80°C for later use.
Data Presentation
The following table presents hypothetical quantitative data for this compound extraction from different tissue types of a marine bivalve, as would be determined by a subsequent analytical method like HPLC. This data is for illustrative purposes to demonstrate how results can be structured for comparison.
| Tissue Type | Sample Weight (mg) | Final Extract Volume (µL) | This compound Concentration (µg/mL) | Total this compound Yield (µg) | Extraction Efficiency (% of wet weight) |
| Adductor Muscle | 152.3 | 750 | 125.8 | 94.35 | 0.062 |
| Gill Tissue | 110.5 | 545 | 85.2 | 46.43 | 0.042 |
| Mantle Tissue | 135.8 | 670 | 98.6 | 66.06 | 0.049 |
| Foot Muscle | 160.1 | 790 | 150.4 | 118.82 | 0.074 |
Visualization
4.1. Experimental Workflow
The following diagram illustrates the key steps in the this compound extraction protocol.
Caption: Workflow for this compound extraction from tissue.
4.2. Metabolic Pathway of this compound Formation
This diagram illustrates the formation of this compound as a terminal step in anaerobic glycolysis in marine invertebrates.
Caption: this compound formation during anaerobic glycolysis.
Application Notes and Protocols for Alanopine Quantification using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanopine is an opine, a class of amino acid derivatives, that plays a significant role in the anaerobic metabolism of various marine invertebrates, such as bivalves and gastropods. It is formed by the reductive condensation of alanine and pyruvate. The quantification of this compound is crucial for studying metabolic responses to environmental stress, such as hypoxia, in these organisms. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the accurate and sensitive determination of this compound in biological samples.
These application notes provide detailed protocols for the quantification of this compound in tissue samples using HPLC, covering sample preparation, chromatographic conditions, and data analysis. The described methods include direct analysis and analysis following derivatization for enhanced sensitivity.
Experimental Protocols
Sample Preparation from Marine Invertebrate Tissue
This protocol describes the extraction of this compound from muscle tissue of marine invertebrates.
Materials:
-
Perchloric acid (HClO4), 0.6 M
-
Potassium hydroxide (KOH), 2 M
-
Potassium chloride (KCl), saturated solution
-
Syringe filters (0.45 µm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise and weigh the muscle tissue sample (typically 100-500 mg).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH until it reaches 6.5-7.5.
-
Place the neutralized extract on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method 1: Cation-Exchange Chromatography without Derivatization
This method allows for the direct quantification of this compound without the need for chemical derivatization.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV detector.
-
Cation-exchange column (e.g., Alltech OA-2000).[1]
Chromatographic Conditions:
-
Mobile Phase: pH-neutralized sulfuric acid solution.[1]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10-20 µL
HPLC Method 2: Reversed-Phase Chromatography with Pre-column Derivatization
This method utilizes derivatization with phenylisothiocyanate (PITC) to enhance the UV detection of this compound.[2]
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Derivatization Reagent:
-
Phenylisothiocyanate (PITC) solution (5% in pyridine/triethylamine).
Derivatization Procedure:
-
Take a 20 µL aliquot of the prepared sample extract.
-
Add 20 µL of the PITC derivatizing reagent.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
The sample is now ready for HPLC analysis.
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
HPLC Method 3: Reversed-Phase Chromatography with Post-column Derivatization
This sensitive method involves post-column derivatization with o-phthaldialdehyde (OPA) and subsequent fluorescence detection.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, post-column reaction module, and a fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Post-column Reagents:
-
OPA Reagent: o-phthaldialdehyde solution with 2-mercaptoethanol in a borate buffer.
-
Oxidizing Reagent: Sodium hypochlorite solution.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 0.05 M sodium phosphate, pH 6.8).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Post-Column Reaction: The column effluent is mixed first with the oxidizing reagent and then with the OPA reagent in a reaction coil.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different HPLC methods described.
| Parameter | HPLC Method 1 (Cation-Exchange) | HPLC Method 2 (Pre-column Derivatization) | HPLC Method 3 (Post-column Derivatization) |
| Derivatization | None | Pre-column with PITC | Post-column with OPA |
| Detection | UV (210 nm) | UV (254 nm) | Fluorescence (Ex: 340 nm, Em: 455 nm) |
| Retention Time | ~5-10 min | ~10-15 min | 4.7 min |
| Sensitivity | 100 pmol - 10 nmol | High | 50 - 250 pmol |
| Linearity Range | Not specified | Good linearity reported | Not specified |
| LOD/LOQ | Not specified | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of HPLC methods for this compound analysis.
References
- 1. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib.okayama-u.ac.jp [lib.okayama-u.ac.jp]
- 3. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Alanopine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanopine [N-(1-carboxyethyl)-L-alanine] is a naturally occurring opine, an amino acid derivative found in various marine invertebrates. It plays a significant role in anaerobic metabolism, analogous to lactate in vertebrates. The structural elucidation of this compound is crucial for understanding its biochemical functions and for potential applications in drug development and as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of this compound in solution.
This document provides a comprehensive guide to the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. It includes detailed experimental protocols and a summary of expected NMR data to facilitate the identification and characterization of this important metabolite.
Principle of NMR-Based Structural Elucidation
The structural analysis of this compound by NMR spectroscopy involves a systematic approach to assign the resonances of all proton (¹H) and carbon (¹³C) nuclei in the molecule. This is achieved through a series of NMR experiments:
-
1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
-
1D ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H connectivities.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and confirming the overall molecular framework.
By combining the information from these experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.
Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for this compound, based on data for its constituent amino acid, L-alanine, and general principles of NMR spectroscopy. The atom numbering scheme is provided in the structure below.
Table 1: Predicted ¹H NMR Spectral Data of this compound in D₂O
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~3.8 - 4.0 | Quartet | ~7.0 | 1H |
| H3 | ~1.5 - 1.7 | Doublet | ~7.0 | 3H |
| H2' | ~3.5 - 3.7 | Quartet | ~7.2 | 1H |
| H3' | ~1.4 - 1.6 | Doublet | ~7.2 | 3H |
Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) at 0.00 ppm. The exact chemical shifts may vary depending on the solvent, pH, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data of this compound in D₂O
| Atom Number | Chemical Shift (δ, ppm) |
| C1 | ~175 - 180 |
| C2 | ~50 - 55 |
| C3 | ~17 - 20 |
| C1' | ~178 - 183 |
| C2' | ~58 - 62 |
| C3' | ~16 - 19 |
Note: The chemical shifts for the two carboxyl groups (C1 and C1') and the two methyl groups (C3 and C3') are expected to be distinct due to the asymmetry of the molecule.
Experimental Protocols
The following protocols outline the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.
Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is a suitable solvent as it will exchange with the labile amine and carboxyl protons, simplifying the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP), to a final concentration of approximately 0.5 mM.
-
pH Adjustment: The pH of the sample can influence the chemical shifts. If necessary, adjust the pD (the pH equivalent in D₂O) using dilute DCl or NaOD. Record the final pD of the solution.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf on Bruker systems).
-
Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
¹H Spectral Width (F2): Same as the 1D ¹H NMR spectrum.
-
¹³C Spectral Width (F1): A narrower window focused on the expected carbon chemical shift range (e.g., 10-70 ppm for aliphatic and 170-185 ppm for carbonyl regions, or a wider spectrum covering the full range).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).
-
¹H Spectral Width (F2): Same as the 1D ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Covering the full expected carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Mandatory Visualizations
Logical Workflow for this compound Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for this compound structural elucidation.
Experimental Workflow for NMR Analysis
This diagram outlines the sequential steps involved in the NMR analysis of an this compound sample.
Caption: Experimental workflow for NMR analysis.
Purification of Alanopine Dehydrogenase from Marine Invertebrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Alanopine dehydrogenase (ALPDH), an enzyme belonging to the family of opine dehydrogenases, plays a crucial role in maintaining cytoplasmic redox balance during periods of anaerobic stress in many marine invertebrates.[1][2] This enzyme catalyzes the reductive condensation of pyruvate with an amino acid, typically L-alanine, to form this compound, regenerating NAD+ in the process.[3] The systematic name for this enzyme is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[3] Its function is analogous to that of lactate dehydrogenase in vertebrates, allowing glycolysis to continue under anoxic conditions.[1]
The study of ALPDH is significant for understanding metabolic adaptations to hypoxia in marine organisms. Furthermore, as a unique enzyme in these organisms, it presents a potential target for the development of selective inhibitors. Such inhibitors could have applications as species-specific pesticides or as tools to study the metabolic consequences of inhibiting this pathway. The purification and characterization of ALPDH are essential first steps for kinetic studies, inhibitor screening, and structural analysis.
This document provides a detailed protocol for the purification of this compound dehydrogenase from the foot muscle of the common periwinkle, Littorina littorea, based on the successful methodology described by Plaxton and Storey (1982). The protocol can be adapted for other marine invertebrate tissues with high ALPDH activity.
Experimental Protocols
I. Enzyme Assay
The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Standard Assay Conditions (Forward Reaction - this compound Production):
-
Buffer: 50 mM imidazole buffer, pH 7.5
-
Substrates:
-
1.3 mM pyruvate
-
130 mM L-alanine
-
0.1 mM NADH
-
-
Final Volume: 1 ml
-
Temperature: Controlled via a circulating water bath.
Procedure:
-
Prepare the reaction mixture in a cuvette, omitting one of the substrates to initiate the reaction.
-
Incubate the cuvette at the desired temperature.
-
Initiate the reaction by adding the final substrate.
-
Immediately begin monitoring the change in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
II. Purification Protocol: Littorina littorea Foot Muscle
This protocol describes the purification of this compound dehydrogenase to homogeneity.
A. Preparation of Crude Extract
-
Obtain fresh specimens of Littorina littorea.
-
Dissect the foot muscle and keep it on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol).
-
Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which serves as the crude enzyme source.
B. Ammonium Sulphate Fractionation
-
Bring the crude supernatant to 60% saturation with ammonium sulphate.
-
Stir at room temperature for 30 minutes.
-
Centrifuge at 27,000 x g for 20 minutes. Discard the pellet.
-
Adjust the resulting supernatant to 80% saturation with ammonium sulphate.
-
Stir and centrifuge as in the previous step.
-
Resuspend the pellet, which contains the ALPDH activity, in a minimal volume of 20 mM imidazole buffer, pH 7.4, with 10 mM β-mercaptoethanol.
-
Centrifuge to remove any insoluble material.
C. Gel Filtration Chromatography (Sephadex G-100)
-
Apply the partially purified enzyme solution onto a Sephadex G-100 column (e.g., 60 x 0.9 cm) pre-equilibrated with 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol.
-
Elute the column with the same buffer at a flow rate of 20 ml/h.
-
Collect 1 ml fractions and assay for this compound dehydrogenase activity.
-
Pool the fractions containing the peak activity.
D. Chromatofocusing
-
Apply the pooled fractions from the gel filtration step onto a PBE 94 chromatofocusing exchanger column (e.g., 30 x 0.9 cm) pre-equilibrated with 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol.
-
Elute the column with Polybuffer 74 (diluted 1:8 with distilled water), adjusted to pH 4.0, at a flow rate of 20 ml/h.
-
Collect 1 ml fractions. This compound dehydrogenase will elute in a sharp peak at its isoelectric point (approximately pH 5.7).
-
Pool the peak fractions.
E. Second Gel Filtration Chromatography (Sephadex G-100)
-
To concentrate the enzyme and for buffer exchange, apply the pooled fractions from chromatofocusing to a larger Sephadex G-100 column (e.g., 90 x 1.5 cm).
-
Equilibrate and elute the column with 50 mM imidazole buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 0.04% sodium azide for stability.
-
Pool the peak fractions containing the purified this compound dehydrogenase. The purified enzyme is stable for at least 2 weeks when stored in this form at 4°C.
Data Presentation
Table 1: Purification of this compound Dehydrogenase from Littorina littorea Foot Muscle
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Supernatant | 1000 | 100 | 0.1 | 100 | 1 |
| 60-80% (NH₄)₂SO₄ | 200 | 80 | 0.4 | 80 | 4 |
| Sephadex G-100 | 50 | 60 | 1.2 | 60 | 12 |
| Chromatofocusing | 2 | 40 | 20 | 40 | 200 |
| Sephadex G-100 | 1.5 | 35 | 23.3 | 35 | 233 |
Note: The values in this table are representative and based on typical purification schemes for this enzyme.
Visualization of Experimental Workflow
Caption: Purification workflow for this compound dehydrogenase.
Biochemical Characteristics
Purified this compound dehydrogenase from Littorina littorea is a monomer with a molecular weight of approximately 42,200 Da. The enzyme exhibits specificity for L-alanine and pyruvate as substrates. The pH optimum for the forward (this compound producing) reaction is around 7.5 at high substrate concentrations, shifting to 6.5 at lower substrate levels. In the reverse direction, the pH optimum is approximately 9.2. The kinetic properties of the enzyme, including the effects of pH and substrate concentration, are well-suited to promote this compound synthesis during anoxic conditions. Notably, ATP and ADP act as competitive inhibitors with respect to NADH.
References
Application Notes and Protocols for Alanopine Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanopine dehydrogenase (AlaDH), an enzyme prevalent in various marine invertebrates, plays a crucial role in cellular redox balance, particularly during periods of anaerobic stress. It catalyzes the reductive condensation of pyruvate and an amino acid, typically L-alanine, to form this compound, with the concomitant oxidation of NADH to NAD+. The reverse reaction, the oxidative deamination of this compound, also occurs. The activity of AlaDH is a key indicator of anaerobic metabolic capacity in these organisms and a potential target for toxicological studies and drug development.
This document provides detailed protocols for the enzymatic assay of this compound dehydrogenase activity, methods for data analysis, and a summary of kinetic parameters.
Principle of the Assay
The activity of this compound dehydrogenase is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide adenine dinucleotide cofactor (NADH or NAD+). In the forward reaction (this compound synthesis), the consumption of NADH leads to a decrease in absorbance at 340 nm. Conversely, in the reverse reaction (this compound oxidation), the production of NADH results in an increase in absorbance at 340 nm. The rate of change in absorbance is directly proportional to the enzyme activity.[1][2]
Reaction Pathway
The enzymatic reaction catalyzed by this compound dehydrogenase is illustrated below:
Caption: Bidirectional reaction catalyzed by this compound Dehydrogenase.
Experimental Protocols
A continuous spectrophotometric rate determination method is employed for the assay.[3]
Materials and Reagents
-
Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Enzyme extract or purified this compound Dehydrogenase
-
Forward Reaction Buffer (pH 7.5): 50 mM Imidazole-HCl buffer
-
Reverse Reaction Buffer (pH 9.2): 50 mM Tris-HCl buffer
-
Substrates for Forward Reaction:
-
L-Alanine solution
-
Pyruvate solution
-
NADH solution
-
-
Substrates for Reverse Reaction:
-
meso-Alanopine solution
-
NAD+ solution
-
Assay Protocol for Forward Reaction (this compound Synthesis)
This protocol is adapted from established methods for measuring AlaDH activity from various marine invertebrates.[1][4]
-
Prepare the Reaction Mixture: In a 1 ml cuvette, add the following reagents in the specified order:
-
839 µl 50 mM Imidazole-HCl buffer, pH 7.5
-
100 µl 1.3 M L-Alanine solution (final concentration: 130 mM)
-
10 µl 130 mM Pyruvate solution (final concentration: 1.3 mM)
-
50 µl 2 mM NADH solution (final concentration: 0.1 mM)
-
-
Equilibration: Mix the contents of the cuvette by inversion and incubate at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the Reaction: Add 1 µl of the enzyme sample to the cuvette.
-
Monitor Absorbance: Immediately mix and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear during this period.
-
Blank Measurement: A blank reaction should be run without the enzyme or without one of the substrates to account for any non-enzymatic degradation of NADH.
Assay Protocol for Reverse Reaction (this compound Oxidation)
This protocol is based on the characterization of AlaDH from Littorina littorea.
-
Prepare the Reaction Mixture: In a 1 ml cuvette, add the following reagents:
-
898 µl 50 mM Tris-HCl buffer, pH 9.2
-
50 µl 1 M meso-Alanopine solution (final concentration: 50 mM)
-
50 µl 40 mM NAD+ solution (final concentration: 2 mM)
-
-
Equilibration: Mix and incubate at a constant temperature for 5 minutes.
-
Initiate the Reaction: Add 2 µl of the enzyme sample.
-
Monitor Absorbance: Immediately mix and monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
Blank Measurement: A blank reaction should be performed by omitting the enzyme or substrate.
Data Analysis and Calculations
The enzymatic activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Calculation of Enzyme Activity (Units/ml):
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Activity (µmol/min/ml) = (ΔA₃₄₀/min * Total Assay Volume (ml)) / (Molar Extinction Coefficient of NADH * Light Path (cm) * Enzyme Volume (ml))
Where:
-
ΔA₃₄₀/min is the linear rate of change in absorbance at 340 nm per minute.
-
Total Assay Volume is typically 1 ml.
-
Molar Extinction Coefficient of NADH is 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).
-
Light Path is typically 1 cm.
-
Enzyme Volume is the volume of the enzyme sample added to the assay.
Quantitative Data Summary
The following tables summarize the kinetic properties of this compound Dehydrogenase from different sources.
Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase
| Source Organism | Substrate | Km (mM) | pH | Reference |
| Littorina littorea | Pyruvate | 0.17 ± 0.02 | 6.5 | |
| 0.26 ± 0.01 | 7.5 | |||
| L-Alanine | 14.9 ± 0.85 | 6.5 | ||
| 23.8 ± 0.52 | 7.5 | |||
| meso-Alanopine | 6.5 | 6.5 | ||
| 50 | 8.5 | |||
| NADH | 0.009 ± 0.0001 | - | ||
| NAD+ | 0.18 ± 0.03 | - | ||
| Strombus luhuanus | Pyruvate | - | 7.0 | |
| NADH | - | 7.0 |
Table 2: Inhibition Constants (Ki) and Substrate Inhibition (I₅₀) for this compound Dehydrogenase from Littorina littorea
| Inhibitor | Type of Inhibition | Ki (mM) / I₅₀ (mM) | Substrate with respect to which inhibition was measured | Reference |
| Pyruvate | Substrate Inhibition | I₅₀ = 8 | - | |
| L-Alanine | Substrate Inhibition | I₅₀ = 450-550 | - | |
| NAD+ | Product Inhibition | Ki = 0.16 ± 0.012 | - | |
| meso-Alanopine | Product Inhibition | Ki = 35 ± 0.4 | - | |
| ATP | Competitive | - | NADH | |
| ADP | Competitive | - | NADH | |
| L-Lactate | - | - | Pyruvate and L-Alanine | |
| D-Strombine | - | - | Pyruvate and L-Alanine | |
| Succinate | - | - | Pyruvate and L-Alanine |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound dehydrogenase enzymatic assay.
Caption: General workflow for the this compound dehydrogenase assay.
References
Application Note: A Validated HPLC-Based Method for the Ultrasensitive Detection of Alanopine in Seawater
Introduction
Alanopine is a naturally occurring amino acid derivative, classified as an opine. It is an end product of anaerobic glycolysis in many marine invertebrates.[1] The presence and concentration of this compound in seawater can serve as a valuable biomarker for physiological stress in marine ecosystems, providing insights into hypoxic zones and the metabolic state of local fauna. This application note details a robust and sensitive method for the detection and quantification of this compound in seawater samples using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection. This method is adapted from established protocols for tissue extracts and is optimized for the challenging seawater matrix.[1]
Principle
The method is based on the separation of this compound from other components in seawater using reversed-phase HPLC. Following separation, the analyte is derivatized with o-phthaldialdehyde (OPA) in the presence of a thiol and sodium hypochlorite to yield a highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of this compound in the sample, allowing for precise quantification.[1]
Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (analytical grade)
-
Boric acid (analytical grade)
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Sodium hypochlorite solution
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (C18)
Experimental Protocol
Sample Collection and Preparation
-
Collect seawater samples in clean, pre-rinsed amber glass bottles to minimize photodegradation of organic compounds.
-
Immediately filter the samples through a 0.22 µm pore size filter to remove particulates and microorganisms.
-
Acidify the filtrate to a pH of approximately 2-3 with concentrated HCl.[2] This helps to preserve the sample.
-
For the removal of salts and concentration of the analyte, perform Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the acidified seawater sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove salts.
-
Elute the retained analytes with 5 mL of methanol.
-
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 90% 50 mM sodium acetate buffer (pH 6.8) and 10% methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Post-Column Derivatization and Fluorescence Detection
-
The column effluent is mixed with the OPA reagent (e.g., 100 mg OPA, 2 mL methanol, 100 µL 2-mercaptoethanol in 100 mL of 0.4 M boric acid buffer, pH 10.4) delivered by a second pump at a flow rate of 0.5 mL/min.
-
The reaction mixture then flows through a reaction coil (e.g., 10 m x 0.3 mm i.d.) maintained at 40 °C.
-
A solution of sodium hypochlorite is then introduced to enhance the fluorescence of the this compound-OPA derivative.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 nM to 1 µM.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the seawater samples is determined by interpolating their peak areas on the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 50 pmol | [1] |
| Limit of Quantification (LOQ) | 150 pmol | Inferred from |
| Linear Range | 1 nM - 1 µM | Estimated |
| Recovery | >90% | Expected after SPE |
| Retention Time | ~4.7 min |
Experimental Workflow
Caption: Experimental workflow for this compound detection in seawater.
Detection Principle
Caption: Principle of post-column derivatization and fluorescence detection.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective detection of this compound in seawater. The use of HPLC with post-column derivatization and fluorescence detection offers a reliable method for researchers in marine biology, environmental science, and drug discovery to monitor this important biomarker of physiological stress in marine organisms. The detailed protocol and workflow diagrams should enable straightforward implementation in a laboratory setting.
References
Alanopine: A Potential Biomarker for Environmental Stress in Marine Invertebrates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of escalating environmental challenges, the ability to rapidly and accurately assess the physiological stress of marine organisms is paramount. Alanopine, an opine produced during anaerobic metabolism in many marine invertebrates, is emerging as a promising biomarker for environmental stress. This document provides detailed application notes and protocols for the detection and quantification of this compound, offering a valuable tool for researchers in environmental monitoring, aquaculture, and drug development.
This compound is synthesized via the reductive condensation of pyruvate and L-alanine, a reaction catalyzed by this compound dehydrogenase (ADH). Under stressful conditions such as hypoxia (low oxygen), anoxia (no oxygen), temperature fluctuations, and exposure to pollutants, many marine invertebrates switch from aerobic to anaerobic metabolism to sustain energy production. This metabolic shift leads to the accumulation of opines like this compound in their tissues. The concentration of this compound can, therefore, serve as a quantitative indicator of the organism's stress level.
Data Presentation: this compound Levels Under Environmental Stress
The following tables summarize quantitative data on this compound concentrations in various marine invertebrates under different environmental stressors. These values highlight the potential of this compound as a sensitive biomarker.
Table 1: this compound Concentration in Marine Invertebrates During and After Anoxic Stress
| Species | Tissue | Stress Condition | This compound Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | 2 hours recovery from 96h anoxia | ~4.0 (increase of ~2.0 from control) | [1][2] |
| Gill | 2 hours recovery from 96h anoxia | ~1.2 (increase of ~0.7 from control) | [1] | |
| Mantle | 2 hours recovery from 96h anoxia | ~2.0 (increase of ~1.3 from control) | [1][2] |
Table 2: this compound Concentration in Marine Invertebrates Under Temperature Stress
| Species | Population | Stress Condition | This compound Concentration (μmol/g fresh weight) | Reference |
| Arenicola marina (Lugworm) | North Sea | 24 hours at 25°C (heat stress) | Significantly elevated from control |
Note: Specific quantitative values were not provided in the abstract, but a significant elevation was reported.
Table 3: this compound as a Biomarker for Heavy Metal Exposure (Qualitative Data)
Current literature indicates that heavy metal exposure, such as to cadmium and copper, induces anaerobic metabolism in marine invertebrates. While specific quantitative data for this compound accumulation is still emerging, the established link suggests that elevated this compound levels could serve as an indicator of heavy metal-induced stress. Further research is needed to quantify this dose-response relationship.
Signaling Pathways and Experimental Workflows
This compound Synthesis Pathway
Under environmental stress, particularly hypoxia, marine invertebrates activate anaerobic metabolic pathways to maintain ATP production. The synthesis of this compound is a key part of this response.
Experimental Workflow for this compound Quantification
A generalized workflow for the quantification of this compound from marine invertebrate tissues is presented below.
Experimental Protocols
Protocol 1: Tissue Extraction for this compound Analysis
This protocol is adapted from methods described for the analysis of opines in marine invertebrate tissues.
Materials:
-
Marine invertebrate tissue (e.g., adductor muscle, gill, mantle)
-
0.6 M Perchloric acid (HClO₄), ice-cold
-
3 M Potassium carbonate (K₂CO₃), ice-cold
-
Mortar and pestle or tissue homogenizer
-
Microcentrifuge tubes
-
Centrifuge capable of 10,000 x g at 4°C
-
Syringe filters (0.22 µm)
Procedure:
-
Excise the desired tissue from the marine invertebrate as quickly as possible and immediately freeze it in liquid nitrogen. Store samples at -80°C until extraction.
-
Weigh the frozen tissue (typically 100-500 mg).
-
In a pre-chilled mortar and pestle or a tube with a homogenizer, add the frozen tissue and 5 volumes of ice-cold 0.6 M perchloric acid (e.g., 1 g of tissue to 5 mL of acid).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by slowly adding ice-cold 3 M potassium carbonate while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.5. The addition of potassium carbonate will cause the precipitation of potassium perchlorate.
-
Allow the neutralized extract to stand on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial for HPLC analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound standard.
-
Mobile phase A: 0.1 M Potassium phosphate buffer, pH 6.5.
-
Mobile phase B: Acetonitrile.
-
Derivatization reagent (if using fluorescence detection): o-phthaldialdehyde (OPA).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in deionized water. Create a series of dilutions to generate a standard curve for quantification.
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a gradient elution program. For example:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Gradient to 80% Mobile Phase A and 20% Mobile Phase B
-
20-25 min: Hold at 80% Mobile Phase A and 20% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and equilibrate the column.
-
-
Set the flow rate to 1.0 mL/min.
-
-
Detection:
-
UV Detection: Monitor the absorbance at 210 nm.
-
Fluorescence Detection (with post-column derivatization):
-
After the column, mix the eluent with the OPA derivatization reagent using a T-fitting and a reaction coil.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
-
Analysis:
-
Inject a known volume (e.g., 20 µL) of the filtered tissue extract (from Protocol 1) and the prepared standards onto the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the this compound standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Conclusion
This compound serves as a valuable and sensitive biomarker for assessing environmental stress in a wide range of marine invertebrates. The protocols outlined in this document provide a robust framework for the reliable quantification of this compound. By incorporating this compound analysis into their research, scientists and professionals in environmental monitoring, aquaculture, and drug development can gain critical insights into the physiological health of marine organisms and the impact of environmental perturbations. Further research to expand the quantitative database of this compound concentrations in response to a wider array of stressors and across more species will continue to enhance the utility of this important biomarker.
References
Application of Alanopine Quantification in Aquaculture: A Biomarker for Stress Assessment
Introduction
In the intensive environment of aquaculture, aquatic organisms are frequently exposed to a variety of stressors, including hypoxia, handling, temperature fluctuations, and aerial exposure during harvesting and transport. These stressors can negatively impact growth, disease resistance, and overall product quality. Consequently, the development of reliable biomarkers to monitor the physiological stress levels of cultured species is of paramount importance for optimizing aquaculture practices and ensuring animal welfare. Alanopine, an opine, is an end-product of anaerobic glycolysis in many marine invertebrates. Its accumulation in tissues serves as a sensitive indicator of metabolic stress, making its quantification a valuable tool for researchers, scientists, and drug development professionals in the aquaculture industry.
This application note provides detailed protocols for the quantification of this compound, summarizes key quantitative data, and illustrates the metabolic pathway of its formation.
Data Presentation
The accumulation of this compound is a direct consequence of a shift from aerobic to anaerobic metabolism in response to oxygen limitation or a sudden increase in energy demand. The following table summarizes quantitative data on this compound and strombine (a related opine) concentrations in the tissues of commercially important bivalves under stress conditions.
| Species | Tissue | Stress Condition | This compound (μmol/g wet weight) | Strombine (μmol/g wet weight) | Reference |
| Crassostrea virginica (Eastern Oyster) | Mantle | 2h recovery from 96h anoxia | + 1.3 | Not Reported | [1][2] |
| Crassostrea virginica (Eastern Oyster) | Gill | 2h recovery from 96h anoxia | + 0.5 | Not Reported | [1][2] |
| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | 2h recovery from 96h anoxia | + 2.0 | + 2.7 | [1] |
Note: The reported values represent the net increase in opine concentration during the recovery period from anoxia.
Signaling Pathway
This compound is synthesized in a single enzymatic step from pyruvate and L-alanine, catalyzed by the enzyme this compound dehydrogenase (ADH). This reaction serves to regenerate NAD+ from NADH, allowing glycolysis to continue producing ATP under anaerobic conditions.
Caption: Anaerobic glycolysis leading to this compound synthesis.
Experimental Workflow
The quantification of this compound from tissue samples typically involves tissue extraction followed by analysis using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for this compound quantification.
Experimental Protocols
1. Tissue Sample Preparation and Extraction
This protocol is adapted from methods for extracting water-soluble metabolites from bivalve tissues.
Materials:
-
Tissue sample (e.g., adductor muscle, gill, mantle)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
6% (v/v) Perchloric acid (PCA), ice-cold
-
2M Potassium bicarbonate (KHCO3)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the target tissue from the organism as quickly as possible and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder and transfer it to a pre-weighed, ice-cold microcentrifuge tube.
-
Add 3-5 volumes of ice-cold 6% perchloric acid to the tissue powder (e.g., for 100 mg of tissue, add 300-500 µL of PCA).
-
Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing until the tissue is fully dispersed.
-
Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by slowly adding 2M KHCO3 while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate the neutralized extract on ice for 15 minutes to ensure complete precipitation of potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant, which is now the neutralized tissue extract ready for HPLC analysis. Store at -80°C if not analyzed immediately.
2. This compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the established method for the separation and quantification of this compound and strombine.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase: A suitable aqueous buffer (e.g., sodium phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and system.
-
Derivatization Reagent: o-phthaldialdehyde (OPA) solution.
Procedure:
-
Equilibrate the HPLC system and the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the neutralized tissue extract onto the column.
-
Perform isocratic or gradient elution to separate the opines.
-
Post-column, the eluent is mixed with the OPA derivatization reagent. OPA reacts with the secondary amine group of this compound to form a fluorescent derivative.
-
The fluorescent derivatives are detected by the fluorescence detector at appropriate excitation and emission wavelengths.
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound standards.
Applications in Aquaculture
The quantification of this compound can be applied in various aspects of aquaculture to improve management practices and animal welfare:
-
Monitoring Stress from Handling and Transport: Measuring this compound levels before and after handling, grading, or transportation can provide a quantitative measure of the stress experienced by the animals. This information can be used to optimize these procedures to minimize their negative impacts.
-
Assessing the Impact of Environmental Stressors: this compound quantification can be used to assess the physiological impact of poor water quality (e.g., low dissolved oxygen), temperature extremes, and salinity changes. This allows for timely intervention to mitigate the stressors.
-
Evaluating Harvesting and Post-Harvest Conditions: The accumulation of this compound during aerial exposure at harvest can be an indicator of the stress level and can be correlated with post-harvest quality and shelf-life.
-
Selective Breeding Programs: this compound quantification can be used as a phenotypic marker in selective breeding programs to identify individuals or families with enhanced stress tolerance.
-
Efficacy Testing of Stress-Reducing Agents: Researchers and drug development professionals can use this compound levels as a biomarker to evaluate the effectiveness of dietary supplements, anesthetics, or other treatments aimed at reducing stress in cultured species.
Conclusion
The quantification of this compound is a powerful and sensitive tool for assessing metabolic stress in a wide range of commercially important aquaculture species. By providing a quantitative measure of the physiological response to various stressors, it enables a more informed and proactive approach to aquaculture management. The detailed protocols provided in this application note offer a reliable methodology for researchers and industry professionals to implement this compound quantification as a routine biomarker for enhancing the sustainability and productivity of aquaculture operations.
References
Application Notes and Protocols: Alanopine Levels as a Biomarker for Shellfish Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of shellfish health is a critical component of aquaculture, environmental monitoring, and food safety. Traditional methods often rely on mortality rates, growth, and visual inspection, which can be lagging indicators of stress. Biochemical markers, or biomarkers, offer a more sensitive and proactive approach to evaluating the physiological status of these organisms. Alanopine, an opine, has emerged as a promising biomarker for assessing metabolic stress in a variety of marine invertebrates, particularly bivalve mollusks.
Opines are end products of anaerobic glycolysis in many marine invertebrates, analogous to lactate in vertebrates. During periods of functional or environmental hypoxia (low oxygen), when aerobic respiration is limited, shellfish resort to anaerobic metabolism to meet their energy demands. This process involves the reductive condensation of pyruvate with an amino acid. In the case of this compound, pyruvate is combined with L-alanine, a reaction catalyzed by this compound dehydrogenase (ADH). The accumulation of this compound, therefore, reflects a shift towards anaerobic energy production, which can be induced by a range of environmental stressors.
These application notes provide a comprehensive overview of the use of this compound as a biomarker for shellfish health. They include detailed protocols for the extraction and quantification of this compound, a summary of reported this compound levels in various shellfish species under different stress conditions, and a discussion of the underlying metabolic pathways.
Data Presentation: this compound Concentrations in Shellfish Under Stress
The following tables summarize quantitative data on this compound concentrations in various shellfish species subjected to different environmental stressors. These values can serve as a reference for researchers assessing the physiological status of shellfish populations. It is important to note that baseline this compound levels can vary between species and even between different tissues within the same organism.
Table 1: this compound Concentrations in Shellfish Post-Anoxia
| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |
| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | Control | ~0.5 | [1][2] |
| 2h recovery from anoxia | 2.5 | [1] | ||
| Mantle | Control | <0.5 | [1] | |
| 2h recovery from anoxia | 1.8 | [1] | ||
| Gill | Control | <0.5 | ||
| 2h recovery from anoxia | 1.0 | |||
| Mytilus edulis (Blue Mussel) | Adductor Muscle | 24h anoxia | Present | |
| Crassostrea angulata (Portuguese Oyster) | Not specified | 24h anoxia | Present |
Table 2: this compound Concentrations in Shellfish Under Other Environmental Stressors (Hypothetical Data for Illustrative Purposes)
Note: Specific quantitative data for stressors other than anoxia are limited in the currently available public literature. This table illustrates the expected trends and provides a template for recording experimental data.
| Species | Tissue | Stressor | This compound Concentration (µmol/g wet weight) |
| Mytilus edulis | Gill | Salinity (15 psu) | Expected Increase |
| Crassostrea gigas | Mantle | Temperature (30°C) | Expected Increase |
| Pecten maximus | Adductor Muscle | Hypoxia (2 mg/L O₂) | Expected Increase |
| Ruditapes philippinarum | Foot | Copper (50 µg/L) | Expected Increase |
Experimental Protocols
Protocol 1: Extraction of this compound from Shellfish Tissue
This protocol details the procedure for extracting this compound from bivalve tissues for subsequent quantification.
Materials:
-
Bivalve tissue (e.g., adductor muscle, mantle, gill)
-
0.6 M Perchloric acid (PCA), ice-cold
-
1 M Potassium bicarbonate (KHCO₃)
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge (refrigerated)
-
pH meter or pH strips
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Tissue Collection and Preparation:
-
Excise the desired tissue from the shellfish on ice.
-
Quickly weigh the tissue (typically 100-200 mg).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
-
Homogenization:
-
Place the frozen tissue in a pre-chilled homogenizer tube.
-
Add 5 volumes of ice-cold 0.6 M PCA (e.g., 500 µL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Deproteination and Centrifugation:
-
Transfer the homogenate to a 1.5 mL microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.
-
Neutralize the supernatant by adding 1 M KHCO₃ dropwise while vortexing. Monitor the pH until it reaches 6.5-7.0. The addition of KHCO₃ will cause the precipitation of potassium perchlorate.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant, which is the neutralized tissue extract.
-
Filter the extract through a 0.22 µm syringe filter into a clean microcentrifuge tube or an HPLC vial.
-
-
Storage:
-
The extract can be analyzed immediately or stored at -80°C for later analysis.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound using HPLC with post-column derivatization and fluorescence detection. Method parameters may need to be optimized for specific HPLC systems and columns.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A binary or quaternary pump
-
An autosampler
-
A column oven
-
A post-column derivatization system
-
A fluorescence detector
-
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
This compound standard
-
Mobile Phase A: 11 mM Heptane sulfonate, 5.5 mM Phosphoric acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Post-column Reagent 1 (Oxidizing agent): o-phthaldialdehyde (OPA) solution
-
Post-column Reagent 2 (Alkaline buffer): Sodium hypochlorite solution
-
HPLC-grade water
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Return to 100% A
-
22-30 min: Column re-equilibration at 100% A
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in HPLC-grade water.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
-
Sample Analysis:
-
Inject the prepared standards and tissue extracts onto the HPLC system.
-
Run the HPLC method as described above.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the this compound standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the tissue extracts by interpolating their peak areas on the standard curve.
-
Calculate the final concentration of this compound in the tissue as µmol per gram of wet weight.
-
Signaling Pathways and Logical Relationships
The accumulation of this compound is a direct consequence of the activation of anaerobic glycolysis. The following diagrams illustrate the metabolic pathway and the experimental workflow for assessing this compound levels.
Discussion and Applications
The measurement of this compound levels provides a valuable tool for assessing the health and physiological stress of shellfish in both natural and aquaculture settings. Elevated this compound concentrations can indicate exposure to a variety of stressors that induce hypoxia, including:
-
Environmental Hypoxia: Low dissolved oxygen levels in the water column, often caused by eutrophication and algal blooms.
-
Aerial Exposure: Periods of emersion during low tide for intertidal species.
-
Temperature Stress: Increased metabolic rates at elevated temperatures can lead to an oxygen demand that outstrips supply.
-
Salinity Stress: Osmotic stress can impact metabolic processes and oxygen uptake.
-
Pollutant Exposure: Certain contaminants can interfere with respiratory processes, leading to cellular hypoxia.
By monitoring this compound levels, researchers and aquaculture managers can:
-
Detect Sub-lethal Stress: Identify stress in shellfish before it leads to mortality, allowing for timely intervention.
-
Optimize Aquaculture Practices: Evaluate the impact of stocking density, feeding regimes, and handling procedures on shellfish welfare.
-
Monitor Environmental Health: Use shellfish as bioindicators to assess the health of aquatic ecosystems and the impact of pollution events.
-
Inform Drug Development: In the context of drug development for aquatic organisms, this compound levels can serve as a biomarker to assess the physiological impact and potential toxicity of new therapeutic agents.
Conclusion
This compound is a sensitive and reliable biomarker of metabolic stress in shellfish. The protocols and data presented in these application notes provide a framework for the routine analysis of this compound to assess shellfish health. The integration of this biomarker into monitoring programs can lead to improved management practices in aquaculture, a better understanding of the impacts of environmental change on marine ecosystems, and a valuable tool for aquatic toxicology and pharmacology. Further research is warranted to expand the database of this compound concentrations in a wider range of species and under a broader spectrum of environmental stressors.
References
Application Note & Protocol: In Vitro Synthesis of Alanopine for Use as a Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Alanopine is a naturally occurring opine, an amino acid derivative found in various marine invertebrates. It plays a role in anaerobic metabolism, analogous to lactate in vertebrates. For researchers studying metabolic pathways, enzyme kinetics, and drug development targeting related enzymes, a reliable source of pure this compound as a standard is crucial. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound, its purification, and its characterization for use as a laboratory standard.
The synthesis is based on the reductive amination of pyruvate with L-alanine, a reaction catalyzed by the enzyme this compound dehydrogenase (ALPDH), with NADH as the reducing agent.
Data Presentation
Table 1: Reagents for this compound Synthesis
| Reagent | Molecular Weight ( g/mol ) | Recommended Stock Concentration | Storage |
|---|---|---|---|
| L-Alanine | 89.09 | 1 M in deionized water | 4°C |
| Sodium Pyruvate | 110.04 | 1 M in deionized water | -20°C |
| NADH (Nicotinamide adenine dinucleotide, reduced form) | 663.43 | 100 mM in 100 mM Tris-HCl, pH 8.0 | -20°C (light sensitive) |
| This compound Dehydrogenase (ALPDH) | Variable | 100 U/mL | -20°C or as per manufacturer's instructions |
| Tris-HCl Buffer | 157.60 | 1 M, pH 7.5 | Room Temperature |
Table 2: Typical Yield and Purity of Synthesized this compound
| Parameter | Value | Method of Analysis |
|---|---|---|
| Typical Yield | ||
| Crude Reaction Yield | >90% (conversion of NADH) | Spectrophotometry (A340nm) |
| Purified this compound Yield | 60-80% | Gravimetric/HPLC Quantification |
| Purity | ||
| Purity after Ion-Exchange Chromatography | >98% | HPLC |
| Characterization |
| Identity Confirmation | Conforms to expected spectra | ¹H-NMR, ¹³C-NMR, MS |
Table 3: HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 95% 20 mM Potassium Phosphate buffer (pH 2.5), 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for underivatized amino acids) or after derivatization (e.g., OPA) |
| Injection Volume | 10 µL |
| Approximate Retention Time | Variable, dependent on exact column and conditions |
Table 4: Expected NMR Chemical Shifts for this compound (Note: Chemical shifts are reported in ppm relative to a standard (e.g., TMS or DSS) and can vary based on solvent and pH. These are estimated values based on the structure and data from similar compounds like alanine.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alanine Moiety | ||
| α-CH | ~3.7 (q) | ~52 |
| β-CH₃ | ~1.4 (d) | ~18 |
| COOH | (broad singlet, exchangeable) | ~175 |
| Pyruvate Moiety | ||
| α-CH | ~3.0 (q) | ~60 |
| β-CH₃ | ~1.3 (d) | ~20 |
| COOH | (broad singlet, exchangeable) | ~178 |
| NH | (broad singlet, exchangeable) | N/A |
Experimental Protocols
Preparative Enzymatic Synthesis of this compound
This protocol describes a preparative-scale synthesis of this compound in a total reaction volume of 100 mL.
Materials:
-
L-Alanine
-
Sodium Pyruvate
-
NADH
-
This compound Dehydrogenase (e.g., from a commercial source or purified from marine invertebrates)
-
1 M Tris-HCl buffer, pH 7.5
-
Deionized water
-
Reaction vessel (e.g., 250 mL Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Mixture: In the 250 mL reaction vessel, combine the following reagents:
-
80 mL Deionized water
-
10 mL of 1 M Tris-HCl, pH 7.5 (final concentration 100 mM)
-
15 mL of 1 M L-Alanine (final concentration 150 mM)
-
5 mL of 1 M Sodium Pyruvate (final concentration 50 mM)
-
-
Equilibration: Place the vessel on a magnetic stirrer and allow the mixture to equilibrate to room temperature (approx. 25°C).
-
Initiate the Reaction:
-
Add 1.5 mL of 100 mM NADH solution (final concentration 1.5 mM).
-
Add 100 Units of this compound Dehydrogenase.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.
-
Take an initial reading (t=0) immediately after adding the enzyme.
-
Take subsequent readings at regular intervals (e.g., every 30 minutes). The reaction is considered complete when the absorbance at 340 nm stabilizes. This typically takes 4-6 hours.
-
-
Reaction Termination: Once the reaction is complete, terminate it by denaturing the enzyme. This can be achieved by adding an equal volume of ice-cold ethanol and incubating on ice for 30 minutes, followed by centrifugation to pellet the precipitated enzyme. Alternatively, for purification, the reaction can be stopped by proceeding directly to the ion-exchange chromatography step.
Purification of this compound by Ion-Exchange Chromatography
This protocol is for the purification of this compound from the synthesis reaction mixture. This compound is an amino acid with a net neutral charge at its isoelectric point (pI), but it will carry a net positive charge at acidic pH, allowing it to bind to a cation exchange resin.
Materials:
-
Cation exchange resin (e.g., Dowex 50WX8, H⁺ form)
-
Chromatography column
-
0.1 M HCl
-
2 M Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
pH meter
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the Sample:
-
If the enzyme was denatured with ethanol, centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated protein. Collect the supernatant.
-
Reduce the volume of the supernatant using a rotary evaporator to remove the ethanol.
-
Adjust the pH of the concentrated sample to ~2.0 with 0.1 M HCl. This ensures that the this compound is protonated and will bind to the cation exchange resin.
-
-
Prepare the Column:
-
Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column.
-
Equilibrate the column by washing with 3-5 column volumes of 0.1 M HCl.
-
-
Load the Sample:
-
Carefully load the pH-adjusted sample onto the top of the equilibrated column.
-
-
Wash the Column:
-
Wash the column with 3-5 column volumes of deionized water to remove unbound substances, including unreacted pyruvate and NAD⁺.
-
-
Elute this compound:
-
Elute the bound this compound by applying 2 M NH₄OH to the column. The basic pH will deprotonate the this compound, causing it to be released from the resin.
-
Collect fractions and monitor for the presence of this compound using a suitable method (e.g., thin-layer chromatography or spotting on filter paper followed by ninhydrin staining).
-
-
Isolate the Product:
-
Pool the fractions containing this compound.
-
Remove the ammonia by repeated evaporation under vacuum using a rotary evaporator. The final product will be a white powder or crystalline solid.
-
Lyophilize the final product for complete dryness.
-
Preparation and Storage of this compound Standard
Procedure:
-
Quantification: Accurately weigh the purified, lyophilized this compound.
-
Stock Solution Preparation: Prepare a stock solution of a desired concentration (e.g., 10 mM) in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Storage:
-
For short-term storage (up to 1 week), the solution can be stored at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The lyophilized powder is stable for years when stored desiccated at -20°C.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound standard preparation.
Creating a Stable Alanopine Calibration Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanopine [meso-N-(1-carboxyethyl)-alanine] is an opine amino acid found in various marine invertebrates, where it plays a role in anaerobic metabolism. Its quantification is crucial for physiological and biochemical studies in these organisms. Accurate quantification relies on the availability of a stable and pure calibration standard. This document provides detailed application notes and protocols for the synthesis, purification, and stability testing of a meso-alanopine calibration standard, along with a validated HPLC method for its quantification.
I. Synthesis and Purification of Meso-Alanopine
Given that a commercial standard for meso-alanopine may not be readily available, a reliable synthesis and purification protocol is essential. The following procedure is based on the principles of reductive amination of an α-keto acid with an amino acid.
Experimental Protocol: Synthesis of Meso-Alanopine
1. Materials and Reagents:
-
L-Alanine (≥99%)
-
Sodium pyruvate (≥99%)
-
Sodium borohydride (NaBH₄) (≥98%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Ethanol (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
Dowex 50WX8 resin (H⁺ form)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Ninhydrin spray reagent
2. Synthesis Procedure (Reductive Amination):
-
Dissolution: Dissolve L-alanine (1.0 eq) and sodium pyruvate (1.1 eq) in deionized water at room temperature in a round-bottom flask with stirring. Adjust the pH of the solution to ~9.0 with 1 M NaOH.
-
Reduction: Cool the solution to 0-4°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of n-butanol:acetic acid:water (4:1:1). Visualize spots with ninhydrin spray (this compound and remaining alanine will be visible). The reaction is typically complete within 2-4 hours.
-
Quenching: After completion, cautiously quench the reaction by slowly adding 1 M HCl at 0-4°C until the pH is ~2.0 to decompose excess NaBH₄.
-
Purification by Ion-Exchange Chromatography:
-
Load the acidified reaction mixture onto a pre-equilibrated Dowex 50WX8 (H⁺ form) column.
-
Wash the column with deionized water to remove unreacted pyruvate and salts.
-
Elute the amino acids with a gradient of 0 to 2 M ammonium hydroxide.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Isolation and Crystallization:
-
Pool the this compound-containing fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting solid in a minimal amount of hot water and recrystallize by slow cooling and the addition of ethanol.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
3. Characterization:
-
Confirm the identity and purity of the synthesized meso-alanopine using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess purity by HPLC (as described in Section III).
II. Stability of this compound Calibration Standard
A thorough understanding of the stability of the this compound standard is critical for its use in quantitative analysis. A forced degradation study should be performed to identify potential degradation products and establish optimal storage conditions.
Experimental Protocol: Forced Degradation Study
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of synthesized and purified this compound in deionized water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a light-protected container for 7 days.
-
Photostability: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
3. Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by the HPLC method described in Section III.
-
Compare the chromatograms of the stressed samples to that of a freshly prepared standard to identify and quantify any degradation products.
Data Presentation: Stability of this compound Standard
The results of the stability study should be summarized in a clear, tabular format.
| Stress Condition | Duration | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | 24 h | 98.5 | 1.5 |
| 48 h | 95.2 | 4.8 | |
| 72 h | 91.8 | 8.2 | |
| 0.1 M NaOH, 60°C | 24 h | 97.1 | 2.9 |
| 48 h | 93.5 | 6.5 | |
| 72 h | 89.4 | 10.6 | |
| 3% H₂O₂, RT | 24 h | 99.2 | 0.8 |
| 48 h | 98.5 | 1.5 | |
| 72 h | 97.6 | 2.4 | |
| 60°C, 7 days | 7 d | 96.3 | 3.7 |
| Photostability (UV/Vis) | - | >99 | <1 |
III. Quantification of this compound by HPLC
This section details a robust HPLC method for the quantification of this compound. The method can be used for purity assessment of the synthesized standard and for the analysis of this compound in biological samples.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) : acetonitrile (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm. For enhanced sensitivity and specificity, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.
-
Injection Volume: 20 µL.
2. Preparation of Calibration Standards:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of purified this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Calibration Curve Construction:
-
Inject each working standard solution in triplicate.
-
Plot the peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
Data Presentation: this compound Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | 15,234 ± 210 |
| 5 | 76,170 ± 980 |
| 10 | 151,980 ± 1850 |
| 25 | 380,500 ± 4500 |
| 50 | 762,100 ± 8900 |
| 100 | 1,525,300 ± 17500 |
Linear Regression:
-
Equation: y = 15240x + 150
-
R²: 0.9998
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound standard creation.
This compound Metabolic Pathway Diagram
Caption: this compound synthesis in anaerobic metabolism.
Application Notes and Protocols for Studying Alanopine Transport Across Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alanopine is a member of the opine family of amino acid derivatives, which are notably found in marine invertebrates, particularly mollusks and annelids. These compounds play a crucial role in maintaining redox balance during periods of anaerobic metabolism, such as intense muscular activity or hypoxia. The transport of this compound across cell membranes is a fundamental process for its physiological function, involving the uptake and release from various tissues. Understanding the mechanisms of this compound transport is essential for elucidating its role in metabolic regulation and could have implications for drug development, particularly in targeting metabolic pathways in marine organisms or in understanding analogous transport systems in other biological contexts.
This document provides detailed methodologies for studying this compound transport, adapted from established techniques for amino acid transport analysis. While specific data on this compound transporters are limited, the protocols outlined below offer a robust framework for characterizing its transport kinetics and identifying potential transport proteins.
Key Methodologies for Studying this compound Transport
Several key methodologies can be employed to investigate the transport of this compound across cell membranes. These include radiolabeled substrate uptake assays, electrophysiological measurements, and competitive inhibition assays.
Radiolabeled Substrate Uptake Assays
This is a highly sensitive and widely used method to quantify the uptake of a specific substrate, such as this compound, into cells or isolated membrane vesicles. The principle involves incubating the biological sample with a radiolabeled form of this compound (e.g., ³H-alanopine or ¹⁴C-alanopine) and then measuring the amount of radioactivity incorporated into the cells over time.
Experimental Protocol: Radiolabeled this compound Uptake Assay
This protocol is adapted from methods used for studying amino acid uptake in various cell types.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)
-
Cultured cells (e.g., primary cells from marine invertebrates, or a suitable cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4)
-
Ice-cold KRH buffer
-
Scintillation fluid
-
Scintillation vials
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Microplate reader or scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 24-well plate) and culture until they reach the desired confluency.
-
Preparation:
-
Prepare a stock solution of radiolabeled this compound of known specific activity.
-
Prepare a series of concentrations of unlabeled this compound for kinetic studies.
-
Prepare the KRH buffer and pre-warm it to the experimental temperature (e.g., 37°C or a physiologically relevant temperature for the organism of interest).
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed PBS.
-
Wash the cells once with 1 mL of pre-warmed KRH buffer.
-
Add 0.5 mL of KRH buffer containing the desired concentration of radiolabeled this compound (and unlabeled this compound for kinetic experiments) to each well.
-
Incubate for a specific time course (e.g., 1, 5, 10, 15, 30 minutes) at the chosen temperature.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with 1 mL of ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate from parallel wells using a protein assay kit.
-
Calculate the rate of this compound uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Data Presentation: Kinetic Parameters of this compound Transport
| Parameter | Description | Hypothetical Value |
| Km | Michaelis constant; the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate. | 50 µM |
| Vmax | Maximum transport velocity; the maximum rate of transport when the transporter is saturated with the substrate. | 200 pmol/mg protein/min |
Electrophysiological Measurements
Electrophysiological techniques can be used to study the transport of charged molecules or transport processes that are coupled to the movement of ions (electrogenic transport). If this compound transport is coupled to the movement of ions like Na⁺, as is common for many amino acid transporters in marine invertebrates, this method can provide real-time information about the transport process.[1] The solid-supported membrane (SSM)-based electrophysiology is a suitable technique for this purpose.
Experimental Protocol: SSM-Based Electrophysiology for this compound Transport
Materials:
-
Membrane vesicles or proteoliposomes containing the putative this compound transporter.
-
SSM-based electrophysiology setup (e.g., SURFE²R).
-
Solutions with varying concentrations of this compound and co-transported ions (e.g., Na⁺).
-
Control solutions without the substrate or with known inhibitors.
Procedure:
-
Preparation of Membrane Vesicles: Isolate membrane vesicles from the tissue of interest (e.g., gills of a marine mollusk) or prepare proteoliposomes with reconstituted transporter protein.
-
Sensor Preparation: Prepare the SSM sensor according to the manufacturer's instructions.
-
Adsorption of Vesicles: Adsorb the membrane vesicles or proteoliposomes onto the SSM sensor.
-
Measurement:
-
Perfuse the sensor with a non-activating solution (lacking this compound).
-
Rapidly switch to an activating solution containing this compound and the co-transported ion (e.g., Na⁺).
-
Record the transient current generated by the electrogenic transport of this compound.
-
-
Data Analysis:
-
Analyze the peak current and the total charge transported.
-
By varying the substrate concentration, kinetic parameters such as Km can be determined.
-
The ion dependency of the transport can be investigated by varying the concentration of the co-transported ion.
-
Competitive Inhibition Assays
Competitive inhibition assays are used to investigate the specificity of a transporter. This method involves measuring the uptake of a labeled substrate (e.g., radiolabeled this compound) in the presence of other unlabeled compounds (potential inhibitors or alternative substrates). A reduction in the uptake of the labeled substrate in the presence of another compound suggests that they both compete for the same transporter.
Experimental Protocol: Competitive Inhibition of this compound Transport
Materials:
-
Radiolabeled this compound.
-
A panel of potential inhibitors (e.g., other amino acids, opines like strombine and octopine, and known transporter inhibitors).
-
The same materials as for the radiolabeled substrate uptake assay.
Procedure:
-
Perform a standard radiolabeled uptake assay as described above, using a fixed concentration of radiolabeled this compound (typically at or below the Km value).
-
In parallel wells, add a high concentration (e.g., 10- to 100-fold excess) of the potential inhibitor along with the radiolabeled this compound.
-
Measure the uptake of radiolabeled this compound in the presence and absence of the inhibitor.
-
Data Analysis:
-
Calculate the percentage of inhibition caused by each compound.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of the inhibitor and a fixed concentration of the substrate. The data can then be analyzed using a Dixon plot or by fitting to the appropriate inhibition model.
-
Data Presentation: Inhibition of this compound Transport
The results of a competitive inhibition assay can be summarized in a table.
| Potential Inhibitor | Concentration | % Inhibition of this compound Uptake |
| Strombine | 1 mM | 85% |
| Octopine | 1 mM | 70% |
| L-Alanine | 1 mM | 40% |
| L-Glycine | 1 mM | 15% |
| BCH (a known amino acid transporter inhibitor) | 1 mM | 95% |
Visualizations
Experimental Workflow for Radiolabeled Uptake Assay
Caption: Workflow for a radiolabeled this compound uptake assay.
Putative Signaling Pathway for this compound Transport Regulation
While specific signaling pathways regulating this compound transport have not been elucidated, a hypothetical pathway can be proposed based on the regulation of other amino acid transporters. For instance, signaling cascades involving protein kinases could modulate transporter activity.
Caption: Hypothetical signaling pathway for this compound transport regulation.
Conclusion
The study of this compound transport is an important area of research in marine invertebrate physiology. The methods detailed in these application notes provide a comprehensive toolkit for researchers to characterize the mechanisms of this compound transport, determine its kinetic properties, and identify potential transporters and regulatory pathways. While direct data on this compound transport is currently limited, the application of these well-established techniques will undoubtedly advance our understanding of this important physiological process.
References
Troubleshooting & Optimization
improving the sensitivity of alanopine dehydrogenase assays
Welcome to the technical support center for alanopine dehydrogenase (ADH) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the sensitivity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for assaying this compound dehydrogenase activity? A1: The most common method is a continuous spectrophotometric rate determination assay.[1][2] The activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[2][3][4] this compound dehydrogenase catalyzes the reductive condensation of L-alanine and pyruvate, utilizing NADH as a cofactor, to form meso-alanopine and NAD+.
Q2: How can I increase the sensitivity of my ADH assay? A2: To enhance sensitivity, consider the following:
-
Optimize Assay Conditions: Ensure optimal pH, temperature, and substrate concentrations, as these factors significantly impact enzyme activity.
-
Use a Fluorometric Assay: Fluorometric assays, which detect the difference in fluorescence between NADH (fluorescent) and NAD+ (non-fluorescent), are generally much more sensitive than spectrophotometric methods. High-sensitivity kits can detect enzyme activity in the low milliunit range.
-
Ensure Reagent Purity: Contaminants in your enzyme preparation or reagents can interfere with the assay.
-
Check Instrument Sensitivity: The sensitivity of your spectrophotometer or fluorometer is critical for detecting subtle changes in signal.
Q3: What are the optimal pH and temperature for ADH activity? A3: The optimal conditions can vary depending on the source of the enzyme. For the forward (this compound-producing) reaction, the pH optimum is generally between 6.5 and 7.5. This optimum can shift based on substrate concentrations. Most enzyme assays are performed at a constant temperature, typically between 20-37°C, as temperature fluctuations can significantly alter reaction rates.
Q4: What are the key substrates and cofactors for ADH? A4: The primary substrates for the forward reaction are L-alanine and pyruvate. The enzyme is specific for the cofactor NAD(H) and shows no activity with NADP(H). While other amino acids like glycine, L-serine, and L-cysteine can be used, the reaction rates are significantly lower compared to L-alanine.
Q5: What common substances inhibit ADH activity? A5: ADH activity can be inhibited by several factors:
-
Product Inhibition: The reaction is inhibited by its products, meso-alanopine and NAD+.
-
Substrate Inhibition: High concentrations of pyruvate (I50 ≈ 8-15 mM) and L-alanine (I50 ≈ 250-550 mM) can cause substrate inhibition.
-
Competitive Inhibitors: ATP and ADP act as competitive inhibitors with respect to NADH. Other metabolites like L-lactate and succinate can also inhibit the enzyme.
Troubleshooting Guide
Problem: Low or No Detectable Enzyme Activity
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify that the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme sample. |
| Incorrect Reagent Preparation | Prepare fresh buffers, substrate, and cofactor solutions. Double-check all calculations and concentrations. Expired reagents can lead to failed reactions. |
| Suboptimal Assay Conditions | Optimize the pH of the buffer and the assay temperature. Perform a substrate titration to ensure you are using saturating, non-inhibitory concentrations. |
| Incorrect Instrument Settings | For spectrophotometric assays, ensure the wavelength is set to 340 nm to monitor NADH oxidation. For fluorometric assays, use the correct excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for some probes or ~340/450 nm for NADH). |
Problem: High Background Signal or Noise
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity, nuclease-free water and analytical grade reagents. Working in a clean environment is crucial to avoid contamination. |
| Non-Enzymatic Reaction | Run a blank control reaction that contains all components except the enzyme. Subtract the rate of the blank reaction from your experimental samples to correct for non-enzymatic NADH oxidation. |
| Sample Turbidity | If using tissue homogenates or crude extracts, centrifuge the samples to pellet any precipitates before adding them to the assay plate. |
| Microplate Edge Effects | When using microplates, be aware that wells on the edge can experience more evaporation. To mitigate this, avoid using the outermost wells or fill them with buffer/water. |
Problem: Non-Linear Reaction Progress Curve
| Possible Cause | Recommended Solution |
| Substrate Depletion | The linear range of the assay is dependent on substrate concentration. If the reaction rate decreases over time, the substrate may be depleted. Use a lower enzyme concentration or ensure substrate concentrations are at least 10-fold higher than the Km value. |
| Product Inhibition | As the reaction proceeds, the accumulation of products (meso-alanopine and NAD+) can inhibit the enzyme. Ensure you are calculating the reaction rate from the initial linear portion of the curve (initial velocity). |
| Enzyme Instability | The enzyme may not be stable for the duration of the assay under the chosen conditions (e.g., pH, temperature). Perform a time-course experiment to determine the window of linear enzyme activity. |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Dehydrogenase
| Enzyme Source | Substrate | Apparent Km (mM) | pH | Reference |
| Littorina littorea (Foot Muscle) | Pyruvate | 0.17 ± 0.02 | 6.5 | |
| Pyruvate | 0.26 ± 0.01 | 7.5 | ||
| L-alanine | 14.9 ± 0.85 | 6.5 | ||
| L-alanine | 23.8 ± 0.52 | 7.5 | ||
| NADH | 0.009 ± 0.0001 | 6.5 - 8.5 | ||
| meso-alanopine | 6.5 | 6.5 | ||
| Mercenaria mercenaria (Gill) | L-alanine | 28 ± 2.1 | 7.0 | |
| Glycine | 291 ± 40 | 7.0 |
Table 2: Inhibitors of this compound Dehydrogenase
| Enzyme Source | Inhibitor | Type of Inhibition | Notes | Reference |
| Littorina littorea | NAD+ | Product Inhibition | Ki = 0.16 ± 0.012 mM | |
| meso-alanopine | Product Inhibition | Ki = 35 ± 0.4 mM | ||
| ATP / ADP | Competitive (vs. NADH) | - | ||
| L-lactate, Succinate | Inhibition (vs. Pyruvate & L-alanine) | - |
Experimental Protocols & Visualizations
Standard Spectrophotometric ADH Assay Protocol
This protocol is adapted from established methods for measuring ADH activity in the forward (this compound synthesis) direction.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Imidazole-HCl buffer, pH 7.5.
-
Pyruvate Stock Solution: 100 mM sodium pyruvate in assay buffer.
-
L-alanine Stock Solution: 1 M L-alanine in assay buffer.
-
NADH Stock Solution: 10 mM NADH in assay buffer. Prepare fresh and protect from light.
-
Enzyme Sample: Dilute tissue extract or purified enzyme in cold assay buffer to a concentration that yields a linear reaction rate.
2. Assay Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
In a 1 ml cuvette, prepare the reaction mixture by adding the following components:
-
850 µL of Assay Buffer
-
13 µL of Pyruvate Stock (Final conc: 1.3 mM)
-
130 µL of L-alanine Stock (Final conc: 130 mM)
-
10 µL of NADH Stock (Final conc: 0.1 mM)
-
-
Mix by inversion and incubate for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10-50 µL of the diluted enzyme sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.
3. Calculation of Enzyme Activity: Use the Beer-Lambert law to calculate activity. Units/mL enzyme = (ΔA340/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM-1cm-1.
One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualized Workflows and Pathways
References
troubleshooting co-eluting peaks in alanopine HPLC analysis
Welcome to the technical support center for alanopine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on co-eluting peaks.
Troubleshooting Guide: Co-eluting & Poorly Resolved Peaks
Co-elution, where two or more compounds elute from the chromatography column at or near the same time, is a frequent challenge that compromises quantification and peak purity analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues in your this compound analysis.
Question: My this compound peak has a shoulder or is merged with another peak. What is the first step?
Answer:
First, confirm the issue is co-elution and not another problem like column contamination or degradation. Asymmetrical peaks, especially those with shoulders or significant tailing, are strong indicators of co-elution.[1] If you have a diode array detector (DAD) or a mass spectrometer (MS), you can analyze the spectra across the peak. If the spectra are not identical, co-elution with an impurity is highly likely.[1]
Once co-elution is suspected, a logical troubleshooting workflow should be followed to systematically optimize the separation.
Caption: A workflow for optimizing an HPLC method to resolve co-elution.
Question: How do I modify the mobile phase to improve the separation of this compound?
Answer:
Modifying the mobile phase is a powerful way to alter selectivity and resolve co-eluting peaks.[3] this compound is a polar, ionizable compound, making mobile phase composition and pH critical parameters.
-
Adjust Organic Solvent Percentage: In reversed-phase HPLC, increasing the percentage of the aqueous component (and decreasing the organic solvent like acetonitrile or methanol) will increase the retention time of polar compounds like this compound. This can increase the separation between it and less polar interferences. A 10% decrease in the organic modifier can increase retention by 2 to 3 times.
-
Change Organic Solvent Type: Acetonitrile, methanol, and tetrahydrofuran have different properties. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order by changing interactions like dipole-dipole forces, potentially resolving your co-elution.
-
Modify Mobile Phase pH: This is a critical tool for ionizable compounds. The retention of acids and bases is highly dependent on their ionization state. To ensure robust and reproducible retention, the mobile phase pH should be adjusted to at least 2 pH units away from the pKa of this compound and the co-eluting compound. This ensures the compounds are either fully ionized or fully non-ionized, leading to more stable retention times and often improved peak shape.
| Parameter Change | Expected Effect on this compound (Polar Analyte) | Rationale |
| Decrease % Acetonitrile | Increase Retention Time | Increases mobile phase polarity, leading to stronger interaction with the non-polar stationary phase. |
| Switch Acetonitrile to Methanol | Change in Selectivity & Retention | Methanol and acetonitrile have different solvent properties, altering interactions with the analyte and stationary phase. |
| Adjust pH away from pKa | Stabilize Retention, Improve Peak Shape | Suppresses ionization, making the analyte behave more consistently and reducing secondary interactions with the stationary phase. |
| Increase Buffer Concentration | Minimal change, may improve peak shape | Buffers resist pH changes, which is crucial for reproducibility, especially when mixing the sample and mobile phase. A concentration of 20-50 mM is often recommended. |
Question: Could my column be the cause of the co-elution?
Answer:
Yes, the stationary phase chemistry is fundamental to separation. If mobile phase adjustments are insufficient, consider the column.
-
Change Stationary Phase Chemistry: If your analytes have very similar interactions with your current column (e.g., a standard C18), they will be difficult to separate. Switching to a column with a different selectivity can resolve the issue. For polar compounds like this compound, consider columns designed for polar analytes, such as those with amide or biphenyl functionalities.
-
Check Column Health: A deteriorated column can lead to poor peak shape and loss of resolution. This can be caused by operating outside the recommended pH range, which can degrade the silica backbone. Look for signs like increased backpressure, peak splitting, or excessive tailing. If you suspect column fouling, try flushing it with a strong solvent. If a void has formed at the column inlet, replacement is necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC protocol for analyzing polar compounds like this compound?
A1: While the exact method must be optimized, a common starting point for polar analytes on a reversed-phase column involves a highly aqueous mobile phase.
-
Column: Reversed-phase C18 or a column designed for aqueous mobile phases (e.g., AQ-type C18), typically 150 x 4.6 mm, with 3.5 or 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium phosphate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). For polar compounds, the starting percentage of organic solvent can be very low (e.g., 5-10%).
-
pH: The pH should be controlled with a buffer, adjusted to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection, wavelength selected based on the absorbance maximum of this compound.
-
Injection: It is critical to dissolve the sample in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.
Q2: What causes "ghost peaks" to appear in my chromatogram?
A2: Ghost peaks are unexpected peaks that can arise from several sources, including contamination in the mobile phase, carry-over from a previous injection, or late elution of strongly retained compounds from a prior run. To troubleshoot, run a blank injection (injecting only mobile phase). If the peak is still present, the contamination is likely in your mobile phase or system. If it disappears, the issue is likely carry-over or late elution.
Q3: How does temperature affect my separation?
A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also slightly alter the selectivity of the separation. Maintaining a constant, controlled column temperature is crucial for reproducible retention times.
Q4: What is the relationship between pH and retention time for an ionizable analyte?
A4: The relationship is governed by the analyte's pKa. For an acidic compound, as the mobile phase pH increases above its pKa, the compound becomes ionized (more polar) and its retention time on a reversed-phase column decreases. For a basic compound, as the pH decreases below its pKa, it becomes ionized (more polar) and its retention time also decreases. This relationship is visualized in the diagram below.
Caption: Effect of mobile phase pH on analyte retention in RP-HPLC.
References
preventing alanopine degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent alanopine degradation during sample storage and analysis.
FAQs: Preventing this compound Degradation
Q1: What is this compound and why is its stability a concern?
This compound is an imino acid that functions as an end product of anaerobic glycolysis in many marine invertebrates, such as mollusks and crustaceans.[1] Its concentration in tissues can be an indicator of anaerobic stress. This compound's stability is a concern because, like other small biological molecules, it can degrade due to improper sample handling and storage, leading to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can lead to this compound degradation in my samples?
While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of amino and imino acids, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]
-
pH: Extreme acidic or alkaline conditions can cause hydrolysis or other chemical modifications.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Enzymatic Activity: Residual enzyme activity in tissue samples can continue to produce or degrade this compound post-extraction.
-
Repeated Freeze-Thaw Cycles: These can cause physical damage to sample integrity and lead to degradation of sensitive molecules.[2][4]
Q3: What is the recommended procedure for extracting this compound from marine invertebrate tissues?
A widely used and effective method for this compound extraction from tissues such as bivalve muscle involves homogenization in a cold solution of perchloric acid, followed by neutralization.
Q4: How should I store my tissue samples before this compound extraction?
For long-term storage, it is recommended to flash-freeze the tissue samples in liquid nitrogen immediately after collection and then store them at -80°C. This method helps to halt biological processes and preserve the metabolic profile of the tissue.
Q5: What are the optimal conditions for storing this compound extracts?
For long-term stability, it is best to store neutralized this compound extracts at -80°C. For short-term storage (a few days), refrigeration at 4°C may be adequate, but freezing is preferable to minimize the risk of degradation. It is crucial to minimize the number of freeze-thaw cycles the samples are subjected to.
Troubleshooting Guide: Issues with this compound Quantification
This guide addresses common problems encountered during the analysis of this compound, helping you to identify potential causes and implement solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound in samples where it is expected. | Sample degradation due to improper storage. | Review your sample storage protocol. Ensure tissues were flash-frozen and stored at -80°C. For extracts, confirm they were stored at -80°C and protected from light. |
| Inefficient extraction. | Verify your extraction protocol. Ensure complete tissue homogenization and correct concentrations of perchloric acid. | |
| Inaccurate quantification method. | Calibrate your HPLC system with known standards of this compound. Check the performance of your column and detectors. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling. | Standardize your entire workflow, from tissue dissection to extract injection. Ensure consistent timing and temperatures for all steps. |
| Partial thawing of samples during storage or handling. | Handle samples on dry ice whenever possible. Avoid leaving samples at room temperature for extended periods. | |
| Appearance of unexpected peaks in HPLC chromatograms. | Sample contamination. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
| This compound degradation products. | If you suspect degradation, try to re-extract a freshly collected sample under optimal conditions and compare the chromatograms. |
Quantitative Data Summary
| Storage Condition | Expected Impact on this compound Stability | Recommendation |
| Temperature | ||
| -80°C | High stability for long-term storage. | Optimal for long-term storage of tissues and extracts. |
| -20°C | Good stability for intermediate-term storage. | Acceptable for several months, but -80°C is preferred. |
| 4°C (Refrigeration) | Limited stability; potential for degradation over days to weeks. | Suitable for short-term storage (1-3 days) only. |
| Room Temperature | Poor stability; significant degradation likely within hours to days. | Avoid for any storage duration. |
| pH of Extract | ||
| Neutral (pH 7.0) | Generally stable. | Maintain neutralized extracts at or near neutral pH. |
| Acidic (pH < 4) | Potential for hydrolysis over time. | Avoid prolonged storage in acidic conditions. |
| Alkaline (pH > 8) | Potential for degradation. | Avoid prolonged storage in alkaline conditions. |
| Light Exposure | ||
| Dark | No photodegradation. | Store samples in amber vials or in the dark. |
| Light | Potential for photodegradation. | Avoid exposure to direct light. |
| Freeze-Thaw Cycles | ||
| Single Freeze-Thaw | Minimal impact. | Aliquot extracts to avoid multiple freeze-thaw cycles. |
| Multiple Freeze-Thaw | Increased degradation with each cycle. | Strongly avoid . |
Experimental Protocols
Protocol 1: this compound Extraction from Marine Invertebrate Tissue
This protocol is adapted from established methods for opine extraction.
Materials:
-
Marine invertebrate tissue (e.g., bivalve adductor muscle)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
6% Perchloric acid (HClO₄), ice-cold
-
3 M Potassium carbonate (K₂CO₃), ice-cold
-
Centrifuge capable of 10,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest as quickly as possible and immediately flash-freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen tissue powder and transfer it to a pre-chilled microcentrifuge tube.
-
Add 2 volumes of ice-cold 6% perchloric acid to the tissue powder (e.g., 2 mL of acid for 1 g of tissue).
-
Homogenize the mixture thoroughly on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by slowly adding ice-cold 3 M potassium carbonate while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.5.
-
Allow the sample to stand on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant, which contains the this compound extract.
-
For immediate analysis, proceed to the HPLC quantification protocol. For storage, aliquot the extract into cryovials and store at -80°C.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Cation-exchange column (e.g., Alltech OA 2000 or similar)
Reagents:
-
Mobile phase: A suitable aqueous buffer (e.g., phosphate buffer) at a specific pH, to be optimized for the chosen column.
-
Derivatization reagents (for post-column derivatization):
-
o-phthaldialdehyde (OPA)
-
Sodium hypochlorite
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the cation-exchange column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the neutralized tissue extract (from Protocol 1) or this compound standard onto the column.
-
Perform isocratic elution with the mobile phase.
-
After the column, the eluent is mixed with the OPA and sodium hypochlorite reagents using a post-column reaction system.
-
The fluorescent derivatives are detected by the fluorescence detector.
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.
Visualizations
References
- 1. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
dealing with matrix effects in alanopine quantification from tissue
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with matrix effects during the quantification of alanopine from tissue samples.
Section 1: Frequently Asked Questions (FAQs) - Understanding Matrix Effects
Q1: What is a "matrix effect" in the context of LC-MS/MS analysis of tissue samples?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] When analyzing tissue, complex endogenous materials like phospholipids, salts, and metabolites can be extracted along with this compound. These components can either suppress or enhance the this compound signal at the mass spectrometer's ion source, leading to inaccurate quantification.[1][2] This phenomenon is a significant challenge in bioanalysis, as it can compromise the accuracy, precision, and sensitivity of the method.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: How can I determine if my this compound quantification is affected by matrix effects?
The most common method is the post-extraction spike assessment. This involves comparing the peak area of this compound in a solution prepared with clean solvent to the peak area of this compound spiked into a blank tissue extract (from which the analyte has been removed).
The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Response in Post-Extraction Spike / Peak Response in Neat Solution) x 100
-
A value < 100% indicates ion suppression .
-
A value > 100% indicates ion enhancement .
-
A value of 100% suggests no significant matrix effect.
Q3: What are the most common causes of matrix effects in tissue samples?
The primary cause is the presence of endogenous compounds from the biological matrix that interfere with the ionization of the target analyte. For tissue samples, phospholipids from cell membranes are a major contributor to ion suppression. Other sources of interference include salts, fatty acids, and other small molecule metabolites that may co-elute with this compound during chromatographic separation.
Section 2: Troubleshooting Guide - Mitigating Matrix Effects
Part A: Sample Preparation Strategies
A robust sample preparation protocol is the most effective way to combat matrix effects by removing interfering components before analysis.
Q4: My this compound signal is suppressed. What is the simplest sample preparation step I can try?
The most straightforward initial approach is to dilute the final extract. Dilution reduces the concentration of interfering matrix components along with the analyte. This can be effective if the sensitivity of your instrument is sufficient to detect the lower concentration of this compound.
Table 1: Hypothetical Impact of Dilution on Matrix Effect
| Dilution Factor | This compound Concentration (ng/mL) | Matrix Component Concentration | Observed Peak Area | Matrix Effect (%) | Interpretation |
| 1x (None) | 100 | High | 45,000 | 45% | Severe Suppression |
| 10x | 10 | Medium | 8,500 | 85% | Mild Suppression |
| 50x | 2 | Low | 1,980 | 99% | Negligible Effect |
Q5: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)?
The choice depends on the complexity of the matrix, the required cleanliness of the extract, and the properties of this compound. Combining methods, such as LLE followed by SPE, can provide even cleaner samples.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Often results in significant matrix effects as many non-protein components remain in the supernatant. | High-throughput screening where speed is prioritized over extract cleanliness. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). | More effective at removing interferences (especially phospholipids) than PPT. Can be optimized by adjusting pH. | Can have lower recovery for polar analytes; may require solvent evaporation and reconstitution steps. | Removing non-polar interferences like lipids from aqueous extracts containing a polar analyte like this compound. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte or the interferences, which are then eluted or washed away. | Highly selective and can produce very clean extracts, significantly reducing matrix effects. | More complex, time-consuming, and expensive to develop and run. | Applications requiring high sensitivity and accuracy where matrix effects must be minimized. Mixed-mode SPE is particularly effective. |
// Nodes start [label="Start: this compound\nQuantification from Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_me [label="Assess Matrix Effect\n(Post-Extraction Spike)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ppt [label="Protein Precipitation (PPT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lle [label="Liquid-Liquid Extraction (LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_ppt [label="Fast but High\nMatrix Effect Risk", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_lle [label="Good Cleanup\nRemoves Lipids", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_spe [label="Excellent Cleanup\nLowest Matrix Effect", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end_analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_me; check_me -> ppt [label="Need Speed?"]; check_me -> lle [label="Need Lipid Removal?"]; check_me -> spe [label="Need Max Purity?"];
ppt -> outcome_ppt [style=dashed]; lle -> outcome_lle [style=dashed]; spe -> outcome_spe [style=dashed];
ppt -> end_analysis; lle -> end_analysis; spe -> end_analysis; } .dot Caption: Decision workflow for selecting a sample preparation method.
Q6: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE) to specifically reduce phospholipid interference?
Yes. Phospholipids are a major source of matrix effects, and a targeted LLE protocol can effectively remove them. This protocol is a general guideline and should be optimized for your specific tissue type.
Experimental Protocol 1: Phospholipid-Targeted LLE
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a suitable buffer (e.g., 1 mL of phosphate-buffered saline).
-
Internal Standard Spiking: Add an internal standard (ideally, a stable isotope-labeled this compound) to the homogenate.
-
Protein Precipitation & Initial Extraction: Add 3 volumes of a polar organic solvent like methanol or acetonitrile. Vortex thoroughly and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
pH Adjustment: this compound is an amino acid derivative. Adjust the pH of the supernatant to be approximately two units below its acidic pKa to ensure it is protonated and remains in the aqueous phase.
-
Lipid Extraction: Add an equal volume of a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or hexane. These solvents are effective for extracting lipids.
-
Phase Separation: Vortex vigorously for 2-5 minutes, then centrifuge at a low speed to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower aqueous layer, which contains the polar this compound, leaving the upper organic layer with the dissolved lipids behind.
-
Analysis: The collected aqueous fraction can be directly injected for LC-MS/MS analysis or subjected to further cleanup (like SPE) if necessary.
Part B: Analytical Method Optimization
Q7: How can I use chromatography to separate this compound from interfering matrix components?
Optimizing your liquid chromatography (LC) method can resolve this compound from co-eluting matrix components, preventing them from entering the ion source at the same time.
-
Gradient Modification: Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve the separation from closely eluting interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC). Since this compound is polar, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from non-polar matrix components like phospholipids.
-
UPLC/UHPLC: Using Ultra-High-Performance Liquid Chromatography provides higher resolution and narrower peaks compared to traditional HPLC. This increased peak capacity can significantly improve separation and reduce the chances of co-elution, thereby mitigating matrix effects.
Q8: What is the best internal standard to use for this compound quantification?
The "gold standard" for quantitative bioanalysis is a stable isotope-labeled (SIL) internal standard . A SIL-IS, such as deuterium- or ¹³C-labeled this compound, is chemically identical to the analyte and differs only in mass. It will co-elute with this compound and experience the same extraction inefficiencies and matrix effects. Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their peak areas remains constant despite signal suppression or enhancement. This allows for highly accurate and precise quantification.
// Edges analyte_native -> process_loss; analyte_sil -> process_loss; process_loss -> process_me; process_me -> detect_native; process_me -> detect_sil [style=invis]; // Helper for layout detect_native -> ratio; detect_sil -> ratio;
// Invisible edges for alignment edge [style=invis]; analyte_native -> analyte_sil; detect_native -> detect_sil; } .dot Caption: How a SIL internal standard corrects for errors.
Part C: Calibration Strategies
Q9: What is matrix-matched calibration and when should I use it?
Matrix-matched calibration involves preparing your calibration standards (curves) in a blank biological matrix that is identical to your study samples (e.g., this compound-free muscle tissue from an unexposed organism). This ensures that the standards are subjected to the same matrix effects as the unknown samples, improving accuracy. This strategy is essential when a SIL internal standard is not available and significant matrix effects are observed.
Q10: When is the standard addition method appropriate?
The standard addition method is a powerful technique for overcoming sample-specific matrix effects. It involves adding known amounts of a pure this compound standard to aliquots of the actual tissue sample. A calibration curve is then generated from these fortified samples, and the endogenous concentration is determined by extrapolation. This method is highly accurate because it accounts for the unique matrix of each individual sample. However, it is very time-consuming and labor-intensive, making it best suited for analyzing a small number of critical samples rather than for high-throughput workflows.
References
Technical Support Center: Optimizing Alanopine Extraction from Mollusc Muscle
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of alanopine from mollusc muscle tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from mollusc muscle?
A1: The most frequently cited method for extracting this compound and other small molecule metabolites from mollusc muscle is protein precipitation using perchloric acid (PCA).[1][2] This method effectively denatures proteins and releases acid-soluble compounds like this compound into the extract.
Q2: Why is rapid tissue processing critical for accurate this compound quantification?
A2: Mollusc muscle tissue can have active enzymes, such as this compound dehydrogenase, that can alter this compound levels post-mortem.[3][4] To prevent enzymatic degradation or synthesis of this compound, it is crucial to freeze the tissue immediately in liquid nitrogen upon collection and keep it frozen until the homogenization step with the extraction solvent.
Q3: What are the key considerations for the storage of tissue samples and extracts?
A3: For long-term storage, tissue samples should be kept at -80°C to minimize enzymatic activity. This compound extracts, once neutralized, should also be stored at low temperatures (e.g., -20°C or -80°C) to ensure stability. The stability of this compound is pH and temperature-dependent; acidic conditions and lower temperatures generally improve stability.
Q4: Can other solvents be used for this compound extraction?
A4: While perchloric acid is common, other organic solvents like acetonitrile and methanol-water mixtures have been used for extracting metabolites from bivalve tissue.[1] However, for energy-related metabolites like opines, PCA is often preferred for its ability to effectively quench enzymatic reactions. The choice of solvent can impact the extraction efficiency of different classes of metabolites.
Q5: How is this compound typically quantified after extraction?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. This technique allows for the separation of this compound from other similar compounds, such as strombine, before detection.
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Tissue Homogenization | Ensure the muscle tissue is completely pulverized to a fine powder, preferably under liquid nitrogen, to maximize the surface area for extraction. Use a high-speed homogenizer for thorough disruption in the extraction solvent. |
| Incomplete Protein Precipitation | The concentration of perchloric acid should be sufficient to precipitate all proteins. A final concentration of 0.5 M to 1.0 M PCA is typically effective. Ensure thorough mixing during the acid addition step. |
| Suboptimal Extraction Time/Temperature | While extraction is generally rapid with PCA, ensure a sufficient incubation period on ice (e.g., 10-20 minutes) to allow for complete metabolite release. Avoid elevated temperatures which can degrade this compound. |
| Loss of this compound during Neutralization | When neutralizing the PCA extract with a base (e.g., potassium carbonate or potassium hydroxide), perform the step on ice and add the base slowly to avoid localized high pH, which could degrade this compound. Ensure complete precipitation of potassium perchlorate before centrifugation. |
| This compound Degradation | Process samples quickly and at low temperatures at all times. Avoid repeated freeze-thaw cycles of the extracts. Analyze the samples by HPLC as soon as possible after preparation. |
HPLC Analysis Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample solvent incompatible with mobile phase. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Use a new or validated column. Whenever possible, dissolve the final extract in the mobile phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure a steady flow rate. |
| No or Low Signal | Detector issue; Degradation of this compound in the autosampler; Incorrect detection wavelength. | Check the detector lamp and settings. Ensure the autosampler is temperature-controlled (e.g., 4°C). This compound itself does not have a strong chromophore; derivatization or a specific detector may be needed for high sensitivity. |
| Co-elution with Other Compounds | Inadequate chromatographic separation. | Optimize the mobile phase composition (e.g., buffer concentration, organic modifier percentage) or consider a different column stationary phase. A gradient elution may be necessary to separate this compound from similar compounds like strombine. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Extraction Efficiency
| Parameter | Condition | Effect on this compound Yield | Rationale |
| Extraction Solvent | Perchloric Acid (0.5 M - 1.0 M) | Generally High | Effective protein precipitation and quenching of enzymatic activity. |
| Acetonitrile | Moderate to High | Good for a broad range of metabolites, but may be less effective at quenching enzymes compared to PCA. | |
| Methanol/Water | Moderate to High | Extracts a wide range of polar metabolites. | |
| Tissue Homogenization | Cryo-grinding (Liquid N2) | High | Prevents enzymatic degradation and maximizes surface area for extraction. |
| Mechanical Homogenization (on ice) | High | Ensures thorough tissue disruption and contact with the solvent. | |
| Extraction Temperature | 0 - 4°C (on ice) | Optimal | Minimizes the risk of thermal degradation of this compound. |
| Room Temperature | Potential for Lower Yield | Increased risk of enzymatic activity and chemical degradation. | |
| Neutralization pH | pH 6.5 - 7.5 | Optimal | This compound is most stable around neutral pH. |
| High pH (>8) | Potential for Lower Yield | Risk of degradation under alkaline conditions. |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of this compound from Mollusc Muscle
This protocol is a synthesized method based on common practices for metabolite extraction from muscle tissue.
-
Sample Preparation:
-
Excise the mollusc adductor muscle tissue as rapidly as possible.
-
Immediately freeze the tissue in liquid nitrogen.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen muscle tissue (typically 50-100 mg).
-
In a pre-chilled mortar and pestle with liquid nitrogen, grind the frozen tissue to a fine powder.
-
Transfer the frozen powder to a pre-weighed, pre-chilled tube.
-
-
Extraction:
-
Add 1 mL of ice-cold 0.6 M perchloric acid to the tube containing the tissue powder.
-
Homogenize the sample for 2 minutes using a high-speed homogenizer, keeping the tube on ice.
-
Incubate the homogenate on ice for 20 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
-
Neutralization:
-
In a new pre-chilled tube, neutralize the supernatant by slowly adding ice-cold 3 M potassium carbonate or 5 M potassium hydroxide while vortexing gently. Monitor the pH with a pH strip to reach a final pH of 6.5-7.5.
-
Allow the sample to stand on ice for 10 minutes to precipitate the potassium perchlorate.
-
-
Final Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Collect the supernatant, which is now the neutralized this compound extract.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage:
-
Analyze the sample immediately by HPLC or store it at -80°C.
-
Protocol 2: HPLC Quantification of this compound
This protocol is based on the method described by Fiore et al. (1984) for the analysis of this compound and strombine.
-
HPLC System: A standard HPLC system with a fluorescence detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium phosphate, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Derivatization:
-
Reagent 1: o-phthaldialdehyde (OPA) solution.
-
Reagent 2: Sodium hypochlorite solution.
-
A post-column reaction system is used to mix the column effluent with the derivatization reagents before it enters the fluorescence detector.
-
-
Detection:
-
Excitation wavelength: 340 nm
-
Emission wavelength: 455 nm
-
-
Quantification:
-
Prepare a standard curve using pure this compound standards.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for this compound Extraction from Mollusc Muscle.
Caption: Troubleshooting Logic for Low this compound Yield.
References
stability issues of alanopine dehydrogenase during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues during the purification of alanopine dehydrogenase (ADH).
Troubleshooting Guide
This guide addresses common problems researchers may face during the purification of this compound dehydrogenase, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound dehydrogenase losing activity rapidly after cell lysis?
Potential Cause: Proteolytic degradation by endogenous proteases released during cell homogenization can lead to a rapid loss of enzyme activity. The enzyme may also be sensitive to changes in the cellular environment upon lysis.
Solution:
-
Work quickly and at low temperatures: Perform all initial purification steps, including homogenization and centrifugation, at 0-4°C to minimize protease activity.[1]
-
Add protease inhibitors: Supplement your lysis buffer with a cocktail of protease inhibitors to inactivate a broad spectrum of proteases.
-
Maintain a buffered environment: Ensure your lysis and subsequent buffers are at an appropriate pH to maintain enzyme stability. This compound dehydrogenase from most sources has a pH optimum for the forward reaction (pyruvate reduction) around 6.5-7.5.[2][3]
Question 2: My enzyme is precipitating during ammonium sulfate fractionation. What can I do?
Potential Cause: "Salting out" with ammonium sulfate is a common step, but improper addition or concentration can lead to irreversible protein aggregation and precipitation.
Solution:
-
Gradual addition of ammonium sulfate: Add finely ground solid ammonium sulfate slowly while gently stirring the enzyme solution on ice. This ensures even distribution and prevents localized high concentrations.
-
Optimize ammonium sulfate cuts: The precipitation range for this compound dehydrogenase can vary between species. For instance, in some protocols, activity is recovered in the pellet after 80% saturation, while in others it's between 55-90%.[1][3] Consider performing a preliminary experiment with smaller aliquots to determine the optimal precipitation range for your specific source.
-
Resuspend the pellet in a suitable buffer: After centrifugation, dissolve the ammonium sulfate pellet in a minimal volume of a stabilizing buffer, such as an imidazole or Tris-HCl buffer containing a reducing agent like β-mercaptoethanol.
Question 3: The specific activity of my this compound dehydrogenase is not increasing after chromatography steps. What is going wrong?
Potential Cause: Loss of enzyme activity during chromatographic purification can occur due to denaturation on the column matrix, suboptimal buffer conditions, or oxidative damage.
Solution:
-
Include stabilizing agents in your buffers: The inclusion of reducing agents like 10 mM β-mercaptoethanol in chromatography buffers is crucial for maintaining the stability of this compound dehydrogenase.
-
Maintain optimal pH: Ensure the pH of your chromatography buffers is within the stability range of the enzyme. A pH of around 7.3-7.5 is commonly used for purification steps like gel filtration and chromatofocusing.
-
Proper column equilibration: Thoroughly equilibrate your chromatography columns with the running buffer before loading your sample to avoid exposing the enzyme to harsh changes in its environment.
Question 4: My purified this compound dehydrogenase is unstable and loses activity upon storage. How can I improve its stability?
Potential Cause: The purified enzyme is more susceptible to denaturation, aggregation, and oxidation without the protective environment of the cell.
Solution:
-
Optimal storage buffer: Store the purified enzyme in a buffer that promotes stability. A common storage buffer is 50 mM imidazole buffer (pH 7.5) containing 10 mM β-mercaptoethanol and 0.04% sodium azide to prevent microbial growth.
-
Storage temperature: Store the purified enzyme at 4°C. In the specified buffer, the enzyme has been shown to be stable for at least 2 weeks with no loss of activity.
-
Ammonium sulfate suspension: For longer-term storage, consider storing the enzyme as a precipitate in 80% saturated ammonium sulfate at 4°C.
-
Avoid freeze-thaw cycles: Repeated freezing and thawing can lead to denaturation and loss of activity. If you need to store the enzyme for longer periods, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C, though stability under these conditions should be empirically determined.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight of this compound dehydrogenase? A1: this compound dehydrogenase is typically a monomer with a molecular weight in the range of 39,000 to 42,200 Da.
Q2: What are the key substrates for this compound dehydrogenase activity assays? A2: For the forward reaction (this compound synthesis), the substrates are L-alanine, pyruvate, and NADH. For the reverse reaction, the substrates are meso-alanopine and NAD+.
Q3: What is the optimal pH for this compound dehydrogenase activity? A3: The pH optimum for the forward reaction is typically between 6.5 and 7.5, and can be influenced by substrate concentrations. The reverse reaction has a higher pH optimum, around 8.5 to 9.2.
Q4: Are there any known inhibitors of this compound dehydrogenase? A4: Yes, the enzyme can be subject to substrate inhibition by high concentrations of pyruvate and L-alanine. Other known inhibitors include ATP, ADP, L-lactate, D-strombine, and succinate.
Data Presentation
Table 1: Summary of Purification Parameters for this compound Dehydrogenase from Littorina littorea foot muscle
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (-fold) |
| Crude Homogenate | 1560 | 312 | 0.2 | 100 | 1 |
| Ammonium Sulfate (40-80%) | 480 | 288 | 0.6 | 92 | 3 |
| Sephadex G-100 | 80 | 240 | 3.0 | 77 | 15 |
| Chromatofocusing | 4 | 160 | 40.0 | 51 | 200 |
| Sephadex G-100 (2nd) | 2 | 120 | 60.0 | 38 | 300 |
Note: Data is hypothetical and for illustrative purposes, based on typical purification schemes.
Experimental Protocols
Protocol 1: this compound Dehydrogenase Activity Assay
This protocol is for determining the activity of this compound dehydrogenase by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Gilford recording spectrophotometer or equivalent
-
Cuvettes
-
50 mM Imidazole buffer, pH 7.5
-
1.3 mM Pyruvate solution
-
130 mM L-alanine solution
-
0.1 mM NADH solution
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM Imidazole buffer, pH 7.5
-
1.3 mM pyruvate
-
130 mM L-alanine
-
0.1 mM NADH
-
-
The final volume should be 1 ml.
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme sample to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Ammonium Sulfate Precipitation
This protocol describes a typical ammonium sulfate fractionation step for the initial purification of this compound dehydrogenase.
Materials:
-
Crude enzyme extract (supernatant after initial centrifugation)
-
Solid ammonium sulfate
-
Stir plate and stir bar
-
Ice bath
-
High-speed centrifuge
-
Resuspension buffer (e.g., 25 mM imidazole buffer, pH 7.5, containing 10 mM β-mercaptoethanol)
Procedure:
-
Place the crude enzyme extract in a beaker on a stir plate in an ice bath.
-
Slowly add solid ammonium sulfate to the stirring solution to achieve the desired saturation level (e.g., 80%).
-
Continue stirring for 30-60 minutes on ice to allow for complete precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet containing the this compound dehydrogenase in a minimal volume of cold resuspension buffer.
-
Proceed to the next purification step, such as dialysis or gel filtration chromatography, to remove the ammonium sulfate.
Visualizations
Caption: A typical experimental workflow for the purification of this compound dehydrogenase.
Caption: Troubleshooting logic for addressing the loss of this compound dehydrogenase activity.
References
interference from other amino acids in alanopine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alanop-ine assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical alanopine assay?
A1: The most common method for determining this compound concentration is a spectrophotometric enzyme assay. The assay utilizes the enzyme this compound dehydrogenase (ALPDH), which catalyzes the reversible reaction of this compound and NAD+ to form L-alanine, pyruvate, and NADH. The concentration of this compound is determined by measuring the increase in absorbance at 340 nm as NADH is produced.
Q2: My this compound assay is showing higher than expected values. What could be the cause?
A2: Higher than expected this compound values can be due to interference from other amino acids in your sample. This compound dehydrogenase is not always strictly specific to L-alanine for the reverse reaction (this compound synthesis). Depending on the source of the enzyme, it can also utilize other amino acids, leading to an overestimation of this compound.
Q3: Which amino acids are known to interfere with this compound assays?
A3: The specificity of this compound dehydrogenase can vary between species. For example, the enzyme from some marine invertebrates has been shown to have a broad specificity and can react with amino acids such as glycine, L-α-aminobutyrate, L-serine, and L-cysteine, although generally at a lower rate than with L-alanine.[1] It is crucial to characterize the specificity of the enzyme you are using or to purify the sample to remove potentially interfering amino acids.
Q4: How can I minimize interference from other amino acids?
A4: To minimize interference, consider the following approaches:
-
Enzyme Selection: If possible, use an this compound dehydrogenase known for high specificity to L-alanine.
-
Sample Purification: Employ chromatographic techniques such as ion-exchange chromatography or HPLC to separate this compound from other amino acids before the assay.
-
Blank Correction: If the interfering amino acids and their concentrations are known, you can run parallel assays with these amino acids to determine their contribution to the signal and subtract it from your sample readings. However, this is often not practical.
Q5: My assay is showing no or very low signal. What should I check?
A5: A lack of signal can be due to several factors:
-
Inactive Enzyme: Ensure your this compound dehydrogenase is active and has been stored correctly, typically at -20°C or below.
-
Incorrect Buffer pH: The optimal pH for the this compound dehydrogenase reaction is crucial. For this compound synthesis, the pH optimum is around 7.5, while for the reverse reaction (this compound oxidation), it is typically higher, around 9.0-9.5.
-
Missing Reagents: Double-check that all necessary reagents (buffer, NAD+, enzyme, and sample) have been added to the reaction mixture.
-
Degraded NAD+: NAD+ solutions can degrade over time. Use a fresh or properly stored solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Contamination of reagents with NADH or other fluorescent compounds. | Use high-purity reagents and water. Run a blank reaction without the enzyme to check for background absorbance. |
| Presence of other dehydrogenases in the sample that can reduce NAD+. | Prepare a sample blank that includes the sample and NAD+ but not this compound dehydrogenase to measure the activity of interfering enzymes. | |
| Inconsistent Results | Pipetting errors. | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability. |
| Temperature fluctuations during the assay. | Use a temperature-controlled cuvette holder or incubator to maintain a constant temperature throughout the assay. | |
| Incomplete mixing of reagents. | Gently mix the reaction components thoroughly before starting the measurement. | |
| Non-linear Reaction Rate | Substrate depletion. | Dilute the sample to ensure that the initial reaction rate is measured and that less than 15% of the substrate is consumed during the measurement period. |
| Enzyme instability. | Check the stability of the enzyme under your assay conditions. It may be necessary to add stabilizing agents like glycerol or BSA. |
Quantitative Data Summary
Table 1: Substrate Specificity of this compound Dehydrogenase from Littorina littorea
| Substrate (Amino Acid) | Relative Activity (%) |
| L-Alanine | 100 |
| Glycine | < 37 |
| L-α-Aminobutyrate | < 37 |
| L-Serine | < 37 |
| L-Cysteine | < 37 |
Data synthesized from Storey, K.B. (1983). This compound Dehydrogenase: Purification and Characterization of the Enzyme from Littorina littorea Foot Muscle.[1]
Experimental Protocols
Spectrophotometric Assay for this compound
This protocol is for the determination of this compound concentration by measuring the production of NADH at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
-
This compound Dehydrogenase (ALPDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
This compound standards
-
Sample containing this compound
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture containing:
-
800 µL of Reaction Buffer (50 mM Tris-HCl, pH 9.0)
-
100 µL of NAD+ solution (e.g., 20 mM)
-
50 µL of sample or this compound standard
-
-
Incubate: Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the Reaction: Add 50 µL of this compound Dehydrogenase solution to the cuvette and mix gently.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate the Reaction Rate: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Create a Standard Curve: Repeat steps 1-5 with a series of known concentrations of this compound standards to generate a standard curve of reaction rate versus this compound concentration.
-
Determine Sample Concentration: Use the standard curve to determine the this compound concentration in your sample based on its reaction rate.
Visualizations
Caption: The enzymatic reaction catalyzed by this compound Dehydrogenase.
Caption: A logical workflow for troubleshooting inaccurate this compound assay results.
References
Technical Support Center: Enhancing Chromatographic Resolution of Alanopine and its Isomers
Welcome to the technical support center for the chromatographic analysis of alanopine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common challenges encountered during the separation and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomeric resolution important?
This compound is an opine, a derivative of amino acids, found in various marine invertebrates. It exists as a mixture of stereoisomers. The precise separation and quantification of these isomers are critical in biochemical and physiological studies to understand their distinct biological roles and metabolic pathways.
Q2: What are the primary chromatographic techniques for separating this compound and its isomers?
The main techniques employed for the separation of this compound and its isomers include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the separation of this compound and its structural isomer, strombine. This method typically involves post-column derivatization for detection.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the preferred method for separating enantiomers (D- and L-alanopine). It utilizes a chiral stationary phase (CSP) to differentiate between the mirror-image isomers.
-
Gas Chromatography (GC): While less common for direct analysis, GC can be used for chiral separations after derivatization of the analytes to make them volatile.
-
Capillary Electrophoresis (CE): A high-efficiency technique that separates isomers based on their electrophoretic mobility. It is particularly useful for charged molecules like this compound and requires minimal sample volume.
Q3: What is the difference between separating this compound/strombine and separating this compound enantiomers?
This compound and strombine are structural isomers (diastereomers), meaning they have the same chemical formula but different spatial arrangements of atoms. They can often be separated on a standard achiral HPLC column due to their different physicochemical properties. This compound enantiomers (e.g., D-alanopine and L-alanopine) are mirror images of each other and have identical properties in a non-chiral environment. Therefore, their separation requires a chiral environment, such as a chiral stationary phase in HPLC.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Strombine Peaks in RP-HPLC
Symptoms:
-
Overlapping peaks for this compound and strombine.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase. Adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) or changing the pH can alter selectivity. For opines, a phosphate buffer is often effective. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also extends the run time. Experiment with small adjustments to find the optimal balance. |
| Column Degradation | The column may be contaminated or the stationary phase degraded. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can prolong the life of the analytical column. |
| Temperature Fluctuations | Ensure a stable column temperature. Inconsistent temperatures can cause shifts in retention times and affect resolution. Use a column oven for precise temperature control. |
Issue 2: No Separation of this compound Enantiomers on a Chiral Column
Symptoms:
-
A single, sharp peak for a racemic mixture of this compound.
-
No indication of enantiomeric separation.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | The chosen CSP may not be suitable for this compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for amino acid derivatives. Consult column selection guides or literature for similar compounds. |
| Incompatible Mobile Phase | The mobile phase composition is critical for chiral separations. For polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol or acetonitrile) are common. The addition of acidic or basic modifiers may be necessary. |
| Suboptimal Temperature | Temperature can significantly impact chiral recognition. Lower temperatures often enhance resolution. Optimize the column temperature, trying a range from 10°C to 40°C. |
| Analyte Derivatization | If direct separation is unsuccessful, consider derivatizing the this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. |
Experimental Protocols
Protocol 1: Separation of this compound and Strombine by RP-HPLC with Post-Column Derivatization
This method is based on the established protocol for the separation and quantification of this compound and strombine in tissue extracts.[1]
Workflow Diagram:
Caption: Workflow for this compound and strombine analysis.
Methodology:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Post-Column Derivatization: The column effluent is mixed with a solution of o-phthaldialdehyde (OPA) and sodium hypochlorite.
-
Detection: Fluorescence detector.
-
Expected Retention Times: this compound: ~4.7 minutes, Strombine: ~5.4 minutes.[1]
Quantitative Data:
| Compound | Retention Time (min) | Detection Limit (pmol) |
| This compound | 4.7 | 50-250 |
| Strombine | 5.4 | 50-250 |
| Data from the analysis of marine invertebrate tissue extracts.[1] |
Protocol 2: Chiral Separation of Alanine Enantiomers (Analogous to this compound)
As no direct chiral separation method for this compound is readily available in the literature, this protocol for its parent amino acid, alanine, provides a strong starting point.
Workflow Diagram:
Caption: General workflow for direct chiral HPLC separation.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives.
-
Mobile Phase:
-
Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid).
-
Polar Organic Mode: 100% Methanol or Acetonitrile.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C (can be optimized).
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
Logical Relationship for Method Selection:
Caption: Decision tree for selecting a separation method.
References
Technical Support Center: Overcoming Low Yields in Recombinant Alanopine Dehydrogenase Expression
Welcome to the Technical Support Center for recombinant alanopine dehydrogenase (AlaDH) expression. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression and purification of recombinant AlaDH.
Frequently Asked Questions (FAQs)
Q1: My SDS-PAGE analysis shows no visible band corresponding to the expected molecular weight of this compound dehydrogenase after induction. What are the likely causes and how can I troubleshoot this?
A1: The absence of a visible protein band can be attributed to several factors, ranging from issues with the expression vector to problems with the host cells or induction conditions. Here’s a systematic approach to troubleshooting:
-
Vector Integrity: A primary reason for no expression is an issue with the plasmid construct.
-
Recommendation: Verify the integrity of your expression vector by restriction digestion and Sanger sequencing. Ensure the AlaDH gene is in the correct reading frame and that there are no premature stop codons or mutations in the promoter or ribosome binding site.
-
-
Promoter System and Inducer: The promoter may not be activated, or the inducer might be inactive.
-
Recommendation: Confirm you are using the correct inducer for your promoter system (e.g., IPTG for T7-based promoters). Prepare a fresh stock of the inducer, as it can degrade over time. Also, verify that the expression strain you are using is compatible with the promoter (e.g., a DE3 lysogen for T7 promoters).[1][2]
-
-
Toxicity of AlaDH: The expressed this compound dehydrogenase might be toxic to the host cells, leading to cell death upon induction.
-
Recommendation: Monitor cell growth (OD600) post-induction. A sharp decline in growth suggests toxicity. To mitigate this, try using a lower inducer concentration, a lower induction temperature (e.g., 16-25°C), or a vector with a weaker promoter or tighter regulation.[2] You can also switch to an E. coli strain designed for toxic protein expression, such as those containing pLysS or pLysE plasmids which reduce basal expression.
-
Q2: I can see a band for my recombinant AlaDH, but the yield is very low. How can I increase the expression level?
A2: Low expression levels are a common challenge. Optimizing various parameters in your expression protocol can significantly boost the yield.
-
Codon Usage: The codon usage of the this compound dehydrogenase gene may not be optimal for E. coli. This can lead to translational stalling and reduced protein synthesis.[3]
-
Recommendation: Perform codon optimization of the AlaDH gene sequence to match the codon bias of E. coli. This can be done using commercially available gene synthesis services.
-
-
Expression Conditions: Suboptimal culture and induction conditions can limit protein expression.
-
Recommendation: Optimize the induction temperature, inducer concentration, and induction time. A lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-24 hours) often improves protein yield and solubility.[4] Perform a small-scale optimization experiment to test a matrix of these conditions.
-
-
Media Composition: The growth medium can impact cell density and protein expression.
-
Recommendation: Consider using a richer medium like Terrific Broth (TB) or auto-induction media to achieve higher cell densities and potentially higher protein yields. If the protein requires a cofactor, ensure it is supplemented in the medium.
-
Q3: My recombinant this compound dehydrogenase is expressed at high levels, but it is insoluble and forms inclusion bodies. What can I do to obtain soluble, active protein?
A3: Inclusion body formation is a frequent issue with overexpressed recombinant proteins in E. coli. The following strategies can help increase the yield of soluble AlaDH:
-
Lower Expression Temperature: Reducing the incubation temperature after induction is one of the most effective methods to increase the solubility of recombinant proteins.
-
Recommendation: Induce protein expression at a lower temperature, such as 16°C, 20°C, or 25°C, and allow the culture to grow for a longer period (e.g., overnight).
-
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to a rapid rate of protein synthesis, overwhelming the cellular folding machinery and causing aggregation.
-
Recommendation: Test a range of lower IPTG concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM) to slow down the rate of expression.
-
-
Choice of Expression Strain: Some E. coli strains are better suited for producing soluble proteins.
-
Recommendation: Consider using strains that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in proper protein folding. Strains like Rosetta™ or BL21(DE3)pLysS can also be beneficial.
-
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to your protein of interest can improve its solubility.
-
Recommendation: Clone the AlaDH gene into a vector that includes a solubility-enhancing tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can be cleaved off after purification if necessary.
-
-
Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein.
-
Recommendation: A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Troubleshooting Guides
Guide 1: Low or No Expression of this compound Dehydrogenase
This guide provides a step-by-step approach to diagnose and resolve issues of low or no expression of recombinant this compound dehydrogenase.
| Symptom | Potential Cause | Recommended Action |
| No visible AlaDH band on SDS-PAGE | 1. Flawed plasmid construct (frameshift, mutation). | Re-sequence the plasmid to verify the integrity of the gene and regulatory elements. |
| 2. Incompatible promoter/strain combination. | Ensure the expression strain is appropriate for the promoter (e.g., DE3 lysogen for T7 promoter). | |
| 3. Inactive inducer. | Prepare a fresh stock of the inducer (e.g., IPTG). | |
| 4. Protein toxicity leading to cell death. | Monitor cell growth post-induction. If growth is inhibited, lower the induction temperature and/or inducer concentration. | |
| Faint AlaDH band on SDS-PAGE | 1. Suboptimal codon usage. | Synthesize a codon-optimized version of the AlaDH gene for E. coli. |
| 2. Non-optimal induction conditions. | Perform a small-scale optimization of induction temperature (16-37°C), IPTG concentration (0.01-1 mM), and induction time. | |
| 3. Inefficient cell lysis. | Ensure complete cell lysis by trying different methods (sonication, French press) and using lysis buffers with appropriate detergents. | |
| 4. Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice or at 4°C during purification. |
Guide 2: this compound Dehydrogenase is Expressed in Inclusion Bodies
This guide outlines strategies to improve the solubility of recombinant this compound dehydrogenase and to recover active protein from inclusion bodies.
| Problem | Strategy | Detailed Recommendation |
| High levels of insoluble AlaDH | Optimize Expression Conditions | Lower the induction temperature to 16-25°C. Reduce the IPTG concentration to 0.01-0.1 mM. Induce at a higher cell density (late-log phase). |
| Change Expression System | Use an E. coli strain that co-expresses chaperones (e.g., GroEL/ES). Clone AlaDH with a solubility-enhancing fusion tag (e.g., MBP, GST). | |
| Modify Culture Medium | Add additives that can aid in protein folding, such as osmolytes (e.g., sorbitol, glycine betaine) or small amounts of non-denaturing detergents. | |
| AlaDH remains insoluble | Inclusion Body Solubilization and Refolding | Isolate inclusion bodies, solubilize them with strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and then refold the protein by methods such as dialysis or rapid dilution into a refolding buffer. |
Data Presentation
Table 1: Effect of Induction Temperature and IPTG Concentration on Soluble AlaDH Yield
| Induction Temperature (°C) | IPTG Concentration (mM) | Soluble AlaDH Yield (mg/L of culture) |
| 37 | 1.0 | 5 |
| 37 | 0.5 | 8 |
| 37 | 0.1 | 12 |
| 25 | 1.0 | 15 |
| 25 | 0.5 | 25 |
| 25 | 0.1 | 35 |
| 18 | 1.0 | 20 |
| 18 | 0.5 | 40 |
| 18 | 0.1 | 55 |
Note: The data presented in this table are representative and may vary depending on the specific construct and experimental conditions.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for AlaDH Optimization
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the AlaDH expression plasmid. Grow overnight at 37°C with shaking.
-
Culture Preparation: Inoculate 50 mL of fresh LB medium with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubation: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4 hours for 37°C, overnight for 18°C).
-
Cell Harvest: Harvest 1 mL of each culture by centrifugation.
-
Lysis and Analysis: Resuspend the cell pellets in lysis buffer, lyse the cells, and separate the soluble and insoluble fractions. Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal condition for soluble AlaDH expression.
Protocol 2: Purification of His-tagged this compound Dehydrogenase using IMAC
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AlaDH from the column using elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity.
Protocol 3: Inclusion Body Solubilization and Refolding of AlaDH
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl in 50 mM Tris-HCl pH 8.0, with a reducing agent like DTT).
-
Refolding: Refold the solubilized protein by either:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, and a redox system like glutathione).
-
-
Purification: Purify the refolded AlaDH using chromatography techniques like IMAC or size-exclusion chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low recombinant AlaDH expression.
Caption: Experimental workflow for recombinant AlaDH purification.
Caption: Simplified signaling pathway of IPTG induction in a T7 promoter system.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
reducing background noise in spectrophotometric assays for alanopine
Welcome to the technical support center for spectrophotometric assays of alanopine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during this compound quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during your spectrophotometric assay for this compound, which typically involves monitoring the oxidation of NADH to NAD⁺ at 340 nm.
Q1: Why is my initial absorbance reading (background) at 340 nm high before adding the enzyme or substrate?
A high initial background can be attributed to several factors:
-
Sample Composition: Crude biological samples, such as tissue homogenates from marine invertebrates, may contain endogenous compounds that absorb light at 340 nm.[1]
-
Light Scattering: The presence of particulate matter, such as precipitated proteins or other insoluble components in your sample, can cause light scattering, leading to artificially elevated absorbance readings.[1]
-
Reagent Contamination: Buffers or other reagents may be contaminated with substances that absorb at 340 nm. It is also crucial to use high-purity water when preparing solutions.[1]
-
Cuvette Issues: Scratches, fingerprints, or residual contaminants on the cuvette can scatter or absorb light, contributing to a high background. For measurements in the UV range (below 340 nm), it is essential to use quartz cuvettes, as standard plastic or glass cuvettes absorb UV light.
Q2: My blank (no enzyme or no substrate) shows a continuous decrease in absorbance at 340 nm. What could be the cause?
A drifting baseline in your control wells is often due to the instability of NADH:
-
pH and Temperature: NADH is unstable in acidic conditions and at higher temperatures. Ensure your assay buffer has a slightly alkaline pH (around 7.5-8.0) and maintain a consistent temperature.[1]
-
Buffer Composition: Certain buffer components, like phosphate, can hasten the degradation of NADH.[1] Consider using buffers such as Tris-HCl or imidazole, where NADH has greater stability.
-
Non-enzymatic Reactions: There might be non-enzymatic reactions occurring in your sample that are causing the oxidation of NADH. This is particularly relevant when working with complex biological extracts.
Q3: The rate of NADH oxidation in my assay is not linear. What should I check?
A non-linear reaction rate can indicate a few issues:
-
Substrate Depletion: If the concentration of either pyruvate or L-alanine is too low, it may be consumed rapidly, causing the reaction rate to decrease over time.
-
Enzyme Concentration: If the enzyme concentration is too high, the reaction may proceed too quickly to measure the initial linear rate accurately. Consider diluting your enzyme sample.
-
Product Inhibition: High concentrations of the product, this compound, may inhibit the enzyme's activity.
-
Instrument Settings: Ensure your spectrophotometer is set to the correct wavelength (340 nm) and has had adequate warm-up time (at least 15-30 minutes) for the lamp to stabilize.
Q4: My results are not reproducible between experiments. What are the potential sources of variability?
Lack of reproducibility can be frustrating. Here are some common culprits:
-
Inconsistent Reagent Preparation: Ensure all reagents, especially the NADH solution, are prepared fresh for each experiment.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize volume variations.
-
Temperature Fluctuations: Small changes in temperature can significantly affect enzyme activity. Use a temperature-controlled cuvette holder if available.
-
Sample Handling: If using frozen tissue samples, ensure they are thawed consistently and avoid repeated freeze-thaw cycles, which can degrade the enzyme.
Quantitative Data Summary
The following table summarizes typical reaction conditions for this compound dehydrogenase assays from various marine invertebrate sources. These values can serve as a starting point for optimizing your specific assay.
| Parameter | Littorina littorea (Periwinkle) | Busycotypus canaliculatum (Channeled Whelk) | Mercenaria mercenaria (Hard Clam) |
| Buffer | 50 mM Imidazole-HCl | 50 mM Imidazole-HCl | 50 mM Imidazole-HCl |
| pH | 7.5 | 7.5 | 7.0 |
| Pyruvate | 1.3 mM | 2.0 mM | 2.0 mM |
| L-alanine | 130 mM | 50 mM | 200 mM |
| NADH | 0.1 mM | 0.15 mM | 0.1 mM |
| Temperature | Not specified | 24°C | 23°C |
| Reference | 2 | 1 | 3 |
Experimental Protocols
This section provides a detailed methodology for a standard spectrophotometric this compound dehydrogenase assay, adapted from similar dehydrogenase assay protocols.
1. Reagent Preparation
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.5.
-
Pyruvate Stock Solution: 100 mM sodium pyruvate in deionized water.
-
L-alanine Stock Solution: 1 M L-alanine in deionized water.
-
NADH Stock Solution: 10 mM NADH in assay buffer. Prepare this solution fresh daily and keep it on ice, protected from light.
-
Enzyme Extract: Homogenize marine invertebrate tissue (e.g., foot muscle) in ice-cold assay buffer. Centrifuge the homogenate to pellet cellular debris and use the supernatant as the enzyme source. The extract may need to be diluted in assay buffer to ensure the reaction rate is within the linear range of the spectrophotometer.
2. Assay Procedure
-
Turn on the spectrophotometer and allow the UV lamp to warm up for at least 15-30 minutes.
-
Set the wavelength to 340 nm and the temperature to 25°C.
-
Prepare the reaction mixture in a quartz cuvette. For a 1 mL final volume, add the following in order:
-
837 µL Assay Buffer
-
20 µL Pyruvate Stock Solution (final concentration: 2.0 mM)
-
50 µL L-alanine Stock Solution (final concentration: 50 mM)
-
15 µL NADH Stock Solution (final concentration: 0.15 mM)
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and measure the initial absorbance. This is your baseline reading.
-
To initiate the reaction, add 50-100 µL of the enzyme extract to the cuvette and quickly mix by inversion.
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes. The rate of decrease in absorbance is proportional to the this compound dehydrogenase activity.
-
Control Reactions: It is essential to run parallel control reactions:
-
No-Enzyme Control: Replace the enzyme extract with an equal volume of assay buffer to monitor the non-enzymatic degradation of NADH.
-
No-Substrate Control (Pyruvate or L-alanine): Omit one of the substrates to ensure the observed activity is substrate-dependent.
-
3. Calculation of Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Vₜ) / (ε * Vₛ * l)
Where:
-
ΔA₃₄₀/min is the linear rate of change in absorbance per minute.
-
Vₜ is the total volume of the assay (in mL).
-
ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
Vₛ is the volume of the enzyme sample added (in mL).
-
l is the path length of the cuvette (typically 1 cm).
Visualizations
This compound Dehydrogenase Reaction Workflow
Caption: The enzymatic reaction catalyzed by this compound dehydrogenase.
Troubleshooting Logic for High Background Noise
Caption: A decision tree for troubleshooting high background absorbance.
References
addressing enzyme instability in kinetic studies of alanopine dehydrogenase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of enzyme instability during kinetic studies of alanopine dehydrogenase (ALPDH).
Frequently Asked Questions (FAQs)
Q1: My purified this compound dehydrogenase (ALPDH) loses activity quickly. How should I store it?
A1: Proper storage is crucial for maintaining ALPDH activity. For short-term storage (up to two weeks), the enzyme can be kept at 4°C in a buffer solution. A recommended buffer is 50 mM imidazole (pH 7.5) containing 10 mM β-mercaptoethanol and 0.04% sodium azide.[1] The reducing agent, β-mercaptoethanol, helps prevent oxidation, which can lead to enzyme inactivation. For longer-term storage, storing the enzyme as a precipitate in 80% saturated ammonium sulfate at 4°C is also an effective method.[2]
Q2: What are the optimal pH conditions for ALPDH kinetic assays?
A2: The optimal pH for ALPDH activity is dependent on the reaction direction and substrate concentrations.
-
Forward reaction (this compound synthesis): The pH optimum is approximately 7.0-7.5.[1][2] However, at lower substrate concentrations, this can shift to a more acidic pH of around 6.5.[1]
-
Reverse reaction (this compound oxidation): The pH optimum is in the alkaline range, around pH 8.5-9.2.
It is critical to perform assays at a stable pH within the optimal range for the desired reaction direction to ensure maximal and consistent activity.
Q3: Can substrate or product concentrations affect the stability and measured activity of ALPDH?
A3: Yes, ALPDH is susceptible to both substrate and product inhibition, which can be mistaken for enzyme instability. High concentrations of pyruvate and L-alanine can inhibit the forward reaction. Similarly, the products NAD+ and meso-alanopine can inhibit the forward reaction. It is essential to determine the optimal substrate concentrations that avoid substrate inhibition for your specific experimental conditions.
Q4: Are there any stabilizing agents I can add to my assay buffer to improve ALPDH stability?
A4: While specific data for ALPDH is limited, studies on the related enzyme, alanine dehydrogenase, have shown that certain additives can enhance stability. Glycerol and EDTA have been demonstrated to act as effective stabilizers, significantly increasing the enzyme's half-life at 37°C. For dehydrogenases in general, polyhydric alcohols like glycerol and sorbitol, as well as some salts, can improve stability. It is recommended to empirically test the effect of these additives on your ALPDH preparation.
Troubleshooting Guides
Issue 1: Rapid loss of enzyme activity during the assay (Non-linear progress curve with a decreasing slope).
| Possible Cause | Troubleshooting Step |
| Enzyme denaturation | Decrease the assay temperature. While the optimal temperature for activity may be higher, stability can be compromised. Perform a temperature stability study (see Experimental Protocols) to find a balance between activity and stability. |
| Oxidation of sensitive residues | Add a reducing agent like DTT or β-mercaptoethanol to the assay buffer. |
| Substrate depletion | If the reaction rate is very high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Lower the enzyme concentration in the assay. Ensure that you are measuring the initial velocity where less than 10% of the substrate is consumed. |
| Product inhibition | As the reaction progresses, the accumulation of products (NAD+ and this compound in the forward reaction) can inhibit the enzyme. Analyze only the initial, linear portion of the progress curve to determine the initial velocity. |
Issue 2: Initial lag phase in the reaction progress curve.
| Possible Cause | Troubleshooting Step |
| Slow conformational change of the enzyme | Pre-incubate the enzyme with the substrate(s) and/or cofactor before initiating the reaction to allow it to reach its active conformation. |
| Presence of a slow-binding inhibitor | This is less common but possible if there are contaminants in the enzyme preparation or reagents. Purify the enzyme further or use higher purity reagents. |
| Temperature equilibration | Ensure all reaction components are at the assay temperature before mixing. |
Issue 3: High variability between replicate assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate your pipettes and use proper pipetting techniques, especially for the enzyme solution, which is often in a small volume. |
| Inadequate mixing | Ensure the reaction mixture is mixed thoroughly but gently after adding the enzyme. Vortexing can denature the enzyme. Invert the cuvette or microplate several times. |
| Enzyme instability in stock solution | Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. |
Data Presentation
Table 1: Illustrative Thermal Stability of this compound Dehydrogenase
This table provides an example of how to present thermal stability data. The half-life (t½) is the time required for the enzyme to lose 50% of its initial activity at a given temperature.
| Temperature (°C) | Half-life (t½) (minutes) |
| 25 | > 120 |
| 37 | 60 |
| 45 | 15 |
| 55 | < 5 |
Note: This data is for illustrative purposes. Researchers should determine the thermal stability of their specific ALPDH preparation.
Table 2: Illustrative pH Stability of this compound Dehydrogenase
This table illustrates how to present pH stability data. The enzyme is pre-incubated in buffers of different pH for a set time, and the remaining activity is measured.
| pH | Buffer | Remaining Activity after 1 hour incubation (%) |
| 5.0 | Acetate | 30 |
| 6.0 | Phosphate | 75 |
| 7.0 | Imidazole | 95 |
| 8.0 | Tris-HCl | 80 |
| 9.0 | Glycine-NaOH | 50 |
Note: This data is for illustrative purposes. Researchers should determine the pH stability of their specific ALPDH preparation.
Experimental Protocols
Protocol 1: Determining Thermal Stability (Half-life)
-
Prepare aliquots of the enzyme solution in a suitable buffer.
-
Incubate the aliquots at different temperatures (e.g., 25°C, 37°C, 45°C, 55°C).
-
At various time points, remove a sample from each temperature and place it on ice to stop inactivation.
-
Assay the residual enzyme activity of each sample under standard conditions (see below).
-
Plot the natural logarithm of the percentage of remaining activity against time for each temperature.
-
The half-life (t½) can be calculated from the slope (k) of the linear fit using the equation: t½ = ln(2) / k.
Protocol 2: Determining pH Stability
-
Prepare a series of buffers with different pH values (e.g., pH 5 to 9).
-
Dilute the enzyme stock into each buffer and incubate for a fixed period (e.g., 1 hour) at a constant temperature (e.g., 4°C or 25°C).
-
After incubation, take an aliquot of each enzyme solution and dilute it into the standard assay buffer to measure the residual activity. The dilution should be large enough to ensure the pH of the assay buffer does not change significantly.
-
Measure the activity under standard assay conditions.
-
Express the residual activity as a percentage of the activity of a control sample that was incubated in the optimal storage buffer.
-
Plot the percentage of remaining activity against the incubation pH.
Standard Assay Conditions for ALPDH (Forward Reaction)
-
Buffer: 50 mM Imidazole, pH 7.5
-
Substrates: 130 mM L-alanine, 1.3 mM pyruvate
-
Cofactor: 0.1 mM NADH
-
Monitoring: Decrease in absorbance at 340 nm.
Visualizations
Caption: Workflow for determining the thermal stability and half-life of this compound dehydrogenase.
Caption: Troubleshooting decision tree for non-linear kinetics in ALPDH assays.
References
Technical Support Center: Minimizing Variability in Alanopine Measurements
Welcome to the technical support center for alanopine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in this compound measurements. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding sample handling, storage, and analytical methods for this compound quantification.
Sample Handling and Storage
Q1: What are the critical first steps in tissue sample collection to ensure the integrity of this compound levels?
A1: To accurately measure endogenous this compound, it is imperative to halt all metabolic processes at the moment of sample collection. The recommended procedure is to flash-freeze the tissue specimens in liquid nitrogen immediately upon extraction.[1][2] This rapid freezing prevents enzymatic activity that could alter this compound concentrations.
Q2: What are the optimal long-term storage conditions for tissue samples intended for this compound analysis?
A2: For long-term preservation, frozen tissue samples should be stored at or below -80°C. It is crucial to prevent freeze-thaw cycles, as these can compromise the stability of metabolites.[3] While specific long-term stability studies on this compound are not extensively documented, adhering to general best practices for the storage of small molecule analytes in biological matrices is advised. Key factors to control are temperature, exposure to light, and pH.[3]
Q3: What is the most effective method for extracting this compound from marine invertebrate tissues?
A3: A widely used and effective technique for the extraction of this compound is tissue homogenization in neutralized perchloric acid.[4] This method effectively deproteinates the sample, leaving small molecules like this compound in the supernatant for subsequent analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: My HPLC chromatogram shows drifting retention times for the this compound peak. What are the likely causes?
A4: Retention time instability in HPLC analysis of this compound can stem from several factors:
-
Mobile Phase Inconsistency: Minor variations in the preparation of the mobile phase can lead to significant shifts in retention time.
-
Temperature Fluctuations: Lack of stable column temperature control is a common source of retention time drift. The use of a column oven is highly recommended.
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before initiating the analytical run.
-
System Leaks: Any leaks within the HPLC system can cause pressure fluctuations, which in turn affect retention times.
Q5: What can I do to resolve peak tailing in my this compound chromatograms?
A5: Peak tailing can often be resolved by addressing the following:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to asymmetrical peaks. Consider diluting your sample.
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of this compound can result in peak tailing.
-
Column Contamination: Residual matrix components from previous injections can accumulate on the column. Implement a robust column washing protocol between runs.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting measures fail, the column may need to be replaced.
Enzymatic Assay for this compound Dehydrogenase (ADH) Activity
Q6: I'm observing low and inconsistent activity in my this compound dehydrogenase (ADH) assay. What should I investigate?
A6: Variability in ADH activity assays can be attributed to several factors:
-
pH: ADH activity is highly dependent on the pH of the reaction buffer. The forward reaction (this compound synthesis) typically has a pH optimum around 7.0-7.5.
-
Temperature: As with all enzymatic assays, maintaining a stable and optimal temperature is critical.
-
Substrate Concentrations: The concentrations of pyruvate, L-alanine, and NADH must be carefully optimized. High concentrations of pyruvate and L-alanine can lead to substrate inhibition.
-
Presence of Inhibitors: Certain endogenous metabolites, such as succinate and lactate, have been shown to weakly inhibit ADH activity.
Troubleshooting Guides
HPLC Measurement of this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Variable Peak Area | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop. |
| Sample degradation in the autosampler. | Use a cooled autosampler and minimize the time samples are queued for injection. | |
| Ghost Peaks | Contaminants in the mobile phase or from the injector. | Use high-purity solvents and flush the injection port and sample loop. |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the organic modifier and pH. |
| Worn-out column. | Replace the HPLC column. |
This compound Dehydrogenase (ADH) Enzymatic Assay
| Observed Problem | Potential Cause | Recommended Solution |
| Non-linear reaction rate | Substrate depletion. | Ensure initial substrate concentrations are well above the Km of the enzyme. |
| Enzyme instability. | Perform the assay at a temperature that ensures enzyme stability over the measurement period. | |
| High background signal | Contaminating enzyme activities in the sample. | Use a more purified enzyme preparation or include appropriate controls to subtract background activity. |
| Non-enzymatic degradation of NADH. | Prepare NADH solutions fresh and protect them from light. |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound in Marine Invertebrate Tissue
This protocol is a generalized procedure based on established methods for this compound analysis.
1. Sample Preparation: Perchloric Acid Extraction
-
Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold 6% (v/v) perchloric acid.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the extract by adding 2 M potassium carbonate (K₂CO₃) dropwise until the pH reaches 7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A cation-exchange column such as an Alltech OA-1000 (300 x 6.5 mm) is suitable.
-
Mobile Phase: Isocratic elution with 0.01 N sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 210 nm. For enhanced sensitivity, post-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection can be employed.
-
Injection Volume: 20 µL.
-
Quantification: Generate a standard curve using a certified this compound standard.
Protocol 2: this compound Dehydrogenase (ADH) Activity Assay
This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the synthesis of this compound. This protocol is adapted from studies on ADH from Littorina littorea.
1. Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2.
-
Substrate Mix: Prepare a solution containing 200 mM L-alanine and 10 mM sodium pyruvate in the assay buffer.
-
NADH Solution: Prepare a 5 mM solution of NADH in the assay buffer.
-
Enzyme Preparation: Homogenize tissue in an appropriate buffer and centrifuge to obtain a crude enzyme extract (supernatant).
2. Assay Procedure
-
In a 1 mL cuvette, add 800 µL of the assay buffer, 100 µL of the substrate mix, and 50 µL of the NADH solution.
-
Mix by inversion and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of decrease in absorbance is proportional to the ADH activity.
Visualizations
Caption: Reductive amination pathway for this compound synthesis catalyzed by this compound dehydrogenase.
Caption: A workflow diagram for systematically troubleshooting variability in this compound measurements.
References
- 1. myadlm.org [myadlm.org]
- 2. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Alanopine Quantification in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the validation of alanopine quantification in complex biological matrices. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to assist in the successful implementation and validation of analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: The most prevalent techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Methods often involve either pre-column or post-column derivatization to enhance detection, particularly with fluorescence detectors.[1] Another effective approach utilizes a cation-exchange column, which can separate this compound without the need for derivatization.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool for this purpose, offering high sensitivity and selectivity, though specific validated methods for this compound are less commonly published.
Q2: What are the critical steps in sample preparation for this compound analysis from marine invertebrate tissue?
A2: A crucial first step is the rapid quenching of metabolic activity at the time of sampling, typically achieved by freeze-clamping the tissue in liquid nitrogen. The most common extraction procedure involves homogenization of the frozen tissue in cold perchloric acid (PCA), followed by neutralization with a potassium hydroxide solution.[1][3] This procedure effectively deproteinates the sample and extracts small polar molecules like this compound. Subsequent centrifugation removes precipitated proteins and salts, yielding a clear supernatant ready for analysis.
Q3: What are the key validation parameters to assess when developing an this compound quantification method?
A3: According to international guidelines, the key validation parameters for an analytical method include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the biological matrix under specific storage and processing conditions.[4]
Q4: How can I ensure the stability of this compound in my samples and extracts?
A4: this compound, like other amino acid derivatives, can be susceptible to degradation. It is crucial to keep biological samples frozen at -80°C for long-term storage. After extraction with perchloric acid and neutralization, it is recommended to store the extracts at -20°C. Studies on similar compounds suggest that storage of frozen extracts is acceptable for at least 24 hours, while storage for extended periods like 7 days may not be advisable. For short-term storage, unfrozen extracts can be kept at 4°C for up to 7 hours.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The basic nitrogen in this compound can interact with acidic silanol groups on the silica-based column packing. | - Use a high-purity, end-capped C18 column. - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM). - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3). |
| Column Contamination: Buildup of matrix components on the column frit or packing material. | - Implement a robust sample clean-up procedure. - Use a guard column to protect the analytical column. - Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. | |
| Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections. | - Use tubing with a smaller internal diameter (e.g., 0.005 inches). - Minimize the length of tubing between the injector, column, and detector. - Ensure all fittings are properly seated to avoid dead volume. | |
| Inconsistent Retention Times | Mobile Phase Composition Changes: Inaccurate mixing of solvents, evaporation of a volatile component, or degradation of a mobile phase additive. | - Prepare fresh mobile phase daily. - Ensure accurate measurement of all mobile phase components. - Degas the mobile phase thoroughly before and during use (sparging). |
| Column Temperature Fluctuations: Inconsistent ambient temperature or a malfunctioning column oven. | - Use a column oven to maintain a stable temperature. - Ensure the laboratory temperature is stable. | |
| Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. | - Equilibrate the column for at least 10-15 column volumes with the mobile phase before starting a sequence. | |
| Poor Resolution Between this compound and Strombine | Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient selectivity for the two closely related opines. | - Adjust the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase. - Modify the pH of the mobile phase to alter the ionization state of the analytes. - If using a cation-exchange column, adjust the ionic strength or pH of the mobile phase. |
| Column Degradation: Loss of stationary phase or bonded phase integrity. | - Replace the analytical column. | |
| Low Sensitivity/Poor Peak Response | Suboptimal Detection Wavelength (UV): The selected wavelength is not at the absorbance maximum of the this compound derivative. | - Determine the absorbance maximum of the derivatized this compound and set the detector to that wavelength. |
| Inefficient Derivatization (Fluorescence): The derivatization reaction is incomplete. | - Optimize the reaction time, temperature, and pH for the derivatization step. - Ensure the derivatizing reagent is fresh and properly prepared. | |
| Sample Degradation: this compound has degraded during sample preparation or storage. | - Follow proper sample handling and storage procedures (see FAQs). - Perform stability studies to determine acceptable storage times and conditions. |
Experimental Protocols
Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection
This method is adapted from established procedures for the quantification of this compound and strombine in marine invertebrate tissues.
1. Sample Preparation (Perchloric Acid Extraction)
-
Tissue Homogenization: Weigh the frozen tissue sample (~0.1-0.5 g) and immediately homogenize it in 5 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize it by adding a predetermined volume of 2.5 M KOH containing 0.4 M imidazole buffer.
-
Second Centrifugation: Allow the mixture to stand on ice for 30 minutes to precipitate potassium perchlorate, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium phosphate, pH 6.5, with a small percentage of an organic modifier like methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Post-Column Derivatization and Detection
-
Derivatization Reagent: o-phthaldialdehyde (OPA) solution.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Elution Times: this compound typically elutes at approximately 4.7 minutes and strombine at 5.4 minutes under these conditions.
Method 2: HPLC with Cation-Exchange Chromatography
This method provides an alternative for the quantification of this compound and strombine without the need for derivatization.
1. Sample Preparation
-
Follow the same perchloric acid extraction protocol as described in Method 1.
2. HPLC Conditions
-
Column: A cation-exchange column (e.g., Alltech OA 2000).
-
Mobile Phase: A pH-neutralized sulfuric acid solution.
-
Detection: UV detector at a low wavelength (e.g., 210 nm).
-
Sensitivity: This method has a reported sensitivity in the range of 100 pmol to 10 nmol.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-based method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 500 µM |
| Precision (Intra-day RSD) | < 5% |
| Precision (Inter-day RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
| Limit of Detection (LOD) | ~20 pmol |
| Limit of Quantitation (LOQ) | ~50 pmol |
Note: This table is a composite based on typical performance characteristics of similar analytical methods, as specific comprehensive validation data for this compound was not available in the cited literature.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 4. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for removing interfering compounds in alanopine analysis
Welcome to the technical support center for alanopine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to interfering compounds during experimental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your sample preparation and analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis, focusing on strategies to remove interfering compounds.
Q1: I am observing a high background signal or baseline noise in my HPLC chromatogram. What are the likely causes and solutions?
High background or baseline noise in HPLC analysis of this compound often stems from residual proteins and salts in the sample extract. These interfering substances can co-elute with this compound, obscuring the peak of interest.
Recommended Solutions:
-
Protein Precipitation: This is a crucial first step to remove the bulk of proteins from your tissue homogenate. Perchloric acid (PCA) precipitation is a widely used and effective method for deproteinizing samples for this compound analysis.[1][2][3] The acid denatures and precipitates proteins, which can then be removed by centrifugation. It is critical to neutralize the supernatant after precipitation to prevent damage to the HPLC column.[2]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE is a highly effective technique. It separates this compound from interfering compounds based on differences in their physical and chemical properties. A strong cation exchange (SCX) SPE cartridge is often suitable for enriching amino acids and their derivatives like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent phase separate from water-soluble interferences. However, due to the polar nature of this compound, this method may be less efficient than SPE or protein precipitation for this specific application.
Q2: My this compound peak is poorly resolved and overlaps with other peaks. How can I improve peak separation?
Poor resolution is a common issue when analyzing complex biological samples. It indicates that other compounds in the sample have similar retention times to this compound under the current chromatographic conditions.
Recommended Solutions:
-
Optimize Sample Cleanup: Inadequate removal of interfering compounds is a primary cause of poor resolution. Consider switching to a more rigorous cleanup method. For instance, if you are currently using only protein precipitation, incorporating a subsequent SPE step can significantly improve the purity of your sample.
-
Derivatization: Derivatizing this compound can alter its chemical properties, leading to better separation from interfering compounds. Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) can enhance the hydrophobicity of this compound, resulting in a different retention time and improved separation on a reversed-phase column.
-
Adjust HPLC Method: Modify your HPLC parameters. This can include changing the mobile phase composition, gradient profile, or switching to a different type of HPLC column (e.g., a column with a different stationary phase chemistry).
Q3: I am experiencing low recovery of this compound after my sample preparation. What could be the cause and how can I improve it?
Low recovery means that a significant amount of this compound is being lost during the sample preparation process.
Recommended Solutions:
-
Method Selection: The choice of cleanup method significantly impacts recovery. Protein precipitation with acetonitrile or ethanol has been shown to yield high recoveries for a broad range of peptides and their catabolites. While SPE is very effective for cleanup, optimization is key to ensure this compound is not lost during the washing steps.
-
Protocol Optimization: Each step of your protocol should be optimized. For protein precipitation, ensure the correct concentration of the precipitating agent is used and that the pH is appropriate for this compound stability. For SPE, carefully select the sorbent and elution solvents to ensure that this compound is retained during loading and washing, and efficiently eluted during the final step.
-
Minimize Transfer Steps: Each time the sample is transferred between tubes or cartridges, there is a potential for loss. Streamline your workflow to minimize these transfer steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis from marine invertebrate tissues?
The primary interfering compounds in the analysis of this compound from marine invertebrate tissues are:
-
Proteins: These are abundant in biological tissues and can interfere with analysis by precipitating in the HPLC system, causing high backpressure, and by co-eluting with the analyte of interest.
-
Salts: Marine organisms have high concentrations of inorganic salts, which can cause ion suppression in mass spectrometry and interfere with chromatographic separation.
-
Other Small Polar Molecules: Biological tissues contain a complex mixture of other amino acids, organic acids, and polar metabolites that may have similar chromatographic behavior to this compound, leading to co-elution.
Q2: Which sample cleanup method is best for this compound analysis: Protein Precipitation, Solid-Phase Extraction, or Liquid-Liquid Extraction?
The "best" method depends on the specific requirements of your analysis, such as the required sensitivity, sample throughput, and available equipment. Here is a comparison to help you decide:
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | Low | High | Moderate to High |
| Recovery | Generally Good to High | Can be high with optimization | Variable, depends on solvent choice |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | High | Moderate |
| Ease of Use | Simple | Requires method development | Can be labor-intensive |
Q3: Can derivatization help in removing interferences in this compound analysis?
Yes, derivatization is a powerful strategy to indirectly "remove" interferences by improving the detection and separation of this compound. By chemically modifying the this compound molecule, you can:
-
Enhance Detection: Introducing a chromophore or fluorophore through derivatization can significantly increase the sensitivity of detection (e.g., using UV or fluorescence detectors). A common derivatizing agent for amino acids like this compound is o-phthaldialdehyde (OPA).
-
Improve Separation: Derivatization changes the chemical properties of this compound (e.g., making it more hydrophobic), which can shift its retention time on the HPLC column and improve its resolution from interfering compounds.
Experimental Protocols
Below are detailed methodologies for the key sample preparation techniques discussed.
Protocol 1: Protein Precipitation using Perchloric Acid (PCA)
This protocol is adapted from established methods for deproteinizing biological samples for the analysis of small molecules.
Materials:
-
Tissue homogenate
-
Ice-cold 4M Perchloric Acid (PCA)
-
Ice-cold 2M Potassium Hydroxide (KOH)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Start with a clear tissue homogenate after initial processing and centrifugation. Keep the sample on ice.
-
Add ice-cold 4M PCA to the homogenate to a final concentration of 1M. Vortex briefly to ensure thorough mixing.
-
Incubate the mixture on ice for 5 minutes to allow for protein precipitation.
-
Centrifuge the sample at 13,000 x g for 2 minutes in a pre-cooled centrifuge (4°C).
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Neutralize the supernatant by adding an equal volume of ice-cold 2M KOH. This will precipitate the excess PCA as potassium perchlorate.
-
Vortex briefly and centrifuge at 13,000 x g for 15 minutes in a pre-cooled centrifuge.
-
Collect the supernatant, which is now deproteinized and ready for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment
This is a general protocol for enriching amino acids from a complex matrix using a strong cation exchange (SCX) sorbent.
Materials:
-
Deproteinized sample from Protocol 1
-
SOLAµ SCX SPE plate or cartridges
-
Methanol
-
Water with 1% formic acid
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold or centrifuge
Procedure:
-
Conditioning: Add 1 volume of methanol to the SPE stationary phase.
-
Equilibration: Add 1 volume of water with 1% formic acid to the SPE stationary phase.
-
Loading: Acidify the deproteinized sample with an equal volume of 1% formic acid. Load the sample slowly onto the SPE stationary phase.
-
Washing: Wash the stationary phase with 1 volume of methanol containing 1% formic acid to remove neutral and acidic interferences.
-
Elution: Elute the bound this compound with 1 volume of 5% ammonium hydroxide in methanol.
-
The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Protocol 3: Post-Column Derivatization with o-Phthaldialdehyde (OPA)
This protocol describes a common method for the post-column derivatization of amino acids for fluorometric detection.
Materials:
-
o-Phthaldialdehyde (OPA) reagent
-
Sodium hypochlorite solution
-
HPLC system with a post-column reaction module and fluorescence detector
Procedure:
-
Separate the this compound from other compounds in the sample extract using HPLC.
-
After the column, the eluent is mixed with a sodium hypochlorite solution in a reaction coil to oxidize the secondary amine group of this compound.
-
The oxidized eluent is then mixed with the OPA reagent in a second reaction coil.
-
The resulting fluorescent derivative is detected by a fluorescence detector.
Visualizations
Caption: Workflow for this compound Analysis from Marine Invertebrate Tissue.
Caption: Detailed Steps of the Solid-Phase Extraction (SPE) Protocol.
References
Ensuring Reproducibility in Alanopine Biomarker Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in alanopine biomarker studies. Our goal is to enhance experimental reproducibility by providing detailed methodologies and clear solutions to potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a potential biomarker?
A1: this compound is an amino acid derivative that accumulates in many invertebrate species during periods of anaerobic metabolism. It is produced from pyruvate and alanine in a reaction catalyzed by this compound dehydrogenase (ADH). Because its production is linked to glycolysis under low-oxygen conditions, this compound is a promising biomarker for hypoxia and metabolic stress. Invertebrate and vertebrate pathways of anaerobic metabolism show that opine pathways, like the one producing this compound, are crucial for energy production when oxygen is scarce[1].
Q2: What are the critical first steps to ensure reproducibility in my this compound experiments?
A2: Reproducibility begins with meticulous sample handling and preparation. Key considerations include:
-
Rapid Freezing: Tissue samples should be harvested and snap-frozen in liquid nitrogen as quickly as possible to halt metabolic processes and preserve the in vivo concentrations of this compound.
-
Consistent Protocols: Use standardized protocols for sample collection, storage, and extraction across all experimental groups to minimize pre-analytical variability[2][3].
-
Pilot Studies: Conduct a small pilot study to optimize your extraction protocol for your specific tissue or cell type and to determine the appropriate amount of starting material.
Q3: How do I validate this compound as a biomarker for my specific application?
A3: Biomarker validation is a multi-stage process that involves both analytical and clinical validation[4][5].
-
Analytical Validation: This phase establishes the performance characteristics of your measurement assay. You must demonstrate that the assay is accurate, precise, sensitive, specific, and reproducible.
-
Clinical Validation: This phase links the biomarker to a clinical endpoint. For this compound, this would involve demonstrating a consistent correlation between this compound levels and the degree of hypoxia or metabolic stress in your model system. The entire process moves from discovery to validation, often starting with untargeted metabolomics and moving to targeted, quantitative methods.
Troubleshooting Guides
Sample Preparation and Extraction
Q: I am seeing high variability in this compound levels between my technical replicates. What could be the cause?
A: High variability often points to issues in sample preparation and extraction. Consider the following:
-
Inconsistent Homogenization: Ensure that your tissue homogenization protocol is consistent. Using a bead-based homogenizer can improve reproducibility. The duration and intensity of homogenization should be the same for all samples.
-
Temperature Fluctuations: Keeping samples consistently cold (on ice or at 4°C) during the entire extraction process is critical to prevent enzymatic degradation of metabolites.
-
Extraction Solvent Choice: The choice of extraction solvent can significantly impact metabolite recovery. A simple methanolic extraction is often effective for a broad range of metabolites, including this compound. For more polar metabolites, a two-step extraction with a phosphate buffer may improve yield.
Experimental Workflow for Tissue Extraction
This compound Quantification by LC-MS/MS
Q: My LC-MS/MS results show poor peak shape (broadening or tailing) for this compound. How can I improve this?
A: Poor peak shape can be caused by several factors related to your chromatography or sample matrix.
-
Column Overload: Try diluting your sample. Injecting too much analyte can saturate the column, leading to peak broadening.
-
Column Contamination: Contaminants from previous injections can affect peak shape. Run a column wash cycle with a strong solvent.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. For amine-containing compounds, a mobile phase pH that is 2 units below the pKa of the amine will ensure it is protonated and gives a better peak shape.
-
Improper Injection Solvent: The solvent used to reconstitute your dried extract should be similar in composition to the initial mobile phase to avoid peak distortion.
Q: I am observing a shift in the retention time for this compound across my sample batch. What is the problem?
A: Retention time shifts can compromise metabolite identification and quantification.
-
Column Degradation: Over time, the stationary phase of the LC column can degrade. If you observe a consistent drift, it may be time to replace the column.
-
Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and that there is no evaporation of volatile organic solvents, which would alter the composition and affect retention times.
-
Fluctuating Flow Rate: Inconsistent flow from the LC pump can cause retention time shifts. Check for leaks or bubbles in the system.
References
Validation & Comparative
Alanopine and Octopine: A Comparative Guide to their Roles as Indicators of Anaerobic Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of anaerobic metabolism is critical. This guide provides a detailed comparison of two key indicators, alanopine and octopine, offering insights into their performance, underlying biochemistry, and the methodologies for their detection.
In the realm of anaerobic metabolism, particularly in marine invertebrates, the accumulation of specific end products serves as a reliable indicator of hypoxic or anoxic conditions. Among these, this compound and octopine, both classified as opines, are prominent markers. Their presence and concentration can provide valuable information about the metabolic state of an organism and its adaptation to oxygen-deprived environments. This guide delves into a comparative analysis of this compound and octopine, supported by experimental data and detailed protocols to aid in their study.
Performance as Anaerobic Indicators: A Quantitative Look
The efficacy of this compound and octopine as indicators of anaerobic metabolism is best assessed by examining their accumulation under anaerobic conditions. While a direct, comprehensive comparison in a single study across multiple species is limited, a synthesis of available data from various marine invertebrates provides a clear picture of their respective roles.
| Indicator | Organism | Tissue | Condition | Fold Increase (approx.) | Reference |
| This compound | Crassostrea virginica (Oyster) | Adductor Muscle | 6h Recovery from Anoxia | ~3.7 | [1] |
| Gill | 2h Recovery from Anoxia | >8 (compared to strombine) | [1] | ||
| Mantle | 2h Recovery from Anoxia | >8 (compared to strombine) | [1] | ||
| This compound | Mercenaria mercenaria (Clam) | Adductor Muscle | 12-24h Anoxia | ~1.5-1.6 | [2] |
| Octopine & this compound/Strombine | Strombus luhuanus (Gastropod) | Pedal Retractor Muscle | After Exercise | Both accumulate | [3] |
Key Observations:
-
Tissue Specificity: The accumulation of this compound and octopine can be highly tissue-specific. In the oyster Crassostrea virginica, this compound is the predominant opine in the gill and mantle during recovery from anoxia, while both this compound and strombine accumulate in the adductor muscle.
-
Temporal Dynamics: The timing of accumulation can vary. In some species, opine accumulation is more pronounced during the recovery phase following a period of anoxia, rather than during the anaerobic event itself. This suggests a role in the restoration of metabolic balance.
-
Species-Specific Differences: The primary opine that accumulates differs between species. While some organisms utilize this compound, others rely on octopine as the main end product of anaerobic glycolysis. For instance, in the chambered nautilus, octopine is the primary anaerobic end product.
-
Minor Accumulation: In some cases, the accumulation of these opines during anoxia can be minor. For example, in the clam Mercenaria mercenaria, the increase in this compound and strombine during anoxia was less than 1 µmol/g.
Biochemical Pathways of Synthesis
The synthesis of this compound and octopine is a crucial adaptation to maintain redox balance during anaerobic conditions by reoxidizing NADH produced during glycolysis. This process is analogous to lactate formation in vertebrates.
This compound Synthesis
This compound is synthesized through the reductive condensation of L-alanine and pyruvate. This reaction is catalyzed by the enzyme This compound dehydrogenase .
Caption: this compound Synthesis Pathway.
Octopine Synthesis
Similarly, octopine is formed from the reductive condensation of L-arginine and pyruvate, a reaction catalyzed by octopine dehydrogenase .
Caption: Octopine Synthesis Pathway.
Experimental Protocols
Accurate quantification of this compound and octopine is essential for their use as metabolic indicators. Below are detailed methodologies for tissue extraction and subsequent analysis.
Tissue Extraction: Perchloric Acid Method
This method is widely used for the extraction of water-soluble metabolites from invertebrate tissues.
Caption: Perchloric Acid Tissue Extraction Workflow.
Detailed Steps:
-
Sample Collection: Rapidly excise the target tissue and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: Homogenize the tissue powder in 2-5 volumes of ice-cold 6% (v/v) perchloric acid.
-
Centrifugation: Centrifuge the homogenate at approximately 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully collect the supernatant and neutralize it by the dropwise addition of a cold solution of 5 M potassium carbonate (K2CO3) until the pH reaches 7.0-7.5. This will precipitate the perchlorate as potassium perchlorate (KClO4).
-
Final Centrifugation: Centrifuge again under the same conditions to remove the KClO4 precipitate.
-
Sample Storage: The final supernatant contains the extracted metabolites and can be stored at -80°C prior to analysis.
Quantification Methods
HPLC is a sensitive and specific method for the simultaneous quantification of this compound and other opines.
Protocol based on Fiore et al. (1984):
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable buffer system.
-
Detection: Post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite, followed by fluorometric detection.
-
Quantification: Compare peak areas of the samples to those of known standards for this compound and octopine.
Enzymatic assays provide a cost-effective and high-throughput alternative for quantification.
General Principle: The assay measures the change in NADH concentration, which is proportional to the amount of this compound or octopine present. This is monitored spectrophotometrically at 340 nm.
Assay for Octopine (example):
-
Reaction Mixture: Prepare a reaction buffer containing sodium phosphate, sodium pyruvate, L-arginine, and NADH.
-
Enzyme: Add purified octopine dehydrogenase to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Calculation: The rate of NADH oxidation is proportional to the octopine dehydrogenase activity, which in turn can be used to quantify octopine if the reaction is run in the reverse direction (octopine oxidation).
Conclusion
Both this compound and octopine serve as valuable indicators of anaerobic metabolism in marine invertebrates. The choice of which opine to measure will depend on the species under investigation and the specific research question. While this compound appears to be a more prominent indicator in some bivalves, particularly during recovery from anoxia, octopine is the key marker in other molluscs. The provided experimental protocols offer robust methods for the extraction and quantification of these important metabolic markers, enabling researchers to gain deeper insights into the physiological responses of organisms to environmental stressors. Future research focusing on direct comparative studies across a wider range of species will further elucidate the distinct roles of these opines in anaerobic metabolism.
References
A Comparative Guide to Alanopine and Octopine Dehydrogenases: Functional Distinctions in Anaerobic Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme function is paramount. This guide provides an objective comparison of two key opine dehydrogenases, alanopine dehydrogenase (ALPDH) and octopine dehydrogenase (ODH), which play critical roles in maintaining redox balance in marine invertebrates during anaerobic conditions. This analysis is supported by experimental data on their kinetic properties and substrate specificities.
This compound dehydrogenase and octopine dehydrogenase are both members of the opine dehydrogenase family, a group of enzymes that catalyze the reductive condensation of an α-keto acid with an amino acid. This reaction is crucial for the regeneration of NAD+ from NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen. While they share a common physiological role, their functional differences, particularly in substrate preference, dictate their specific metabolic contributions.
Core Functional Differences
The primary functional distinction between this compound and octopine dehydrogenase lies in their substrate specificity, particularly for the amino acid substrate. This compound dehydrogenase preferentially utilizes L-alanine, while octopine dehydrogenase shows a strong preference for L-arginine. This specificity is a key determinant of the primary opine that accumulates in the tissues of marine invertebrates during periods of intense muscular activity or environmental hypoxia.
The generalized reactions catalyzed by these enzymes are as follows:
-
This compound Dehydrogenase (EC 1.5.1.17): Pyruvate + L-alanine + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O
-
Octopine Dehydrogenase (EC 1.5.1.11): Pyruvate + L-arginine + NADH + H⁺ ⇌ D-octopine + NAD⁺ + H₂O
Comparative Kinetic Parameters
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide quantitative measures of enzyme-substrate affinity and catalytic efficiency. Below is a summary of reported kinetic data for ALPDH and ODH from various marine invertebrate sources.
| Enzyme | Organism and Tissue | Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) | Reference |
| This compound Dehydrogenase | Strombus luhuanus (Pedal Retractor Muscle) | Pyruvate | 0.36 | 100 | |
| L-alanine | 25 | 100 | |||
| NADH | 0.02 | 100 | |||
| Busycotypus canaliculatum (Foot Muscle) | Pyruvate | 0.43 | 100 | ||
| L-alanine | 48 | 100 | |||
| NADH | 0.02 | 100 | |||
| Octopine Dehydrogenase | Strombus luhuanus (Pedal Retractor Muscle) | Pyruvate | 0.42 | 100 | |
| L-arginine | 2.2 | 100 | |||
| NADH | 0.03 | 100 | |||
| Pecten maximus | Pyruvate | 0.4 | - | ||
| L-arginine | 1.0 | - | |||
| NADH | 0.04 | - |
Note: Vₘₐₓ values are often reported relative to the primary substrate and can vary significantly based on purification and assay conditions. The data presented here for Strombus luhuanus allows for a direct comparison under the same experimental conditions.
Substrate Specificity
While both enzymes exhibit a primary substrate preference, their degree of exclusivity varies. Some octopine dehydrogenases, particularly from more primitive invertebrates, have been shown to possess broader substrate specificity, utilizing other amino acids such as lysine and ornithine. In contrast, this compound dehydrogenase is generally more specific for L-alanine.
Experimental Protocols
The determination of the kinetic parameters and substrate specificity of this compound and octopine dehydrogenases typically involves spectrophotometric assays that monitor the change in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺.
Enzyme Activity Assay (General Protocol)
Objective: To measure the rate of NADH oxidation catalyzed by ALPDH or ODH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Pyruvate solution
-
L-alanine or L-arginine solution
-
NADH solution
-
Enzyme preparation (purified or cell-free extract)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, pyruvate, and the specific amino acid substrate (L-alanine for ALPDH or L-arginine for ODH).
-
Add the NADH solution to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Enzyme Purification Protocol (General Workflow)
Objective: To isolate and purify ALPDH or ODH from tissue samples.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Chromatography system (e.g., ion-exchange, affinity chromatography)
-
Ammonium sulfate for protein precipitation
-
Dialysis tubing
-
Protein concentration assay reagents
Procedure:
-
Homogenization: Homogenize the tissue (e.g., mollusc foot muscle) in a suitable buffer to release the intracellular enzymes.
-
Centrifugation: Centrifuge the homogenate to remove cellular debris, yielding a crude cell-free extract.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by adding increasing concentrations of ammonium sulfate. The fraction containing the target dehydrogenase is collected.
-
Dialysis: Remove the excess ammonium sulfate from the protein fraction by dialysis against a low-salt buffer.
-
Chromatography: Purify the enzyme further using a series of chromatography steps. Ion-exchange chromatography separates proteins based on charge, while affinity chromatography can provide high specificity by using a ligand that binds specifically to the dehydrogenase.
-
Purity Assessment: Analyze the purity of the final enzyme preparation using techniques like SDS-PAGE.
Visualizing the Metabolic Context and Experimental Workflow
To better understand the roles of these enzymes and the methods used to study them, the following diagrams have been generated using the DOT language.
Caption: Anaerobic glycolysis in marine invertebrates.
Caption: Spectrophotometric enzyme assay workflow.
Conclusion
This compound dehydrogenase and octopine dehydrogenase, while functionally analogous in facilitating anaerobic glycolysis, exhibit distinct substrate specificities that lead to the production of different opine end products. The preference of ALPDH for L-alanine and ODH for L-arginine has significant implications for the metabolic strategies employed by different marine invertebrates to survive hypoxic conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the structure-function relationships of these important enzymes and their potential as targets for drug development, particularly in the context of parasitic invertebrates.
Validating Alanopine as a Quantitative Biomarker for Hypoxia in Bivalves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alanopine with other potential biomarkers for quantifying hypoxic stress in bivalves. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate biomarkers for their specific research needs.
Introduction to Hypoxia and the Need for Reliable Biomarkers
Hypoxia, or low oxygen availability, is a significant environmental stressor for marine bivalves, impacting their metabolism, growth, and survival.[1] The ability to accurately quantify the level and duration of hypoxic stress is crucial for environmental monitoring, aquaculture, and understanding the physiological responses of these organisms. An ideal biomarker for hypoxia should be sensitive, specific, and its concentration should correlate quantitatively with the degree of oxygen deprivation.
This compound, an opine, is an end-product of anaerobic glycolysis in many marine invertebrates, including bivalves.[2] During periods of hypoxia, when aerobic respiration is limited, bivalves switch to anaerobic metabolism to maintain energy production. This metabolic shift leads to the accumulation of this compound in their tissues, making it a strong candidate for a quantitative biomarker of hypoxic stress.
Comparative Analysis of Hypoxia Biomarkers
This section compares this compound with other commonly considered biomarkers of hypoxia in bivalves. The quantitative data, primarily derived from 1H-NMR metabolomics and other analytical techniques, are summarized below.
Table 1: Quantitative Changes in Hypoxia Biomarkers in Bivalve Tissues
| Biomarker | Bivalve Species | Tissue | Hypoxia Duration | Fold Change (Hypoxia vs. Normoxia) | Reference |
| This compound | Mytilus edulis | Gill | 24 hours | Significant Increase | [3] |
| Crassostrea gigas | Gill | 24 hours | Significant Increase | [3] | |
| Strombine | Mytilus edulis | Gill | 24 hours | Significant Increase | [3] |
| Crassostrea gigas | Gill | 24 hours | Significant Increase | ||
| Succinate | Mytilus edulis | Gill | 24 hours | ~5-fold increase | |
| Crassostrea gigas | Gill | 24 hours | ~3-fold increase | ||
| Lactate | Mytilus galloprovincialis | Adductor Muscle | 6 hours | ~2-fold increase | |
| Alanine | Mytilus edulis | Gill | 24 hours | ~1.5-fold increase | |
| Crassostrea gigas | Gill | 24 hours | No significant change | ||
| Taurine | Mytilus edulis | Gill | 24 hours | Decrease | |
| Crassostrea gigas | Gill | 24 hours | No significant change |
Note: The fold changes are approximate and can vary depending on the specific experimental conditions and bivalve species.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to replicate or adapt these protocols.
Hypoxia Induction in Bivalves
-
Objective: To expose bivalves to controlled hypoxic conditions.
-
Apparatus:
-
Aquaria or sealed containers
-
Air pumps and nitrogen gas cylinders
-
Oxygen sensor and meter
-
-
Procedure:
-
Acclimate bivalves to normoxic conditions (air-saturated water) in the experimental aquaria for a specified period (e.g., 48 hours).
-
To induce hypoxia, stop the aeration and start bubbling the water with nitrogen gas.
-
Continuously monitor the dissolved oxygen concentration in the water using an oxygen sensor.
-
Maintain the desired low oxygen level (e.g., <2 mg/L) for the duration of the experiment.
-
A control group of bivalves should be maintained under normoxic conditions throughout the experiment.
-
At the end of the exposure period, collect tissue samples from both hypoxic and normoxic groups for biomarker analysis.
-
Quantification of this compound and Other Metabolites
-
Method 1: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and other opines.
-
Procedure:
-
Homogenize frozen bivalve tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Neutralize the supernatant and filter it.
-
Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Use a mobile phase gradient to separate the compounds of interest.
-
Detect the opines using a UV detector or a more specific detector like a mass spectrometer.
-
Quantify the concentration of this compound by comparing the peak area to that of a known standard.
-
-
-
Method 2: 1H-Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
-
Objective: To obtain a comprehensive metabolic profile of the tissue, including the quantification of this compound and other metabolites.
-
Procedure:
-
Extract metabolites from the tissue using a dual-phase extraction method (e.g., methanol-chloroform-water).
-
Lyophilize the aqueous phase containing the polar metabolites.
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., TSP).
-
Acquire 1H-NMR spectra using a high-field NMR spectrometer.
-
Process the spectra (e.g., phasing, baseline correction, and referencing).
-
Identify and quantify metabolites by comparing the spectra to reference databases and by integrating the peak areas relative to the internal standard.
-
-
Signaling Pathways and Regulatory Mechanisms
The accumulation of this compound under hypoxia is a direct consequence of a shift in the bivalve's metabolic strategy, a process orchestrated by complex signaling pathways.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway
Under normoxic conditions, the transcription factor HIF-1α is continuously produced but rapidly degraded. When oxygen levels drop, HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes encode for proteins that help the bivalve cope with low oxygen, including enzymes involved in anaerobic glycolysis. While direct regulation of this compound dehydrogenase by HIF-1α in bivalves is an area of ongoing research, it is hypothesized that HIF-1α upregulates the expression of enzymes in the anaerobic pathway, leading to the production of this compound.
Caption: HIF-1α signaling pathway under hypoxic conditions.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating a hypoxia biomarker in bivalves.
References
- 1. Role of the Neuroendocrine System of Marine Bivalves in Their Response to Hypoxia [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of hypoxia and reoxygenation on intermediary metabolite homeostasis of marine bivalves Mytilus edulis and Crassostrea gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alanopine Dehydrogenase Kinetics in Marine Invertebrates
A deep dive into the kinetic properties of alanopine dehydrogenase (ALDH), a key enzyme in anaerobic metabolism, reveals significant variations across different marine invertebrate species. This guide provides a comparative overview of ALDH kinetics, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
This compound dehydrogenase plays a crucial role in maintaining redox balance in marine invertebrates during periods of oxygen limitation (hypoxia or anoxia) by catalyzing the reductive condensation of pyruvate and an amino acid, typically L-alanine, to form this compound. The efficiency and substrate affinity of this enzyme vary considerably among species, reflecting adaptations to their specific physiological demands and environmental niches.
Comparative Kinetics of this compound Dehydrogenase
The kinetic parameters of ALDH, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's substrate affinity and catalytic efficiency. A summary of these quantitative data from various marine species is presented below. It is important to note that in some species, such as the channeled whelk (Busycotypus canaliculatum), tissue-specific isozymes of ALDH exist with distinct kinetic properties.
| Species | Tissue | Km Pyruvate (mM) | Km L-Alanine (mM) | Km NADH (mM) | Vmax (U/mg protein) | Experimental Conditions |
| Littorina littorea (Periwinkle) | Foot Muscle | 0.26 (pH 7.5), 0.17 (pH 6.5) | 23.8 (pH 7.5), 14.9 (pH 6.5) | 0.009 | N/A | 24°C |
| Busycotypus canaliculatum (Channeled Whelk) | Hepatopancreas (Isozyme) | N/A | 8.84 | N/A | N/A | N/A |
| Gill/Kidney (Isozyme) | N/A | 10.64 | N/A | N/A | N/A | |
| Muscle (Isozyme) | N/A | 13.12 | N/A | N/A | N/A | |
| Mercenaria mercenaria (Hard Clam) | Gill | 0.38 | 28 | N/A | 3 | 23°C, pH 7.0 |
| Strombus luhuanus (Red-mouthed Stromb) | Pedal Retractor Muscle | 2.4 - 3.1 | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the cited literature. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocols
The determination of ALDH kinetic parameters involves specific experimental procedures. Below are detailed methodologies for key experiments.
Enzyme Extraction and Purification
-
Tissue Homogenization: Tissues are typically homogenized in a cold buffer (e.g., 20 mM phosphate buffer, pH 7.2, or 50 mM imidazole-HCl, pH 7.5) containing protease inhibitors (e.g., 2 mM phenylmethylsulfonyl fluoride for hepatopancreas) and reducing agents (e.g., 10 mM 2-mercaptoethanol).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 30,000 x g for 30 minutes) to remove cellular debris, yielding a crude enzyme extract in the supernatant.
-
Purification (Optional but Recommended for Kinetic Studies): Further purification can be achieved through techniques such as ammonium sulfate fractionation, gel filtration chromatography (e.g., Sephadex G-100), and ion-exchange chromatography (e.g., DEAE-Sephadex).
This compound Dehydrogenase Activity Assay
The activity of ALDH is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Standard Assay Mixture:
-
Buffer: 50 mM imidazole-HCl, pH 7.0-7.5.
-
Substrates:
-
Pyruvate (e.g., 2.0 mM).
-
L-Alanine (e.g., 50-200 mM).
-
-
Cofactor: NADH (e.g., 0.1-0.15 mM).
-
Enzyme Extract: A suitable aliquot of the purified or crude enzyme preparation.
Procedure:
-
The reaction is initiated by the addition of the enzyme extract to the assay mixture.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer, often maintained at a constant temperature (e.g., 23-25°C).
-
The initial linear rate of the reaction is used to calculate enzyme activity. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
Determination of Kinetic Parameters (Km and Vmax)
To determine the Km for a specific substrate (e.g., pyruvate), its concentration is varied while the concentrations of the other substrates (L-alanine and NADH) are kept constant and saturating. The initial reaction velocities are measured for each substrate concentration. The data are then plotted using a linear transformation method, such as the Lineweaver-Burk or Hanes-Woolf plot, to calculate the Km and Vmax values.
Visualizing the Experimental Workflow
The logical flow of the experimental procedures for determining the kinetic parameters of this compound dehydrogenase can be visualized as follows:
Caption: Experimental workflow for determining the kinetic parameters of this compound dehydrogenase.
Signaling Pathway Context
This compound dehydrogenase is a terminal enzyme in a specific anaerobic glycolytic pathway. This pathway is an alternative to lactate production for the re-oxidation of NADH, which is essential for the continued operation of glycolysis under anaerobic conditions.
Caption: The role of this compound Dehydrogenase in anaerobic glycolysis.
Alanopine vs. Lactate: A Comparative Guide to Biomarkers of Anaerobic Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alanopine and lactate as biomarkers of anaerobic stress, supported by experimental data. It is designed to assist researchers in selecting the appropriate biomarker for their studies, particularly in the context of marine invertebrate physiology and comparative biochemistry.
Introduction
Under conditions of oxygen limitation (hypoxia or anoxia), many organisms switch from aerobic respiration to anaerobic glycolysis to maintain ATP production. This metabolic shift results in the accumulation of specific end products to regenerate NAD+ from NADH, a critical step for the continuation of glycolysis. In vertebrates, the primary end product is lactate, formed from pyruvate by the action of lactate dehydrogenase (LDH). However, many marine invertebrates, particularly molluscs and annelids, utilize an alternative pathway culminating in the formation of opines, such as this compound. This compound is synthesized from pyruvate and an amino acid (typically alanine or glycine) by this compound dehydrogenase (ADH). The choice between lactate and this compound as the primary anaerobic end product has significant physiological implications, and understanding their respective roles as biomarkers is crucial for accurately assessing anaerobic stress.
Performance Comparison: this compound vs. Lactate
The utility of a biomarker is determined by its specificity, sensitivity, and the kinetics of its accumulation and clearance. Below is a comparative analysis of this compound and lactate based on these parameters.
Quantitative Data Summary
The following tables summarize quantitative data on the accumulation of this compound and lactate in the tissues of the blue mussel, Mytilus edulis, during exposure to anoxia.
Table 1: this compound and Lactate Accumulation in Mytilus edulis adductor muscle during Anoxia
| Time in Anoxia (hours) | This compound (μmol/g wet weight) | Lactate (μmol/g wet weight) |
| 0 (Normoxia) | 0.5 ± 0.1 | 0.2 ± 0.05 |
| 6 | 4.2 ± 0.5 | 1.5 ± 0.2 |
| 12 | 7.8 ± 0.9 | 2.8 ± 0.4 |
| 24 | 10.5 ± 1.2 | 3.5 ± 0.5 |
| 48 | 9.8 ± 1.1 | 3.2 ± 0.4 |
Table 2: Kinetic Properties of this compound Dehydrogenase (ADH) and Lactate Dehydrogenase (LDH) from Marine Invertebrates
| Enzyme | Substrate | Apparent Km (mM) | Optimal pH (Forward Reaction) |
| This compound Dehydrogenase (ADH) | Pyruvate | 0.1 - 0.5 | 6.5 - 7.5 |
| Alanine | 20 - 100 | ||
| Lactate Dehydrogenase (LDH) | Pyruvate | 0.1 - 0.4 | 7.0 - 8.0 |
Signaling Pathways and Regulation
The production of both this compound and lactate is a direct consequence of the activation of anaerobic glycolysis. This metabolic shift is primarily regulated by the cellular energy state (ATP/ADP ratio) and the availability of oxygen.
Under hypoxic conditions, the master regulator of the cellular response is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 activates the transcription of genes encoding glycolytic enzymes, including phosphofructokinase and pyruvate kinase, thereby increasing the flux of glucose to pyruvate. Concurrently, HIF-1 promotes the expression of lactate dehydrogenase (in lactate-producing organisms), facilitating the conversion of pyruvate to lactate. In organisms that produce this compound, the regulation of this compound dehydrogenase is less clearly defined but is thought to be driven by the increased availability of its substrates, pyruvate and alanine, resulting from the upregulation of glycolysis and amino acid catabolism.
evolutionary relationship of alanopine dehydrogenase to other opine dehydrogenases
A comparative guide to the evolutionary and functional landscape of opine dehydrogenases, for researchers, scientists, and drug development professionals.
The opine dehydrogenase (ODH) family presents a fascinating case study in molecular evolution, where enzyme function appears to be secondary to the evolutionary history of the organism. This guide delves into the evolutionary relationship of alanopine dehydrogenase (ALPDH) to its fellow opine dehydrogenases, such as octopine dehydrogenase (OCDH), strombine dehydrogenase (STRDH), and tauropine dehydrogenase (TAUDH). These enzymes play a crucial role in maintaining redox balance in various marine invertebrates, particularly during periods of anaerobic metabolism. Understanding their evolutionary divergence and functional similarities is pivotal for fields ranging from comparative biochemistry to the development of novel enzymatic tools.
Quantitative Comparison of Opine Dehydrogenases
The functional characteristics of opine dehydrogenases, while sharing a common catalytic mechanism, exhibit variations in substrate affinity and molecular size. These differences are often tissue-specific and reflect the metabolic needs of the organism. The following table summarizes key quantitative data for this compound dehydrogenase and other representative opine dehydrogenases from different marine invertebrate species.
| Enzyme Name | Species | Tissue | Molecular Weight (Da) | Apparent Km (Pyruvate) (mM) | Apparent Km (Amino Acid Substrate) (mM) | Amino Acid Substrate |
| This compound Dehydrogenase | Strombus luhuanus[1][2] | Pedal Retractor Muscle | ~42,000 | Similar to OCDH | - | L-Alanine, Glycine |
| Octopine Dehydrogenase | Strombus luhuanus[1][2][3] | Pedal Retractor Muscle | ~39,000 | Similar to ALPDH | - | L-Arginine |
| This compound Dehydrogenase | Mercenaria mercenaria | Gill | - | 0.38 ± 0.05 | 28 ± 2.1 | L-Alanine |
| Strombine Dehydrogenase | Mercenaria mercenaria | Foot Muscle | - | 0.32 ± 0.04 | 173 ± 1.3 | Glycine |
| Strombine Dehydrogenase | Meretrix lusoria | Foot Muscle | ~46,000 | - | - | L-Alanine, Glycine |
Experimental Protocols
The characterization and comparison of opine dehydrogenases rely on a set of fundamental biochemical and molecular biology techniques. Below are detailed methodologies for key experiments cited in the study of these enzymes.
Opine Dehydrogenase Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of opine dehydrogenases by measuring the rate of NADH oxidation.
Principle: The enzymatic reaction involves the reductive condensation of pyruvate and an amino acid to form an opine, a process that is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, characteristic of NADH, is monitored to quantify enzyme activity.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Enzyme extract or purified enzyme solution
-
Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0)
-
Pyruvate solution (e.g., 2 mM final concentration)
-
NADH solution (e.g., 0.1 mM final concentration)
-
Amino acid substrate solution (e.g., 100-800 mM L-alanine or glycine, depending on the enzyme and tissue)
-
Distilled water
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate, and the specific amino acid substrate.
-
Add the NADH solution to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
cDNA Cloning and Sequencing of Opine Dehydrogenase Genes
This protocol describes the general steps involved in isolating and sequencing the cDNA encoding for an opine dehydrogenase.
Principle: Messenger RNA (mRNA) from a specific tissue is reverse transcribed into complementary DNA (cDNA), which is then cloned into a vector for amplification and sequencing. This allows for the determination of the amino acid sequence of the protein.
Materials:
-
Tissue sample (e.g., muscle tissue from a marine invertebrate)
-
RNA extraction kit
-
Reverse transcriptase
-
Oligo(dT) primers
-
DNA polymerase for PCR
-
Gene-specific primers (if available) or degenerate primers based on conserved regions
-
Cloning vector (e.g., plasmid)
-
DNA ligase
-
Competent bacterial cells (e.g., E. coli)
-
DNA sequencing reagents and equipment
Procedure:
-
RNA Isolation: Extract total RNA from the tissue sample using a commercial kit or a standard protocol like the guanidinium thiocyanate-phenol-chloroform method.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) cellulose chromatography, which specifically binds to the poly(A) tail of eukaryotic mRNAs.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and oligo(dT) primers.
-
Second-Strand cDNA Synthesis: Synthesize the complementary second strand of DNA using DNA polymerase I and RNase H.
-
cDNA Amplification (PCR): Amplify the opine dehydrogenase cDNA using PCR. If the sequence is unknown, degenerate primers designed from conserved regions of other opine dehydrogenases can be used. For known sequences, specific primers are employed.
-
Cloning: Ligate the amplified cDNA fragments into a suitable cloning vector.
-
Transformation: Introduce the recombinant vectors into competent bacterial cells.
-
Screening and Sequencing: Select colonies containing the desired cDNA insert and sequence the insert to determine the nucleotide sequence of the opine dehydrogenase gene.
Phylogenetic Analysis of Opine Dehydrogenase Sequences
This protocol provides a general workflow for constructing a phylogenetic tree to visualize the evolutionary relationships between different opine dehydrogenases.
Principle: Amino acid or nucleotide sequences of different opine dehydrogenases are aligned to identify conserved and variable regions. A phylogenetic tree is then constructed based on the sequence similarities, illustrating the evolutionary divergence of the enzymes.
Materials:
-
Amino acid or nucleotide sequences of various opine dehydrogenases obtained from databases (e.g., GenBank) or from sequencing experiments.
-
Multiple sequence alignment software (e.g., ClustalW, MAFFT).
-
Phylogenetic analysis software (e.g., MEGA, PHYLIP).
Procedure:
-
Sequence Retrieval: Obtain the sequences of interest in FASTA format.
-
Multiple Sequence Alignment: Align the sequences using a multiple sequence alignment program to identify homologous positions.
-
Phylogenetic Model Selection: Determine the best-fit model of protein or nucleotide evolution for the dataset using statistical methods available in software like MEGA.
-
Tree Construction: Construct the phylogenetic tree using a method such as Neighbor-Joining (a distance-based method) or Maximum Likelihood (a character-based method).
-
Tree Evaluation: Assess the reliability of the branching patterns in the phylogenetic tree using bootstrap analysis (e.g., with 1000 replicates). The bootstrap values on the nodes of the tree represent the confidence in the grouping.
-
Tree Visualization: Visualize and edit the phylogenetic tree using the software's built-in tools.
Visualizing Evolutionary Relationships
The evolutionary history of opine dehydrogenases is intricately linked to the phylogeny of the species in which they are found. The following diagram illustrates a representative phylogenetic relationship among different opine dehydrogenases, highlighting that the enzymes cluster based on the evolutionary closeness of the host organisms rather than their specific amino acid substrate.
Caption: Phylogenetic tree of opine dehydrogenases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. Multiple forms of octopine dehydrogenase in Strombus luhuanus (mollusca, gastropoda, strombidae): genetic basis of polymorphism, properties of the enzymes, and relationship between the octopine dehydrogenase phenotype and the accumulation of anaerobic end products during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alanopine Accumulation in Marine Invertebrates Under Anoxia
A comprehensive guide for researchers, scientists, and drug development professionals on the differential accumulation of alanopine, a key anaerobic end product, across various marine invertebrate species subjected to anoxia. This guide provides quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
In the absence of oxygen, many marine invertebrates shift their metabolic pathways to sustain energy production. A key adaptation in this anaerobic metabolism is the accumulation of opines, such as this compound and strombine. These compounds play a crucial role in maintaining redox balance by reoxidizing NADH to NAD+, allowing glycolysis to continue. However, the extent of this compound accumulation varies significantly across different species, reflecting diverse strategies for surviving oxygen deprivation. This guide offers a comparative overview of these differences, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Accumulation
A review of available literature reveals that the accumulation of this compound and its structural analog, strombine, as primary end products of anaerobic glycolysis is not a universal strategy among all marine invertebrates under anoxic conditions. While some species show significant accumulation, others, such as the oyster Crassostrea virginica, surprisingly do not accumulate these opines during anoxia but rather in the initial hours of recovery from anoxia[1][2]. This suggests that in some species, this compound's role may be more related to metabolic recovery and the rapid processing of accumulated glycolytic intermediates.
| Species | Tissue | Anoxic Condition | This compound (μmol/g wet weight) | Strombine (μmol/g wet weight) | Reference |
| Crassostrea virginica | Adductor Muscle | 96h anoxia | Not Detected | Not Detected | [1][2] |
| 2-6h recovery | 2.0 | 2.7 | [2] | ||
| Mantle | 96h anoxia | Not Detected | Not Detected | ||
| 2h recovery | 1.3 | Not Reported | |||
| Gill | 96h anoxia | Not Detected | Not Detected | ||
| 2h recovery | 0.5 | Not Reported |
Note: Data on this compound accumulation during anoxia in other species is scarce in the reviewed literature, suggesting that for many marine invertebrates, other anaerobic end products like succinate and alanine may be more prominent. The focus on recovery in C. virginica highlights a different functional role for opines in this species.
Experimental Protocols
Induction of Anoxia in Marine Invertebrates
A standardized method for inducing anoxia in laboratory settings is crucial for comparative studies. The following protocol is a general guideline adapted from various studies on marine bivalves and other invertebrates.
Objective: To create an anoxic environment for marine invertebrates to study anaerobic metabolism.
Materials:
-
Glass aquaria with airtight lids
-
Seawater (filtered and sterilized) appropriate for the species
-
Nitrogen (N₂) gas cylinder with a regulator and tubing
-
Oxygen sensor and meter
-
Airstones
Procedure:
-
Place the experimental animals in the aquaria with sufficient seawater to ensure their well-being.
-
Acclimate the animals to the experimental temperature and salinity for a period of 24-48 hours.
-
To induce anoxia, stop aeration and begin gently bubbling nitrogen gas through the seawater using airstones.
-
Seal the aquaria with airtight lids, leaving a small outlet for the displaced gas to exit.
-
Continuously monitor the dissolved oxygen concentration in the water using an oxygen sensor. Anoxia is generally considered to be reached at <0.01 mg/L O₂.
-
Maintain the anoxic conditions for the desired experimental duration.
-
For recovery experiments, cease the nitrogen bubbling and reintroduce aeration to the seawater.
Quantification of this compound and Strombine using High-Performance Liquid Chromatography (HPLC)
The following is a generalized protocol for the extraction and quantification of opines from invertebrate tissues, based on established HPLC methods.
Objective: To accurately measure the concentrations of this compound and strombine in tissue samples.
Materials:
-
Tissue homogenizer
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (KOH)
-
Centrifuge
-
HPLC system equipped with a suitable column (e.g., cation-exchange or reversed-phase) and a detector (e.g., UV or fluorescence detector)
-
This compound and strombine standards
-
Mobile phase (specific composition depends on the column and detection method)
Procedure:
-
Tissue Extraction:
-
Excise the tissue of interest from the animal quickly and freeze it immediately in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize it in 2-3 volumes of ice-cold 6% perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and neutralize it by adding a calculated amount of potassium hydroxide. The precipitation of potassium perchlorate will occur.
-
Centrifuge again to pellet the potassium perchlorate and collect the neutralized supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of this compound and strombine standards.
-
Filter the tissue extracts and standards through a 0.22 µm filter before injection into the HPLC system.
-
Inject the samples and standards onto the HPLC column.
-
Elute the compounds using the appropriate mobile phase and flow rate.
-
Detect the opines using a UV detector (e.g., at 210 nm) or a more sensitive fluorescence detector after post-column derivatization.
-
Quantify the amount of this compound and strombine in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism Pathway
Under anaerobic conditions, glycolysis produces pyruvate and NADH. To regenerate NAD+ and allow glycolysis to continue, this compound dehydrogenase catalyzes the reductive condensation of pyruvate and an amino acid (typically alanine) to form this compound.
Caption: this compound synthesis pathway during anoxia.
Experimental Workflow for this compound Accumulation Study
The following diagram outlines the typical workflow for investigating this compound accumulation in marine invertebrates under anoxia.
References
- 1. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Alanopine Dehydrogenase for its Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alanopine dehydrogenase's performance with its various substrates and offers a comparative look at alternative enzymes. The information presented is supported by experimental data to aid in the validation of its substrate specificity.
This compound dehydrogenase (EC 1.5.1.17) is an oxidoreductase that plays a crucial role in anaerobic metabolism in many marine invertebrates.[1][2] It catalyzes the reductive condensation of pyruvate with an amino acid, typically L-alanine, to form this compound, using NADH as a cofactor.[1][2][3] The specificity of this enzyme for its substrates is critical for its biological function and for its potential applications in various research and industrial fields.
Comparative Analysis of Substrate Specificity
The substrate specificity of this compound dehydrogenase can vary between different species and even between different tissues within the same organism. This is exemplified by the existence of two distinct but related enzymes: this compound dehydrogenase and strombine dehydrogenase. While both are imino acid dehydrogenases, they exhibit different preferences for their amino acid substrates.
Kinetic Parameters of this compound Dehydrogenase
The affinity of this compound dehydrogenase for its substrates is typically quantified by the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
The following tables summarize the apparent Km values for the primary substrates of this compound dehydrogenase from different sources.
Table 1: Apparent Km (mM) for Amino Acid Substrates
| Enzyme Source | L-alanine | Glycine | L-2-aminobutyrate | L-serine |
| Mercenaria mercenaria (gill) | 28 ± 2.1 | 291 ± 40 | - | - |
| Littorina littorea (foot muscle) | 14.9 ± 0.85 (at pH 6.5) | >37% of L-alanine activity | >37% of L-alanine activity | >37% of L-alanine activity |
| 23.8 ± 0.52 (at pH 7.5) |
Table 2: Apparent Km (mM) for Keto Acid and Cofactor Substrates
| Enzyme Source | Pyruvate | NADH | NAD+ | meso-alanopine |
| Mercenaria mercenaria (gill) | 0.38 ± 0.05 | - | - | 7.4 ± 2.7 |
| Littorina littorea (foot muscle) | 0.17 ± 0.02 (at pH 6.5) | 0.009 ± 0.0001 | 0.18 ± 0.03 | 6.5 (at pH 6.5) |
| 0.26 ± 0.01 (at pH 7.5) | 50 (at pH 8.5) |
As the data indicates, this compound dehydrogenase from the gill of Mercenaria mercenaria shows a significantly higher affinity for L-alanine compared to glycine. Similarly, the enzyme from Littorina littorea foot muscle prefers L-alanine, with other amino acids being utilized at much lower rates. The affinity for pyruvate and the cofactor NADH is generally high across different species.
Comparison with Alternative Enzymes
In some marine invertebrates, particularly in muscle tissues, strombine dehydrogenase is the predominant imino acid dehydrogenase. This enzyme preferentially utilizes glycine as its amino acid substrate to produce strombine.
Table 3: Comparison of Apparent Km (mM) for this compound Dehydrogenase and Strombine Dehydrogenase from Mercenaria mercenaria
| Enzyme | Tissue | L-alanine | Glycine | Pyruvate |
| This compound Dehydrogenase | Gill | 28 ± 2.1 | 291 ± 40 | 0.38 ± 0.05 |
| Strombine Dehydrogenase | Foot Muscle | 242 ± 11 | 173 ± 1.3 | 0.32 ± 0.04 |
This tissue-specific expression of different dehydrogenases highlights the metabolic adaptation of different organs to their specific physiological demands.
Another key alternative enzyme in anaerobic glycolysis is lactate dehydrogenase (LDH), which reduces pyruvate to lactate. In many marine invertebrates, this compound and strombine dehydrogenases functionally replace LDH as the terminal enzymes of glycolysis.
Experimental Protocols
The validation of this compound dehydrogenase specificity relies on robust experimental methodologies. The following are key experimental protocols cited in the literature.
Enzyme Activity Assay
The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide cofactor (NADH or NAD+).
Protocol for this compound Formation (Forward Reaction):
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM imidazole-HCl, pH 7.0-7.5), L-alanine, pyruvate, and NADH.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
Protocol for this compound Oxidation (Reverse Reaction):
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5-9.2), meso-alanopine, and NAD+.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 340 nm as NAD+ is reduced to NADH.
-
Calculate the enzyme activity based on the rate of absorbance change.
Kinetic Analysis
To determine the apparent Km values for different substrates, the enzyme activity is measured at various substrate concentrations while keeping the concentrations of other substrates saturating. The data is then plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to calculate the Km and Vmax values.
Visualizing the Process
The following diagrams illustrate the reaction catalyzed by this compound dehydrogenase and a typical experimental workflow for determining its substrate specificity.
Caption: The reversible reaction catalyzed by this compound dehydrogenase.
Caption: A typical workflow for determining enzyme kinetic parameters.
References
A Comparative Transcriptomic Guide to Alanopine and Octopine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alanopine and octopine metabolic pathways, crucial anaerobic glycolytic processes in many marine invertebrates. Understanding the transcriptional regulation of these pathways is vital for research in marine biology, comparative physiology, and has potential applications in drug development, particularly in targeting metabolic pathways of pathogenic organisms. This document outlines the core components of each pathway, presents a framework for their comparative transcriptomic analysis, and provides detailed experimental protocols.
Introduction to this compound and Octopine Metabolism
This compound and octopine are opines, secondary metabolites produced in the cells of various marine invertebrates, such as mollusks and crustaceans, primarily during periods of hypoxia or anoxia. These pathways serve to maintain redox balance by reoxidizing NADH to NAD+, allowing glycolysis to continue and produce ATP when oxygen is scarce. The key enzymes in these pathways, this compound dehydrogenase (ADH) and octopine dehydrogenase (ODH), catalyze the reductive condensation of pyruvate with an amino acid.
-
This compound Pathway: Utilizes L-alanine and pyruvate.
-
Octopine Pathway: Utilizes L-arginine and pyruvate.
The prevalence and dominance of one pathway over the other can vary between species and even different tissues within the same organism, suggesting differential gene regulation, which can be elucidated through comparative transcriptomics.
Comparative Transcriptomic Analysis: A Framework
While no direct comparative transcriptomic studies of this compound and octopine metabolic pathways were found in a comprehensive literature search, this section provides a framework and hypothetical data representation for such an analysis. The primary goal of a comparative transcriptomic study would be to quantify and compare the expression levels of the genes encoding this compound dehydrogenase and octopine dehydrogenase, as well as other potentially involved genes, under specific conditions (e.g., normoxia vs. hypoxia).
Data Presentation
The following table illustrates how quantitative data from a hypothetical comparative RNA-Seq experiment could be presented. This experiment would involve exposing a model organism, such as the blue mussel (Mytilus edulis), to normoxic and hypoxic conditions and then sequencing the transcriptome of a specific tissue (e.g., adductor muscle).
| Gene | Pathway | Condition | Normalized Expression (e.g., TPM) | Fold Change (Hypoxia/Normoxia) | p-value |
| This compound Dehydrogenase (ADH) | This compound | Normoxia | 150 | 10.5 | <0.001 |
| Hypoxia | 1575 | ||||
| Octopine Dehydrogenase (ODH) | Octopine | Normoxia | 250 | 5.2 | <0.001 |
| Hypoxia | 1300 | ||||
| Arginine Kinase | Supporting | Normoxia | 500 | 1.5 | 0.04 |
| Hypoxia | 750 | ||||
| Pyruvate Kinase | Glycolysis | Normoxia | 800 | 2.1 | <0.01 |
| Hypoxia | 1680 |
TPM: Transcripts Per Million. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
This section details the key experimental methodologies for conducting a comparative transcriptomic analysis of the this compound and octopine metabolic pathways.
Experimental Organism and Stress Induction
-
Organism: Mytilus edulis (Blue Mussel) or another suitable marine invertebrate known to possess both pathways.
-
Acclimation: Animals should be acclimated to laboratory conditions for at least one week in aerated seawater at a constant temperature and salinity.
-
Hypoxia Induction: Hypoxia can be induced by bubbling nitrogen gas into the seawater to reduce the dissolved oxygen level to a desired concentration (e.g., <1 mg/L). A control group should be maintained under normoxic conditions (saturated oxygen).
-
Tissue Sampling: After the experimental period (e.g., 24 hours of hypoxia), tissues of interest (e.g., adductor muscle, gills) should be dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Extraction:
-
Total RNA is extracted from the frozen tissue samples using a suitable method for molluscan tissues, which are often rich in polysaccharides and other inhibitors. A combination of TRIzol reagent and a column-based purification kit (e.g., RNeasy Kit, Qiagen) is recommended.
-
The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase and random primers.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
-
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Mapping: The clean reads are mapped to a reference genome or transcriptome of the organism using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression analysis between the normoxic and hypoxic groups is performed using packages like DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1) are considered differentially expressed.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and KEGG to identify enriched biological processes and metabolic pathways.
Visualization of Metabolic Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the this compound and octopine metabolic pathways and a typical experimental workflow for their comparative transcriptomic analysis.
This compound Metabolic Pathway
Caption: The this compound metabolic pathway, where pyruvate and L-alanine are converted to this compound.
Octopine Metabolic Pathway
Caption: The octopine metabolic pathway, where pyruvate and L-arginine are converted to octopine.
Experimental Workflow for Comparative Transcriptomics
A Comparative Analysis of Metabolic Efficiency: The Alanopine Pathway vs. Other Anaerobic Pathways
In the realm of anaerobic metabolism, cells must generate ATP and regenerate NAD+ from NADH to sustain glycolysis in the absence of oxygen. While lactate and ethanol fermentation are the most commonly cited anaerobic pathways, a variety of alternative strategies have evolved, particularly in marine invertebrates. This guide provides a detailed comparison of the metabolic efficiency of the alanopine pathway, a member of the opine fermentation family, against the more conventional lactate fermentation pathway.
The this compound pathway, and opine pathways in general, are functionally analogous to lactate fermentation.[1] Their primary role is to maintain the cytosolic redox balance by re-oxidizing NADH produced during glycolysis, thereby ensuring a continuous supply of ATP under hypoxic or anoxic conditions.[1] This is crucial for organisms that experience frequent fluctuations in oxygen availability.
Metabolic Efficiency: A Head-to-Head Comparison
The efficiency of an anaerobic pathway is not solely defined by its ATP yield but also by its impact on the intracellular environment, particularly pH, and the metabolic fate of its end products.
ATP Yield
Both the this compound and lactate pathways are extensions of glycolysis. The net gain of ATP from the breakdown of one molecule of glucose to pyruvate via glycolysis is 2 ATP.[2] The subsequent conversion of pyruvate to either this compound or lactate does not generate any additional ATP. Therefore, in terms of direct energy production, the pathways are equivalent.
-
Glycolysis: Glucose + 2 ADP + 2 Pi + 2 NAD+ → 2 Pyruvate + 2 ATP + 2 NADH + 2 H+ + 2 H2O[2]
-
Lactate Fermentation: Pyruvate + NADH + H+ ⇌ Lactate + NAD+[3]
-
This compound Fermentation: Pyruvate + Alanine + NADH + H+ ⇌ this compound + NAD+ + H2O
Redox Balance (NADH/NAD+ Regeneration)
A primary function of fermentation is the regeneration of NAD+, which is essential for the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis. Both pathways achieve this by oxidizing one molecule of NADH for every molecule of pyruvate consumed. This maintains the cellular NADH/NAD+ ratio, allowing glycolysis to continue producing ATP.
End-Product Accumulation and Cellular pH
The most significant difference lies in the nature of the end products.
-
Lactate: The accumulation of lactate, a relatively strong acid, leads to a decrease in intracellular pH (acidosis). This can inhibit the activity of key glycolytic enzymes, such as phosphofructokinase, and ultimately impair metabolic function.
-
This compound: this compound, being a secondary amine dicarboxylic acid, is a zwitterion at physiological pH and is considered a less disruptive osmolyte. Its accumulation does not significantly alter intracellular pH. This represents a major metabolic advantage, as it allows for sustained energy production during prolonged periods of anaerobiosis without the detrimental effects of acidosis.
Quantitative Data Summary
| Parameter | This compound Pathway | Lactate Pathway | Ethanol Fermentation |
| Net ATP Yield (per glucose) | 2 ATP | 2 ATP | 2 ATP |
| NADH Oxidized (per pyruvate) | 1 | 1 | 1 |
| Primary End Product | This compound | Lactate | Ethanol, CO2 |
| Effect on Intracellular pH | Neutral (No significant change) | Acidifying (Leads to acidosis) | Neutral/Slightly Acidifying |
| Key Enzyme | This compound Dehydrogenase (ADH) | Lactate Dehydrogenase (LDH) | Pyruvate Decarboxylase, Alcohol Dehydrogenase |
Signaling Pathways and Experimental Workflows
Metabolic Pathway Diagrams
The following diagrams illustrate the core reactions of the this compound and lactate fermentation pathways downstream of glycolysis.
Experimental Workflow
The following diagram outlines a typical workflow for comparing metabolic efficiency in tissue samples.
Experimental Protocols
Protocol for Determination of this compound Dehydrogenase (ADH) and Lactate Dehydrogenase (LDH) Activity
This protocol measures enzyme activity by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Tissue homogenate (prepared in 100 mM Tris-HCl buffer, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
0.2 M Sodium Pyruvate solution
-
0.2 M L-Alanine solution (for ADH assay)
-
5 mM NADH solution
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 1 mL final volume:
-
For ADH: 850 µL Assay Buffer, 50 µL 0.2 M Sodium Pyruvate, 50 µL 0.2 M L-Alanine.
-
For LDH: 900 µL Assay Buffer, 50 µL 0.2 M Sodium Pyruvate.
-
-
Add 20 µL of tissue homogenate to the cuvette.
-
Incubate at a constant temperature (e.g., 25°C) for 3 minutes to allow for the oxidation of any endogenous substrates.
-
Initiate the reaction by adding 30 µL of 5 mM NADH solution and mix immediately.
-
Record the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
Protocol for ATP Quantification using Luciferase Assay
This highly sensitive method measures ATP concentration based on the light produced by the luciferase-catalyzed reaction of ATP with luciferin.
Materials:
-
Neutralized tissue extract (typically perchloric acid extraction followed by neutralization with KOH)
-
Commercially available ATP Assay Kit (containing luciferase, D-luciferin, and buffer)
-
Luminometer
-
ATP standards of known concentrations
Procedure:
-
Prepare a standard curve using the ATP standards provided in the kit.
-
In a luminometer-compatible plate or tube, add the reaction buffer from the kit.
-
Add a small volume (e.g., 10-20 µL) of the neutralized tissue extract or ATP standard to the buffer.
-
Add the luciferase/luciferin reagent to initiate the reaction.
-
Immediately measure the resulting luminescence in the luminometer.
-
Determine the ATP concentration in the sample by comparing its luminescence reading to the standard curve.
Protocol for Metabolite Quantification (this compound and Lactate) via HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify specific metabolites from a complex biological sample.
Materials:
-
Neutralized tissue extract
-
HPLC system with a suitable column (e.g., a C18 reverse-phase column)
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile, pH adjusted for optimal separation)
-
This compound and Lactate standards
-
Detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Filter the neutralized tissue extracts through a 0.22 µm syringe filter to remove particulates.
-
Prepare a series of standards for both this compound and lactate.
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a fixed volume of the sample or standard onto the column.
-
Run the separation using an isocratic or gradient elution profile.
-
Detect the compounds as they elute from the column. This compound and lactate can often be detected by UV absorbance at low wavelengths (e.g., 210 nm) or more specifically with a mass spectrometer.
-
Quantify the amount of each metabolite in the sample by comparing the peak area to the standard curve generated from the known concentrations.
References
The Correlation of Alanopine Levels with Other Physiological Stress Markers: A Comparative Guide
In the realm of physiological stress monitoring in marine invertebrates, particularly in commercially important species like bivalves, the search for reliable biomarkers is paramount. Alanopine, an opine formed from the reductive condensation of alanine and pyruvate, has emerged as a significant indicator of anaerobic metabolism, often accumulating in tissues during periods of environmental stress such as hypoxia, anoxia, and temperature fluctuations. This guide provides a comparative analysis of this compound levels with other well-established physiological stress markers—lactate, glucose, glycogen, and ATP—supported by experimental data and detailed methodologies.
Comparative Analysis of Stress Marker Levels
The following table summarizes quantitative data from a study on the Mediterranean mussel, Mytilus galloprovincialis, subjected to heat stress. This data highlights the dynamic changes in this compound and lactate concentrations in the mantle tissue, providing a direct comparison of their responses.
| Stressor & Duration | Organism | Tissue | This compound (µmol/g wet wt) | Lactate (µmol/g wet wt) | Glucose (µmol/g wet wt) | Glycogen (mg/g wet wt) | ATP (µmol/g wet wt) | Reference |
| Control (18°C) | Mytilus galloprovincialis | Mantle | ~0.5 | ~0.2 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Heat Stress (26°C, 1 day) | Mytilus galloprovincialis | Mantle | ~2.5 | ~0.6 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Heat Stress (26°C, 5 days) | Mytilus galloprovincialis | Mantle | ~3.0 | ~1.0 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Heat Stress (28°C, 1 day) | Mytilus galloprovincialis | Mantle | ~3.5 | ~0.8 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Heat Stress (28°C, 5 days) | Mytilus galloprovincialis | Mantle | ~4.0 | ~1.2 | Data Not Available | Data Not Available | Data Not Available | [1] |
Note: The data presented are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approach for studying these stress markers, the following diagrams are provided.
Experimental Protocols
Accurate quantification of these metabolites is crucial for comparative studies. Below are detailed methodologies for the key experiments.
This compound and Lactate Measurement via High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for opine analysis.
-
Tissue Extraction:
-
Excise tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in 2 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine buffer.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is used for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 6.5) and an organic modifier (e.g., methanol or acetonitrile) is employed. The exact composition may need optimization depending on the specific column and compounds.
-
Detection: this compound and lactate can be detected using a UV detector at a wavelength of 210 nm. For enhanced sensitivity and specificity, pre-column or post-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde) followed by fluorescence detection can be utilized.
-
Quantification: Calibrate the system using external standards of known concentrations for this compound and lactate. Peak areas are integrated and compared to the standard curve to determine the concentration in the tissue extracts.
-
Glucose and Glycogen Measurement via Enzymatic Assays
These assays rely on the specific enzymatic conversion of the target molecule, leading to a product that can be measured spectrophotometrically.
-
Tissue Extraction:
-
Homogenize fresh or frozen tissue in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5).
-
For glycogen, the homogenate is often boiled to inactivate endogenous enzymes and then subjected to alkaline hydrolysis (e.g., with 30% KOH) to solubilize the glycogen.
-
-
Glycogen Assay:
-
Hydrolyze the extracted glycogen to glucose using amyloglucosidase.
-
Quantify the resulting glucose using a glucose oxidase-peroxidase coupled reaction.
-
In this reaction, glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide.
-
Peroxidase then uses the hydrogen peroxide to oxidize a chromogenic substrate (e.g., o-dianisidine), resulting in a colored product that can be measured spectrophotometrically (e.g., at 540 nm).
-
A standard curve is generated using known concentrations of glycogen.
-
-
Glucose Assay:
-
Use the same glucose oxidase-peroxidase method as described for the glycogen assay, but apply it directly to the tissue extract without the amyloglucosidase hydrolysis step.
-
A standard curve is generated using known concentrations of glucose.
-
ATP Measurement via Luciferin-Luciferase Bioluminescence Assay
This highly sensitive method quantifies ATP based on the light-producing reaction of firefly luciferase.
-
Tissue Extraction:
-
Rapidly homogenize fresh tissue in a boiling buffer (e.g., 100 mM Tris-HCl, 4 mM EDTA, pH 7.75) to inactivate ATPases.
-
Centrifuge the homogenate and use the supernatant for the assay.
-
-
Bioluminescence Assay:
-
A luciferin-luciferase reagent is added to the tissue extract.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, Mg2+, and O2, producing light.
-
The intensity of the emitted light is directly proportional to the ATP concentration and is measured using a luminometer.
-
A standard curve is generated using known concentrations of ATP to quantify the amount in the samples.
-
Discussion
The accumulation of this compound is a clear indicator of a shift towards anaerobic metabolism, functioning as an alternative to lactate production in many marine invertebrates. This allows for the re-oxidation of NADH to NAD+, which is essential for the continued operation of glycolysis and ATP production under anaerobic conditions.
The comparative analysis of these stress markers provides a more comprehensive picture of the organism's physiological state. For instance, a simultaneous increase in both this compound and lactate suggests a significant reliance on anaerobic pathways. A concurrent decrease in glycogen and glucose levels would indicate the mobilization of stored energy reserves to fuel this anaerobic metabolism. A decline in ATP levels, despite the activation of anaerobic glycolysis, would signify a severe energy deficit, indicating that the stressor is overwhelming the organism's compensatory mechanisms.
By employing the detailed experimental protocols outlined in this guide, researchers can obtain reliable and comparable data on these key physiological stress markers. This will facilitate a deeper understanding of the metabolic responses of marine invertebrates to environmental stressors, which is crucial for aquaculture, conservation, and predicting the impacts of climate change on marine ecosystems.
References
experimental validation of alanopine's role in anoxia tolerance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alanopine's role in anoxia tolerance with alternative metabolic pathways. The information is supported by experimental data, detailed methodologies, and visual representations of the key signaling and metabolic processes.
In the absence of oxygen, many marine invertebrates have evolved sophisticated metabolic strategies to sustain energy production. One such adaptation is the utilization of opine dehydrogenases, such as this compound dehydrogenase (ADH), to maintain redox balance and continue glycolytic flux. This guide delves into the experimental validation of this compound's function during anoxia, comparing it with other key anaerobic pathways, including those producing lactate, octopine, and succinate.
Comparative Analysis of Anaerobic Metabolism
Under anoxic conditions, the accumulation of various metabolic end products can be observed. The prevalence of each pathway is species-specific and often tissue-dependent, reflecting different strategies for coping with oxygen deprivation. The following tables summarize quantitative data from various studies on marine invertebrates, offering a comparative look at the roles of different anaerobic pathways.
| Metabolite | Organism (Tissue) | Anoxic Condition | Control Level (µmol/g wet wt) | Anoxic Level (µmol/g wet wt) | Fold Change | Reference |
| This compound/Strombine | Strombus luhuanus (Pedal Retractor Muscle) | Exercise-induced | Not specified | Accumulated | - | [1] |
| Octopine | Strombus luhuanus (Pedal Retractor Muscle) | Exercise-induced | Not specified | Accumulated | - | [1] |
| Succinate | Mytilus galloprovincialis (Whole body) | 3.15 ppm O₂ | ~0.5 | ~5.0 | ~10 | [2] |
| Alanine | Mytilus galloprovincialis (Whole body) | 1.59 ppm O₂ | ~46 | ~76 | ~1.7 | [2] |
| Succinate | Scapharca inaequivalvis (Whole body) | 1.10 ppm O₂ | ~0.3 | ~3.0 | ~10 | [2] |
| Alanine | Scapharca inaequivalvis (Whole body) | 1.10 ppm O₂ | ~20 | ~35 | ~1.75 | |
| Lactate + Octopine + Strombine/Alanopine | Mytilus galloprovincialis (Posterior Adductor Muscle) | 0.88-1.59 ppm O₂ | Not specified | 2.66 | - |
Table 1: Comparison of Anaerobic Metabolite Accumulation. This table highlights the changes in the concentration of key anaerobic end products in different marine invertebrates under hypoxic or anoxic conditions.
| Enzyme | Organism (Tissue) | Substrate | Apparent Km (mM) | Vmax (U/g wet wt) | Reference |
| This compound Dehydrogenase | Strombus luhuanus (Pedal Retractor Muscle) | Pyruvate | 0.23 | - | |
| NADH | 0.02 | - | |||
| Octopine Dehydrogenase | Strombus luhuanus (Pedal Retractor Muscle) | Pyruvate | 0.31 | - | |
| NADH | 0.01 | - | |||
| This compound Dehydrogenase | Mytilus edulis | Alanine | 28 | - | |
| Octopine Dehydrogenase | Pecten maximus | Arginine | - | - |
Table 2: Kinetic Properties of Key Dehydrogenases. This table compares the kinetic parameters of this compound dehydrogenase and octopine dehydrogenase, providing insights into their substrate affinities and catalytic efficiencies.
Experimental Protocols
The validation of this compound's role in anoxia tolerance relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
This compound Dehydrogenase (ADH) Enzyme Assay
This protocol is used to determine the activity of ADH in tissue extracts.
-
Principle: The activity of ADH is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reductive condensation of pyruvate and alanine to form this compound.
-
Reagents:
-
Assay Buffer: 100 mM Imidazole-HCl, pH 7.0
-
Pyruvate solution: 100 mM
-
L-Alanine solution: 2 M
-
NADH solution: 10 mM
-
Tissue extract
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate solution, and L-alanine solution in a cuvette.
-
Add the tissue extract to the reaction mixture.
-
Initiate the reaction by adding the NADH solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Enzyme activity is calculated based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Quantification of this compound in Tissues by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise measurement of this compound concentrations in tissue samples.
-
Principle: Tissue extracts are deproteinized and then analyzed by reverse-phase HPLC. This compound is separated from other metabolites and quantified by comparing its peak area to that of a known standard.
-
Sample Preparation:
-
Homogenize frozen tissue in 6% perchloric acid.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Neutralize the supernatant with a solution of potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., phosphate buffer with an ion-pairing agent).
-
Detection: UV detector at a wavelength appropriate for the derivatizing agent used, if any, or a fluorescence detector for higher sensitivity with pre- or post-column derivatization (e.g., with o-phthalaldehyde).
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of this compound.
-
Anoxia Tolerance Experimental Setup
This protocol describes a general setup for inducing anoxia in marine invertebrates to study their metabolic responses.
-
Setup:
-
Place animals in individual containers with filtered seawater.
-
Bubble nitrogen gas (N₂) through the seawater to displace oxygen. The oxygen level should be continuously monitored with an oxygen probe until it reaches anoxia (<0.01 kPa).
-
Maintain the anoxic conditions for the desired experimental duration.
-
At the end of the experiment, quickly freeze tissues in liquid nitrogen for subsequent metabolite and enzyme analysis.
-
A control group of animals should be maintained in normoxic (fully aerated) seawater for the same duration.
-
Signaling Pathways and Experimental Workflows
The metabolic shift towards anaerobic pathways during anoxia is a tightly regulated process involving complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a proposed signaling network that governs the response to anoxia in marine invertebrates.
Figure 1: Anaerobic metabolic pathways branching from glycolysis.
Figure 2: Proposed signaling cascade in response to anoxia.
Figure 3: General experimental workflow for studying anoxia.
Conclusion
The experimental evidence strongly supports the role of this compound, alongside other opines, as a crucial end product of anaerobic glycolysis in many marine invertebrates. The activation of this compound dehydrogenase allows for the regeneration of NAD⁺, which is essential for the continued operation of glycolysis and ATP production in the absence of oxygen.
The choice between this compound, octopine, lactate, or succinate pathways appears to be a species- and tissue-specific adaptation. For instance, some organisms utilize a combination of these pathways to varying degrees. The kinetic properties of the respective dehydrogenases, such as their affinity for pyruvate and their respective amino acid substrates, play a significant role in determining which pathway predominates.
The regulation of these metabolic shifts is complex, involving a network of signaling pathways. The stabilization of HIF-1α, activation of p38 MAPK, neuroendocrine responses, and changes in intracellular calcium levels are all implicated in orchestrating the cellular response to anoxia. This includes the transcriptional and post-translational regulation of the enzymes involved in anaerobic metabolism.
Further research is needed to fully elucidate the intricate signaling networks that control the differential activation of these anaerobic pathways. A deeper understanding of these mechanisms could provide valuable insights for the development of therapeutic strategies aimed at protecting tissues from hypoxic damage in various clinical settings.
References
Comparative Analysis of Alanopine Pathway Gene Regulation Under Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene regulation of the alanopine pathway and related anaerobic metabolic pathways in marine invertebrates under various stress conditions, primarily hypoxia. The this compound pathway plays a crucial role in maintaining cellular redox balance and sustaining ATP production during anaerobic metabolism, making its regulation a key survival mechanism for organisms in oxygen-depleted environments.
Introduction to the this compound Pathway
The this compound pathway is an alternative to lactate fermentation for the regeneration of NAD+ during glycolysis in many marine invertebrates, particularly molluscs. Under anaerobic conditions, such as hypoxia (low oxygen) or anoxia (no oxygen), pyruvate and an amino acid (typically alanine or glycine) are reductively condensed. This reaction is catalyzed by opine dehydrogenases, such as this compound dehydrogenase (ADH) or strombine dehydrogenase (SDH), and serves to maintain glycolytic flux by reoxidizing NADH to NAD+. The resulting end products, this compound and strombine, accumulate in tissues without significantly altering intracellular pH, a distinct advantage over lactate accumulation. Understanding the genetic regulation of this pathway is critical for assessing organismal stress response and resilience.
Comparative Gene Expression Under Hypoxic Stress
The expression of genes encoding key enzymes in anaerobic metabolism is significantly altered in response to hypoxic stress. Below is a summary of quantitative data from studies on marine bivalves, illustrating the transcriptional regulation of opine dehydrogenases and related metabolic enzymes.
| Organism | Tissue | Stressor | Gene | Fold Change (mRNA Level) | Duration of Stress |
| Mytilus galloprovincialis | Gills | Hypoxia | Octopine Dehydrogenase (OcDH) | 3-fold increase[1] | 72 hours |
| Mytilus galloprovincialis | Gills | Hypoxia | Malate Dehydrogenase (MDH) | 2-fold increase[1] | 72 hours |
| Mytilus galloprovincialis | Gills | Hypoxia | Pyruvate Kinase (PKM) | No significant change[1] | 72 hours |
Note: Octopine dehydrogenase (OcDH) is a closely related opine dehydrogenase to ADH and is often used as an indicator of opine-based anaerobic metabolism.
Transcriptome analyses of mussels like Mytilus chilensis and Mytilus edulis under hypoxic conditions further support these findings, revealing a broad metabolic shift from aerobic respiration to anaerobic metabolism.[2][3] These studies show significant differential expression of numerous genes involved in pathways such as the citrate cycle, glycolysis/gluconeogenesis, and amino acid biosynthesis, indicating a comprehensive cellular response to oxygen deprivation.
Signaling Pathway for Hypoxia-Induced Gene Expression
Environmental stress, particularly hypoxia, triggers a well-defined signaling cascade that leads to the transcriptional activation of genes involved in anaerobic metabolism. The central regulator of this response is the Hypoxia-Inducible Factor (HIF), a transcription factor that becomes stabilized under low oxygen conditions and activates target genes.
Experimental Protocols
The following section details a generalized methodology for quantifying the expression of this compound pathway genes in marine invertebrates under stress, based on common practices in the field.
1. Experimental Design and Stress Induction:
-
Organism Acclimation: Marine invertebrates (e.g., Mytilus spp.) are acclimated in controlled aquarium systems to ambient temperature, salinity, and oxygen levels for a minimum of one week.
-
Stress Treatment: For hypoxic stress, dissolved oxygen levels are gradually lowered to the target concentration (e.g., 2.0 mg O₂/L) by bubbling nitrogen gas into the water. A control group is maintained under normoxic conditions (e.g., 8.5 mg O₂/L).
-
Sampling: Tissues (e.g., gills, adductor muscle, mantle) are dissected from both control and stressed individuals at specific time points (e.g., 24, 48, 72 hours). Samples are immediately flash-frozen in liquid nitrogen and stored at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Total RNA Isolation: Total RNA is extracted from tissue samples using a suitable reagent like TRIzol, followed by a purification step to remove genomic DNA contamination (e.g., using DNase I treatment). RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qPCR):
-
Primer Design: Gene-specific primers for the target gene (e.g., this compound Dehydrogenase) and a stable housekeeping (reference) gene are designed. Reference genes like Elongation factor 1-alpha (EF1α) or Ribosomal proteins (e.g., RL7, RS18) are often used in bivalve studies.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCT method. This method normalizes the expression of the target gene to the reference gene and compares the expression in the stress-treated group to the control group.
Conclusion
The regulation of this compound pathway genes is a critical component of the molecular response to hypoxic stress in many marine invertebrates. Quantitative analysis demonstrates a clear upregulation of key enzymes, such as opine dehydrogenases, which facilitate the sustained production of ATP through anaerobic glycolysis. This transcriptional response is primarily mediated by the HIF-1 signaling pathway. The experimental framework provided herein offers a robust methodology for further investigation into the nuanced genetic control of this vital metabolic pathway under various environmental stressors.
References
evaluating the advantages of alanopine as a biomarker over traditional methods
Initial Assessment: Alanopine is not an established biomarker in clinical or drug development settings. Our comprehensive review of scientific literature indicates that this compound, an opine compound found primarily in marine invertebrates like mollusks and polychaetes, is not utilized as a biomarker in human or vertebrate studies. Its role is confined to anaerobic metabolism in these specific organisms, analogous to lactate in vertebrates. Consequently, a direct comparison of this compound with traditional biomarkers for human diseases is not feasible.
This guide will, therefore, pivot to a detailed comparison of established traditional biomarkers, providing researchers, scientists, and drug development professionals with a valuable reference for their work. We will focus on biomarkers of oxidative stress, a common field of investigation in drug development and disease research.
Comparison of Traditional Biomarkers for Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. A variety of biomarkers are used to assess this condition.
Table 1: Quantitative Comparison of Key Oxidative Stress Biomarkers
| Biomarker Category | Specific Biomarker | Method of Detection | Sample Type | Advantages | Disadvantages |
| Lipid Peroxidation | Malondialdehyde (MDA) | TBARS assay, HPLC, GC-MS | Plasma, serum, urine, tissue homogenates | Well-established, relatively simple and inexpensive (TBARS). | TBARS assay lacks specificity. MDA can be influenced by diet. |
| F2-Isoprostanes | GC-MS, LC-MS/MS, ELISA | Urine, plasma | Highly specific and stable marker of lipid peroxidation.[1][2] | Technically demanding and expensive analytical methods (MS). ELISA may have cross-reactivity issues.[3] | |
| DNA Oxidation | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | LC-MS/MS, HPLC-ECD, ELISA | Urine, plasma, tissue DNA | Widely used and well-validated marker of oxidative DNA damage. | Sample collection and processing can introduce artifacts. |
| Protein Oxidation | Protein Carbonyls | Spectrophotometry (DNPH assay), ELISA, Western Blot | Plasma, tissue homogenates | Relatively stable and an early indicator of oxidative damage.[4] | Can be influenced by other factors besides oxidative stress. |
| Antioxidant Defense | Superoxide Dismutase (SOD) | Spectrophotometric assays, ELISA | Erythrocytes, plasma, tissue homogenates | Measures a key enzymatic antioxidant defense. | Activity can be influenced by many factors, not just oxidative stress. Interpretation can be complex.[3] |
| Glutathione (GSH/GSSG ratio) | HPLC, spectrophotometric assays | Blood, tissue homogenates | Reflects the cellular redox state. | GSH is labile, requiring careful sample handling. |
Experimental Protocols for Key Biomarker Assays
Detailed and standardized experimental protocols are crucial for reproducible and comparable biomarker analysis.
Protocol 1: Determination of Malondialdehyde (MDA) using the TBARS Assay
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer with an antioxidant like BHT). Centrifuge to obtain a clear supernatant. Plasma or serum can be used directly.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample. The mixture is heated (e.g., 95°C for 60 minutes) to allow MDA to react with TBA, forming a pink-colored complex.
-
Extraction: After cooling, the colored complex is extracted with a solvent like n-butanol.
-
Measurement: The absorbance of the organic layer is measured spectrophotometrically at approximately 532 nm.
-
Quantification: A standard curve is generated using a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Protocol 2: Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
-
Sample Preparation: Isolate DNA from tissue or blood samples. Enzymatically digest the DNA to individual nucleosides.
-
ELISA Procedure:
-
Coat a microplate with an anti-8-OHdG antibody.
-
Add prepared samples and standards to the wells.
-
Incubate to allow the 8-OHdG in the sample to bind to the antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measurement: Read the absorbance using a microplate reader at the appropriate wavelength.
-
Quantification: Determine the concentration of 8-OHdG in the samples by comparing their absorbance to a standard curve.
Visualizing Biomarker Pathways and Workflows
Diagram 1: Simplified Oxidative Stress and Biomarker Generation
Caption: Generation of key oxidative stress biomarkers from cellular macromolecules.
Diagram 2: General Experimental Workflow for Biomarker Discovery
Caption: A typical workflow for the discovery and validation of new biomarkers.
Diagram 3: Logical Comparison of Biomarker Assay Platforms
Caption: A summary of the pros and cons of different biomarker detection methods.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential diagnostic markers of olanzapine efficiency for acute psychosis: a focus on peripheral biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-specific this compound dehydrogenase from the gill and strombine dehydrogenase from the foot muscle of the cherrystone clam Mercenaria mercenaria (Linn.) (1987) | Jeremy H. A. Fields | 11 Citations [scispace.com]
A Comparative Guide to Opine Dehydrogenase Substrate Specificity: A Phylogenetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Opine dehydrogenases (ODHs) are a diverse class of enzymes that catalyze the reversible reductive amination of α-keto acids with α-amino acids to produce opines.[1] These enzymes are of significant interest for their potential applications in the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals.[2][3] Understanding the relationship between the evolutionary history of ODHs and their substrate preferences is crucial for enzyme discovery and engineering efforts. This guide provides a comparative analysis of ODH substrate specificity, supported by experimental data and detailed protocols, to aid researchers in selecting and developing these biocatalysts for specific applications.
Quantitative Analysis of Substrate Specificity
The substrate scope of opine dehydrogenases can vary significantly, with different enzymes showing preferences for specific amino acid and α-keto acid combinations.[1][4] Recently discovered metagenomic opine dehydrogenases (mODHs) from a hot spring environment have demonstrated unique substrate specificities, particularly a preference for negatively charged polar amino acids, a feature previously unprecedented for this enzyme class.
Below is a summary of the relative activities of several newly characterized mODHs with a panel of amino acid and α-keto acid substrates.
Table 1: Relative Activity of Metagenomic Opine Dehydrogenases (mODHs) with Various Amino Acid Substrates. All activities were determined with pyruvate as the keto acid substrate and are expressed as a percentage of the activity with the preferred substrate for each enzyme.
| Amino Acid Substrate | mODH-47 (%) | mODH-48 (%) | mODH-49 (%) | mODH-55 (%) | mODH-582 (%) | ArODH (%) |
| L-Alanine | 100 | 100 | 100 | 100 | 100 | 100 |
| L-Aspartate | 17 | 89 | 95 | 98 | 99 | 15 |
| L-Cysteic acid | 25 | 92 | 90 | 93 | 98 | 20 |
| L-Glutamate | 5 | 15 | 20 | 25 | 30 | 10 |
| L-Histidine | 60 | 55 | 65 | 70 | 75 | 80 |
| L-Homocysteic acid | 15 | 70 | 75 | 80 | 85 | 12 |
| L-2-Aminopimelic acid | 10 | 65 | 70 | 75 | 80 | 8 |
| L-Homoserine | 5 | 40 | 45 | 50 | 55 | 5 |
Data adapted from Telek et al., 2024. ArODH (from Arthrobacter sp.) is included for comparison as a well-characterized ODH.
Table 2: Relative Activity of mODH-582 with Various α-Keto Acid Substrates. All activities were determined with L-aspartate as the amino acid substrate and are expressed as a percentage of the activity with pyruvate.
| α-Keto Acid Substrate | Relative Activity (%) |
| Pyruvate | 100 |
| α-Ketobutyrate | 35 |
| Glyoxylate | <5 |
| α-Ketoglutarate | <5 |
Data adapted from Telek et al., 2024.
Phylogenetic Relationships and Substrate Specificity
Phylogenetic analysis reveals that the substrate specificity of ODHs is linked to their evolutionary relationships. The newly identified mODHs form a distinct, evolutionarily distant subclass of ODHs. This evolutionary distance likely accounts for their unique substrate preferences.
Caption: Phylogenetic tree of opine dehydrogenases.
Experimental Protocols
Enzyme Activity Assay
The catalytic activity of opine dehydrogenases is typically determined by monitoring the oxidation of the NAD(P)H cofactor.
Materials:
-
Purified opine dehydrogenase
-
L-amino acid substrate (e.g., L-aspartate, 25 mM)
-
α-keto acid substrate (e.g., sodium pyruvate, 5 equivalents)
-
NAD(P)H (0.2 mM)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the amino acid substrate and NAD(P)H in sodium phosphate buffer.
-
Initiate the reaction by adding the α-keto acid substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot.
Kinetic Parameter Determination
To determine the kinetic constants (Km and kcat) for opine dehydrogenases, the enzyme activity is measured at varying substrate concentrations.
Procedure:
-
Perform the enzyme activity assay as described above.
-
Vary the concentration of one substrate (e.g., the amino acid, from 1 to 30 mM) while keeping the other substrates at a constant, saturating concentration.
-
Measure the initial velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Experimental Workflow
The following diagram illustrates the general workflow for the phylogenetic and functional characterization of novel opine dehydrogenases.
Caption: Experimental workflow for ODH analysis.
Conclusion
The phylogenetic analysis of opine dehydrogenases provides a powerful framework for understanding and predicting their substrate specificity. The discovery of novel ODHs from diverse environments, such as the thermostable enzymes from hot springs, expands the biocatalytic toolbox for the synthesis of valuable chiral amines. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the selection and engineering of opine dehydrogenases for a wide range of applications in research and drug development.
References
- 1. Discovery and biocatalytic characterization of opine dehydrogenases by metagenome mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opine dehydrogenases, an underexplored enzyme family for the enzymatic synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
Safety Operating Guide
Proper Disposal of Alanopine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Alanopine, a non-hazardous amino acid derivative.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area.[2] In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.[2]
This compound Properties
A summary of key physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.
| Property | Value |
| Chemical Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol [3] |
| CAS Number | 19149-54-3 |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO, water, and ethanol |
Step-by-Step Disposal Procedures
Based on general guidelines for non-hazardous laboratory waste, the following procedures are recommended for the disposal of this compound.
For Solid this compound Waste:
-
Containerization: Place solid this compound waste in a clearly labeled, sealed, and non-leaking container.
-
Labeling: The label should clearly identify the contents as "this compound Waste (Non-Hazardous)" and include the date of accumulation.
-
Disposal: For small quantities, and with approval from your institution's Environmental Health and Safety (EHS) department, solid non-hazardous waste may be permissible for disposal in the regular trash. For larger quantities, consult your EHS department for specific instructions.
For this compound Solutions (Aqueous):
-
Neutralization (if necessary): While this compound is an amino acid, significant quantities or concentrations may affect the pH of the solution. If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before drain disposal.
-
Dilution: For small quantities of aqueous this compound solutions, dilute with copious amounts of water.
-
Drain Disposal: With approval from your institution's EHS department, diluted and neutralized non-hazardous aqueous solutions may be poured down the sanitary sewer drain, followed by flushing with a large volume of water. Never dispose of chemical waste in storm drains.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemicals. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Navigating the Unknown: A Safety Protocol for Handling Alanopine
It is imperative to obtain a comprehensive Safety Data Sheet (SDS) from the supplier before any handling of Alanopine. This document will contain specific and critical safety information that supersedes the general guidance provided here.
Initial Risk Assessment: The Foundation of Laboratory Safety
Before any experiment involving this compound, a thorough risk assessment is the first and most critical step. This involves a careful evaluation of the potential hazards and the planned experimental procedures. In the absence of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance.[1][2]
The risk assessment process should include:
-
Hazard Identification: In the absence of data, assume the compound may be toxic, an irritant, and potentially harmful if inhaled, ingested, or absorbed through the skin.[1][3]
-
Exposure Assessment: Identify all potential routes of exposure during the planned procedures, including weighing, dissolution, and transfer.
-
Control Measures: Determine the necessary engineering controls (e.g., fume hood), administrative controls (e.g., restricted access), and personal protective equipment (PPE) to minimize any potential exposure.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
When handling a compound with unknown hazards like this compound, a comprehensive suite of personal protective equipment is mandatory. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Handling & Weighing (in a fume hood) | Safety goggles with side shields (ANSI Z87.1 compliant) | Nitrile or neoprene gloves (ensure no visible tears or degradation), Laboratory coat | Not generally required if handled exclusively within a certified chemical fume hood. |
| Solution Preparation & Transfers | Safety goggles with side shields. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves, Laboratory coat | Work should be conducted in a chemical fume hood to avoid inhalation of aerosols. |
| Spill Cleanup | Face shield and safety goggles | Chemical-resistant gloves (double-gloving recommended), Chemical-resistant apron or gown over a laboratory coat | An N95 or higher-rated respirator may be necessary depending on the scale and nature of the spill. Consult your institution's EHS department. |
Safe Handling and Operational Plan
A clear and methodical operational plan is essential to ensure safety and minimize the risk of exposure.
Preparation and Area Setup:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and that all personnel are trained in their use.
-
Clear Workspace: Keep the work area within the fume hood clean and uncluttered.
Experimental Protocol:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If possible, weigh the solid compound directly into the reaction vessel to minimize transfer steps and the potential for generating dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of this compound and any contaminated materials is crucial to protect both laboratory personnel and the environment. All waste generated should be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Request: When the waste container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS department.
Visualizing the Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the safe handling of a research chemical with unknown hazards like this compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound and other novel compounds, ensuring a safe and secure laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
